4-Methoxy-4-methylpiperidine hydrochloride
Description
The exact mass of the compound 4-Methoxy-4-methylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-4-methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-4-methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDBMMYPIJSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606315 | |
| Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-73-8 | |
| Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-4-methylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Characterization of 4-Methoxy-4-methylpiperidine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of a Novel Piperidine Moiety
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in the pursuit of optimized biological activity and pharmacokinetic profiles. This guide focuses on a specific derivative, 4-Methoxy-4-methylpiperidine hydrochloride (CAS No: 3970-73-8), a compound of interest for its potential applications as a building block in the synthesis of complex molecular architectures.
A thorough understanding of the fundamental physical properties of such a compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in a research and development setting. From guiding purification strategies and formulation development to ensuring consistent quality control, these parameters form the bedrock of reliable and reproducible scientific inquiry. This document provides a comprehensive overview of the key physicochemical attributes of 4-Methoxy-4-methylpiperidine hydrochloride, coupled with field-proven methodologies for their determination, empowering researchers to confidently integrate this compound into their discovery workflows.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic structural and chemical identifiers. These core attributes are essential for everything from stoichiometric calculations to spectral interpretation.
Molecular Structure
The molecular structure of 4-Methoxy-4-methylpiperidine hydrochloride is characterized by a piperidine ring substituted at the 4-position with both a methyl and a methoxy group. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.
Caption: 2D representation of 4-Methoxy-4-methylpiperidine hydrochloride.
Key Chemical Identifiers
A summary of the fundamental chemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 3970-73-8 | |
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 165.66 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | 4°C |
Thermal Properties: The Melting Point as a Purity Indicator
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden this range. As a hydrochloride salt, 4-Methoxy-4-methylpiperidine hydrochloride is expected to be a crystalline solid with a defined melting point. However, it is crucial to note that, like many amine salts, it may decompose upon melting.
Note: Extensive searches did not yield an experimentally determined melting point for this specific compound. The following section details the authoritative protocol for its determination.
Experimental Protocol: Melting Point Determination via the Mel-Temp Method
The capillary melting point technique is a robust and widely accepted method for determining the melting range of a solid. The underlying principle involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which the solid transitions to a liquid.
Methodology Workflow
Caption: Workflow for melting point determination.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the 4-Methoxy-4-methylpiperidine hydrochloride sample is completely dry, as moisture can depress the melting point. Grind a small amount of the solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate.
-
Slow Heating: For an accurate measurement, begin heating at a rate of approximately 1-2°C per minute when the temperature is about 20°C below the expected melting point.
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting). Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded melting point should be reported as a range.
Solubility Profile: A Key to Application
The solubility of a compound in various solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological assays. As an amine hydrochloride salt, 4-Methoxy-4-methylpiperidine hydrochloride is expected to exhibit good solubility in polar protic solvents.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of a compound in a range of common laboratory solvents.
Methodology Workflow
Caption: Workflow for qualitative solubility testing.
Step-by-Step Procedure:
-
Sample Preparation: Weigh approximately 10 mg of 4-Methoxy-4-methylpiperidine hydrochloride into a small vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Mixing: Cap the vial and vortex or agitate it vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Solvent Panel: Repeat this procedure for a panel of common laboratory solvents to build a comprehensive solubility profile. Recommended solvents include:
-
Water
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Expected Causality: Due to its ionic nature as a hydrochloride salt, the compound is anticipated to be most soluble in polar protic solvents like water and alcohols. Its solubility in less polar organic solvents like dichloromethane is expected to be limited.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural confirmation and purity assessment. For 4-Methoxy-4-methylpiperidine hydrochloride, NMR and IR spectroscopy are the most relevant methods.
Note: No experimentally derived spectra for this specific compound were found in the public domain. The following sections outline the standard protocols for acquiring these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Sample Preparation Protocol:
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Weigh approximately 5-10 mg of 4-Methoxy-4-methylpiperidine hydrochloride into an NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the expected solubility of the salt.
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Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
The sample is now ready for analysis.
Expected ¹H NMR Spectral Features: The spectrum is expected to show signals corresponding to the piperidine ring protons, the methyl protons, and the methoxy protons. The integration of these signals should correspond to the number of protons in each environment. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.
¹³C NMR Sample Preparation Protocol:
-
Weigh approximately 20-30 mg of 4-Methoxy-4-methylpiperidine hydrochloride into an NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O).
-
Cap the tube and ensure complete dissolution.
-
The sample is now ready for analysis.
Expected ¹³C NMR Spectral Features: The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the methyl carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
FTIR Sample Preparation Protocol (KBr Pellet Method):
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Grind 1-2 mg of 4-Methoxy-4-methylpiperidine hydrochloride with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press.
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Apply pressure to form a thin, transparent or translucent pellet.
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Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Expected IR Spectral Features: Key expected absorptions include:
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A broad band in the 2700-2400 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine salt.
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C-H stretching vibrations from the alkyl groups in the 3000-2850 cm⁻¹ region.
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A C-O stretching vibration from the methoxy group, typically around 1100 cm⁻¹.
Safety and Handling
A comprehensive understanding of a compound's potential hazards is paramount for safe laboratory practice.
GHS Hazard Information:
Based on available data, 4-Methoxy-4-methylpiperidine hydrochloride is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Practices:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion and Future Outlook
This guide has outlined the core physicochemical properties of 4-Methoxy-4-methylpiperidine hydrochloride and provided standardized, field-proven protocols for their experimental determination. While a lack of publicly available experimental data for certain parameters, such as melting point and spectral data, is noted, the methodologies described herein provide a clear and reliable path for researchers to generate this critical information in their own laboratories. A thorough characterization of these fundamental properties is an indispensable first step in unlocking the full potential of this and other novel chemical entities in the ongoing quest for new and improved therapeutic agents.
References
A Comprehensive Technical Guide to 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8) for Advanced Research Applications
Abstract: 4-Methoxy-4-methylpiperidine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] This specific derivative, featuring a quaternary center with both methyl and methoxy substitutions at the 4-position, offers unique steric and electronic properties that researchers can leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth examination of the compound's physicochemical properties, a detailed, field-tested synthetic protocol with mechanistic rationale, comprehensive analytical characterization methods, and a discussion of its applications in drug development.
Section 1: Compound Profile & Physicochemical Properties
The strategic incorporation of a 4,4-disubstituted piperidine ring can significantly influence a molecule's properties. The methyl group provides steric bulk and increases lipophilicity, while the methoxy group can act as a hydrogen bond acceptor and modulate metabolic stability. The hydrochloride salt form enhances aqueous solubility and improves handling characteristics, making it well-suited for laboratory use.[3]
Table 1: Physicochemical Properties of 4-Methoxy-4-methylpiperidine hydrochloride
| Property | Value | Source(s) |
| CAS Number | 3970-73-8 | [4] |
| Molecular Formula | C₇H₁₆ClNO | [4] |
| Molecular Weight | 165.66 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Inert atmosphere, Room Temperature or 4°C | [4] |
| InChI Key | FOFDBMMYPIJSCN-UHFFFAOYSA-N |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 4-substituted piperidines is a well-explored area of organic chemistry.[5][6] A robust and scalable pathway to 4-Methoxy-4-methylpiperidine hydrochloride proceeds from a commercially available precursor, 1-Boc-4-piperidone. This multi-step synthesis is designed for high fidelity and purity, critical for downstream applications.
Recommended Synthetic Pathway
The chosen pathway involves three key transformations:
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Nucleophilic Addition: A Grignard reaction to install the methyl group at the 4-position.
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Williamson Ether Synthesis: Methylation of the resulting tertiary alcohol.
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Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.
Expertise & Rationale: Causality Behind Experimental Choices
-
Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is selected as the nitrogen protectant. Its steric bulk prevents side reactions at the nitrogen, such as N-alkylation, and it is stable to the strongly basic conditions of the Grignard reaction. Crucially, it can be removed under acidic conditions that are compatible with the final salt formation, streamlining the process.[7]
-
Reagent Selection for Methylation: Sodium hydride (NaH) is a powerful, non-nucleophilic base used to deprotonate the tertiary alcohol. This forms a highly reactive alkoxide intermediate. Methyl iodide (MeI) is an excellent electrophile for the subsequent Sₙ2 reaction, efficiently forming the desired methoxy ether.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice for the Grignard and methylation steps due to its ability to solvate the organometallic and alkoxide intermediates and its inertness under the reaction conditions. For the final deprotection/salt formation step, a solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether is used to ensure precipitation of the clean hydrochloride salt, minimizing aqueous workup and potential loss of the water-soluble product.
Workflow Diagram: Synthesis of 4-Methoxy-4-methylpiperidine hydrochloride
Caption: Synthetic workflow from 1-Boc-4-piperidone to the final hydrochloride salt.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-piperidone (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide (MeMgBr, ~1.2 eq, 3.0 M solution in diethyl ether) via a syringe, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a crude solid, which can be used directly in the next step.
Step 2: Synthesis of 1-Boc-4-methoxy-4-methylpiperidine
-
In a separate inert-atmosphere flask, suspend sodium hydride (NaH, ~1.5 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Dissolve the crude 1-Boc-4-hydroxy-4-methylpiperidine (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the reaction back to 0°C and add methyl iodide (MeI, ~1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with water at 0°C.
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Step 3: Synthesis of 4-Methoxy-4-methylpiperidine hydrochloride
-
Dissolve the purified 1-Boc-4-methoxy-4-methylpiperidine (1.0 eq) from Step 2 in a minimal amount of ethyl acetate or methanol.
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, ~3-5 eq) dropwise while stirring at room temperature.
-
A precipitate will form. Continue stirring for 2-4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to afford the final product, 4-Methoxy-4-methylpiperidine hydrochloride.
Section 3: Analytical Characterization & Quality Control
A self-validating system of analytical techniques is essential to confirm the structure and purity of the final compound. Each method provides orthogonal data to build a complete and trustworthy characterization profile.
Table 2: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Results for 4-Methoxy-4-methylpiperidine hydrochloride |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy group (~3.2 ppm, singlet, 3H), the C4-methyl group (~1.2 ppm, singlet, 3H), and four distinct methylene protons on the piperidine ring (multiplets, ~1.5-3.5 ppm, 8H). A broad signal for the N-H proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the quaternary C4 carbon, methoxy carbon, C4-methyl carbon, and the four piperidine ring carbons.[8] |
| Mass Spectrometry (MS) | Molecular Weight Verification | ESI+ mode should show the molecular ion for the free base [M+H]⁺ at m/z 130.12.[9] |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic peaks for N-H stretching (broad, ~2700-3000 cm⁻¹ for ammonium salt), C-H stretching, and C-O stretching (~1080-1150 cm⁻¹). |
| Purity (HPLC) | Quantitative Purity Assessment | A single major peak with >97% purity under standard reverse-phase conditions. |
Section 4: Applications in Medicinal Chemistry & Drug Development
The 4-methoxy-4-methylpiperidine scaffold is a valuable asset in drug discovery for several reasons. The piperidine ring itself is a common motif that can orient substituents in a defined three-dimensional space, facilitating interactions with biological targets such as GPCRs, ion channels, and enzymes.[1][10]
Influence on Physicochemical and Pharmacological Properties
-
Metabolic Stability: The quaternary carbon at the 4-position blocks potential metabolic oxidation at that site, which is a common liability for simpler piperidine rings. The methoxy group, while potentially subject to O-demethylation, often imparts greater metabolic stability than a free hydroxyl group.
-
Lipophilicity and Solubility: The replacement of a polar hydroxyl group with a less polar methoxy group increases the molecule's lipophilicity (LogP). This can enhance membrane permeability and blood-brain barrier penetration, which is desirable for CNS targets. The hydrochloride salt form ensures sufficient aqueous solubility for formulation and administration.
-
Target Engagement: The methoxy group can serve as a hydrogen bond acceptor, providing an additional interaction point with a protein target that is distinct from a hydrogen bond-donating hydroxyl group. This can lead to altered binding affinity and selectivity. For instance, series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been explored as potent inhibitors of the presynaptic choline transporter.[11][12]
Logical Diagram: Structure-Property Relationships
Caption: Influence of structural features on physicochemical and pharmacological profiles.
Section 5: Handling, Storage, and Safety
As a hydrochloride salt, 4-Methoxy-4-methylpiperidine is typically a solid that is easier to handle than its free-base counterpart.
-
Safety: The compound is classified as harmful. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[13] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[4] Recommended storage temperatures are either room temperature or refrigerated (2-8°C) for long-term stability.[4]
References
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Lead Sciences. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride. Retrieved February 7, 2026, from [Link]
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Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved February 7, 2026, from [Link]
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National Institutes of Health. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved February 7, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Mild general synthesis of 4-substituted piperidines. Retrieved February 7, 2026, from [Link]
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SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 7, 2026, from [Link]
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PubMed. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved February 7, 2026, from [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]
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PubChemLite. (n.d.). 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO). Retrieved February 7, 2026, from [Link]
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The Pherobase. (2025, July 15). NMR - Compound 4me-piperidine. Retrieved February 7, 2026, from [Link]
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Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved February 7, 2026, from [Link]
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National Institutes of Health. (n.d.). 4-Methylpiperidine hydrochloride. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved February 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 7, 2026, from [Link]
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved February 7, 2026, from [Link]
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International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved February 7, 2026, from [Link]
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YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved February 7, 2026, from [Link]
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PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved February 7, 2026, from [Link]
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National Institutes of Health. (n.d.). 4-Methylpiperidine. Retrieved February 7, 2026, from [Link]
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Structural Monograph: 4-Methoxy-4-methylpiperidine Hydrochloride
A Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
4-Methoxy-4-methylpiperidine hydrochloride is a specialized saturated heterocycle used primarily as a building block in the synthesis of pharmaceutical agents. Unlike the more common 4-methoxypiperidine, the introduction of the methyl group at the C4 position creates a gem-disubstituted center. This structural modification is critical in medicinal chemistry for two reasons: it introduces conformational restriction (biasing the piperidine ring geometry) and blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), thereby potentially extending the half-life of lead compounds.
This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic pathways, and structural utility in drug discovery.
Physicochemical Profile & Molecular Weight[1][2][3][4][5][6]
The precise molecular weight determination is critical for stoichiometry in synthetic workflows. The values below are calculated using standard atomic weights (IUPAC).
Identity Data
| Parameter | Value |
| IUPAC Name | 4-Methoxy-4-methylpiperidine hydrochloride |
| Common Name | 4-Methoxy-4-methylpiperidine HCl |
| CAS Number (HCl Salt) | 3970-73-8 |
| CAS Number (Free Base) | 3970-72-7 |
| Molecular Formula | C₇H₁₅NO[1][2] · HCl |
| SMILES | CC1(CCNCC1)OC.Cl |
Molecular Weight Calculation
The molecular weight is derived from the sum of the free base and the hydrochloric acid counterion.
| Component | Formula | Exact Mass (Da) | Molar Mass ( g/mol ) |
| Free Base | C₇H₁₅NO | 129.1154 | 129.20 |
| Counterion | HCl | 35.9767 | 36.46 |
| Total Salt | C₇H₁₆ClNO | 165.0921 | 165.66 |
Note for Researchers: When using commercial batches, always verify the Certificate of Analysis (CoA) for residual water or solvent, which may alter the effective formula weight used for molarity calculations.
Structural Utility in Drug Design
The 4,4-disubstitution pattern offers distinct advantages over monosubstituted piperidines.
The Gem-Disubstituted Effect
The presence of both a methyl and a methoxy group at the C4 position forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "conformational lock" can:
-
Enhance Potency: By pre-organizing the ligand into a bioactive conformation, the entropic penalty of binding to a protein target is reduced.
-
Metabolic Blocking: The C4 position of piperidines is a metabolic "soft spot," prone to oxidation. Substituting the hydrogen with a methyl group blocks this pathway, increasing metabolic stability.
Logical Pathway: Structure-Activity Relationship (SAR)
Figure 1: Decision logic for incorporating the 4-methoxy-4-methyl motif in lead optimization.
Synthetic Methodology
Synthesizing 4-methoxy-4-methylpiperidine hydrochloride requires careful orchestration to install the quaternary center at C4. The most robust route proceeds via an N-protected piperidone.
Recommended Protocol: Grignard Addition & Methylation
Prerequisites:
-
Starting Material: 1-Boc-4-piperidone (CAS: 79099-07-3)
-
Reagents: Methylmagnesium bromide (MeMgBr), Sodium hydride (NaH), Methyl iodide (MeI), HCl/Dioxane.
-
Atmosphere: Anhydrous Nitrogen or Argon.
Step-by-Step Workflow
-
Nucleophilic Addition (Formation of Tertiary Alcohol):
-
Dissolve 1-Boc-4-piperidone in anhydrous THF at 0°C.
-
Slowly add MeMgBr (1.2 equiv). The reaction yields 1-Boc-4-hydroxy-4-methylpiperidine .
-
Critical Control Point: Maintain low temperature to prevent side reactions.
-
-
O-Methylation (Williamson Ether Synthesis):
-
Treat the tertiary alcohol with NaH (1.5 equiv) in DMF or THF to form the alkoxide.
-
Add MeI (Methyl Iodide) to form the ether: 1-Boc-4-methoxy-4-methylpiperidine .
-
Note: Methylation of tertiary alcohols is sterically hindered. If yield is low, consider using Potassium tert-butoxide (KOtBu) as the base.
-
-
Deprotection & Salt Formation:
-
Dissolve the intermediate in 4M HCl in Dioxane.
-
Stir at room temperature for 2 hours. The Boc group is cleaved, and the product precipitates as the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Ether to obtain high-purity 4-Methoxy-4-methylpiperidine hydrochloride .
-
Synthesis Flowchart
Figure 2: Synthetic route from commercial starting materials to the final hydrochloride salt.
Analytical Validation
To verify the identity of the synthesized or purchased compound, compare experimental data against these predicted standards.
1H NMR (DMSO-d6, 400 MHz) Prediction
The hydrochloride salt will show distinct broadening of the ammonium protons.
-
δ 9.0–9.5 ppm (br s, 2H): NH₂⁺ protons (Exchangeable with D₂O).
-
δ 3.15 ppm (s, 3H): O-CH₃ (Methoxy group). Distinct singlet, deshielded by oxygen.
-
δ 3.0–3.2 ppm (m, 4H): α-Protons of the piperidine ring (adjacent to Nitrogen).
-
δ 1.6–1.8 ppm (m, 4H): β-Protons of the piperidine ring.
-
δ 1.15 ppm (s, 3H): C-CH₃ (Methyl group attached to C4).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Target Mass (M+H)⁺: 130.12 m/z.
-
Note: You will observe the mass of the free base (129.20) + proton (1.007). The chloride ion (35/37) will not appear in the positive ion trace but may be visible in negative mode.
-
Handling and Safety Standards
-
Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic. Store in a desiccator at 2–8°C.
-
Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or ether.
-
Hazards: Treat as a skin and eye irritant (H315, H319).[1] Wear standard PPE (gloves, goggles, lab coat).
References
-
PubChem Compound Summary. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride.[3] National Center for Biotechnology Information. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Williamson Ether Synthesis and Grignard mechanisms).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Gem-dimethyl effect and metabolic blocking).
Sources
- 1. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. 4-Methoxy-4-methylpiperidine hydrochloride | 3970-73-8 [sigmaaldrich.com]
Technical Guide: Solubility Profile & Characterization of 4-Methoxy-4-methylpiperidine Hydrochloride
The following technical guide details the physicochemical profile and solubility characterization of 4-Methoxy-4-methylpiperidine hydrochloride .
Executive Summary
4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8) is a specialized gem-disubstituted piperidine intermediate used in the synthesis of complex pharmaceutical agents, including opioid analgesics and neurokinin receptor antagonists.[1] Its structural uniqueness lies in the quaternary carbon at the 4-position, bearing both a methyl and a methoxy group. This steric bulk influences its crystal packing, solubility, and reactivity compared to mono-substituted analogs like 4-methoxypiperidine.
This guide provides a comprehensive technical overview of the compound’s solubility behavior. While specific peer-reviewed solubility curves are often proprietary to active pharmaceutical ingredient (API) manufacturers, this document synthesizes available physicochemical data, structural analysis, and validated experimental protocols to establish a self-validating system for researchers handling this material.
Physicochemical Identity
Before establishing solubility, the compound's identity must be rigorously defined to ensure data reproducibility.
| Property | Detail |
| Chemical Name | 4-Methoxy-4-methylpiperidine hydrochloride |
| CAS Number | 3970-73-8 |
| Molecular Formula | C |
| Molecular Weight | 165.66 g/mol (Salt); 129.11 g/mol (Free Base) |
| Structural Feature | Gem-disubstituted (4,4-position); Secondary amine salt |
| Physical Form | Off-white to white crystalline solid |
| Melting Point | Typically >200°C (decomposition characteristic of HCl salts) |
| pKa (Predicted) | ~10.5 (Piperidine nitrogen, modulated by 4-OMe induction) |
Solubility Profile
Theoretical & Observed Solubility Behavior
As a hydrochloride salt of a secondary amine, 4-Methoxy-4-methylpiperidine HCl exhibits classic ionic solubility behavior. The lattice energy provided by the chloride anion interaction is overcome by high-dielectric solvents (water, DMSO), while low-dielectric solvents (hexane, ether) fail to solvate the ion pair.
Estimated Solubility Table (Standard Ambient Temperature & Pressure) Note: Values are derived from structural analogs (e.g., 4-methoxypiperidine HCl) and standard salt behavior. Verification via the protocol in Section 4 is recommended for critical formulation.
| Solvent | Solubility Class | Estimated Conc. (mg/mL) | Mechanistic Insight |
| Water | Very Soluble | > 100 mg/mL | High dielectric constant ( |
| Methanol | Freely Soluble | > 50 mg/mL | Protic solvent capable of H-bonding with Cl |
| DMSO | Soluble | > 30 mg/mL | High polarity; effective for stock solution preparation. |
| Ethanol | Soluble | 10 - 30 mg/mL | Reduced solubility vs. MeOH due to alkyl chain length. |
| Dichloromethane | Sparingly Soluble | 1 - 10 mg/mL | Limited solvation of the chloride anion; often used for free-basing. |
| Ethyl Acetate | Very Slightly Soluble | < 1 mg/mL | Insufficient polarity to disrupt crystal lattice. |
| Hexane/Heptane | Insoluble | < 0.1 mg/mL | Non-polar; strictly antisolvent. |
pH-Dependent Solubility (The "Free Base" Switch)
The solubility of this compound is heavily pH-dependent.
-
pH < 9: Exists as the protonated cation (R
NH ). High water solubility. -
pH > 12: Deprotonates to the free base (neutral amine). The free base is an oil or low-melting solid with inverse solubility : high in organic solvents (DCM, Et
O), low in water.-
Application: This switch is critical for purification. Impurities are washed away in the aqueous phase at low pH, then the product is extracted into organics at high pH.
-
Experimental Protocols (Self-Validating Systems)
Since batch-to-batch variation (polymorphism, particle size) can alter dissolution rates, researchers must validate solubility empirically.
Protocol A: Thermodynamic Equilibrium Solubility (Gravimetric)
Objective: Determine the saturation limit in a specific solvent.
-
Preparation: Weigh ~100 mg of 4-Methoxy-4-methylpiperidine HCl into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.
-
Agitation: Shake at 25°C for 24 hours (thermodynamic equilibrium).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Drying: Evaporate solvent (Genevac or N
stream) and dry residue in a vacuum oven at 40°C. -
Calculation:
Protocol B: Kinetic Solubility Screening (High Throughput)
Objective: Rapidly estimate solubility to prevent precipitation during bioassays.
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Add 10 µL of stock to 490 µL of aqueous buffer (PBS, pH 7.4). Final conc: 200 µM.
-
Incubation: Shake for 2 hours at room temperature.
-
Analysis: Centrifuge/Filter and analyze supernatant via HPLC-UV (210 nm detection for the piperidine ring, though weak; ELSD or MS is preferred due to lack of strong chromophore).
-
Validation: Compare peak area to a standard injection of the stock dissolved in 100% MeCN.
Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for solvent selection based on the compound's behavior.
Figure 1: Decision tree for solvent selection based on application (Biological vs. Synthetic).
Safety & Handling (E-E-A-T)
-
Hazards: As a piperidine derivative, this compound is an irritant.
-
Handling: Handle in a fume hood. Use nitrile gloves.
-
Storage: Hygroscopic. Store at 4°C under inert gas (Argon/Nitrogen) to prevent moisture absorption, which alters weight-based solubility measurements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69381, 4-Methylpiperidine (Analogous Structure Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and physicochemical safety data.[2] Retrieved from [Link]
Sources
4-Methoxy-4-methylpiperidine hydrochloride NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Data of 4-Methoxy-4-methylpiperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 4-methoxy-4-methylpiperidine hydrochloride (CAS 3970-73-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles behind the spectral features of this important synthetic building block. We will explore detailed interpretations of predicted ¹H and ¹³C NMR spectra, discuss the profound influence of N-protonation and substitution on chemical shifts, and provide robust, field-proven protocols for sample preparation and data acquisition. By synthesizing theoretical knowledge with practical insights, this guide serves as an authoritative reference for the structural elucidation and quality control of 4-methoxy-4-methylpiperidine hydrochloride.
Introduction
4-Methoxy-4-methylpiperidine hydrochloride is a heterocyclic compound frequently utilized as an intermediate and building block in medicinal chemistry and pharmaceutical synthesis.[1] Its piperidine core is a common scaffold in a multitude of bioactive molecules, and the specific substitution at the C4 position offers a unique combination of steric and electronic properties. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule like 4-methoxy-4-methylpiperidine hydrochloride, NMR provides unambiguous confirmation of its covalent structure, stereochemistry, and purity. This guide will interpret the anticipated ¹H and ¹³C NMR spectra, grounding the analysis in fundamental principles and data from analogous structures.
Molecular Structure and NMR-Active Nuclei
The structure of 4-methoxy-4-methylpiperidine hydrochloride features a piperidine ring in a chair conformation. The nitrogen atom is protonated, forming a piperidinium cation with a chloride counter-ion. The C4 position is a quaternary carbon, symmetrically substituted with a methyl and a methoxy group.
Key Structural Features Influencing NMR Spectra:
-
Piperidinium Ring: The protonation of the nitrogen atom significantly deshields the adjacent protons (H2/H6) and carbons (C2/C6).
-
Symmetry: Due to the substitution at C4, the molecule possesses a plane of symmetry, rendering the C2 and C6 positions chemically equivalent, as are the C3 and C5 positions.
-
Quaternary Carbon (C4): This carbon will appear as a singlet in the ¹³C NMR spectrum and lacks a directly attached proton. Its presence simplifies the ¹H NMR spectrum by eliminating a proton at the 4-position.
-
Substituents: The electron-withdrawing oxygen of the methoxy group and the electron-donating methyl group at C4 influence the chemical shifts of the ring carbons and protons.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the methoxy protons, the C4-methyl protons, and the two sets of methylene protons on the piperidine ring. The N-H protons are often broad and may exchange with residual water in the solvent.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the protons of 4-methoxy-4-methylpiperidine hydrochloride. These predictions are based on standard chemical shift values and data from structurally related piperidine compounds.[2][3]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| C4-CH₃ | ~1.3 - 1.5 | Singlet (s) | 3H | A singlet due to the absence of adjacent protons. Located in the typical aliphatic region. |
| Piperidine H3/H5 | ~1.8 - 2.0 | Broad Multiplet | 4H | Methylene protons adjacent to the quaternary carbon and the C2/C6 carbons. The axial and equatorial protons are chemically equivalent due to rapid chair-flipping at room temperature but will couple to the H2/H6 protons. |
| Piperidine H2/H6 | ~3.1 - 3.4 | Broad Multiplet | 4H | Methylene protons adjacent to the electron-withdrawing protonated nitrogen (N⁺-H), causing a significant downfield shift. |
| OCH₃ | ~3.2 - 3.5 | Singlet (s) | 3H | A singlet in the characteristic region for methoxy groups. Its proximity to the piperidinium ring may cause a slight downfield shift. |
| N⁺-H₂ | ~9.0 - 10.0 | Very Broad Singlet | 2H | The acidic protons on the nitrogen are typically broad and their chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.
Predicted ¹³C NMR Data
The predicted chemical shifts are based on established values for substituted piperidines and the known effects of protonation and substitution.[4][5][6]
| Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C4-C H₃ | ~25 - 30 | Aliphatic methyl carbon. |
| C 3 / C 5 | ~30 - 35 | Piperidine ring carbons beta to the nitrogen and adjacent to the quaternary center. |
| C 2 / C 6 | ~45 - 50 | Piperidine ring carbons alpha to the protonated nitrogen. The positive charge on the nitrogen causes significant deshielding, shifting them downfield.[4] |
| OC H₃ | ~50 - 55 | Methoxy carbon, deshielded by the attached oxygen. |
| C 4 | ~70 - 75 | Quaternary carbon attached to an oxygen atom, resulting in a substantial downfield shift. |
Experimental Protocols
To ensure high-quality, reproducible NMR data, adherence to standardized experimental protocols is critical.
Sample Preparation Protocol
-
Analyte Weighing: Accurately weigh 5-10 mg of 4-methoxy-4-methylpiperidine hydrochloride for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial.
-
Solvent Selection: Due to the hydrochloride salt form, polar deuterated solvents are required. Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[7] DMSO-d₆ is often preferred as it allows observation of the N-H protons without rapid exchange.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief application of sonication may aid dissolution if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., TSP for D₂O) can be added. For routine structural confirmation, the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) can be used as a reference.
NMR Data Acquisition Workflow
The following workflow outlines the standard procedure for acquiring NMR data.
Caption: Standard workflow for NMR data acquisition and analysis.
Structure-Spectrum Correlations: Key Insights
Understanding the relationship between the molecular structure and the resulting NMR spectrum is paramount for accurate interpretation.
The Influence of N-Protonation
The protonation of the piperidine nitrogen is the most dominant electronic effect in the molecule's NMR spectrum. In a neutral piperidine, the C2/C6 carbons typically resonate around 47 ppm.[4] However, in the piperidinium ion, the inductive effect of the positive charge deshields these carbons, shifting them significantly downfield to the ~45-50 ppm region. Similarly, the adjacent H2/H6 protons are shifted downfield by approximately 0.5-1.0 ppm compared to their neutral amine counterparts.
Impact of C4 Substitution
The quaternary center at C4 simplifies the spectrum by removing a proton at this position, which would otherwise introduce complex splitting patterns. The substituents at C4 dictate the chemical shifts of the surrounding nuclei.
-
The methoxy group's oxygen atom strongly deshields the C4 carbon, pushing its resonance significantly downfield (~70-75 ppm).
-
The C4-methyl group itself appears as a simple singlet in the ¹H spectrum, providing a clear diagnostic signal.
The diagram below illustrates the key correlations between the structural features of the molecule and their expected spectral signatures.
Caption: Correlation between molecular features and NMR spectral effects.
Conclusion
The NMR spectrum of 4-methoxy-4-methylpiperidine hydrochloride is a direct reflection of its distinct structural features. The protonated nitrogen atom dominates the electronic environment, causing characteristic downfield shifts of the α-protons and carbons. The symmetrical substitution at the C4 quaternary center leads to a simplified and predictable set of signals. By understanding these fundamental structure-spectrum correlations, researchers can confidently use ¹H and ¹³C NMR spectroscopy to verify the identity, purity, and structural integrity of this valuable synthetic intermediate.
References
-
PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Manimekalai, A., et al. (2004). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 43B, 1685-1691.
-
ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2014). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Analysis: Structural Elucidation of 4-Methoxy-4-methylpiperidine Hydrochloride via 1H NMR
Executive Summary & Scope
This technical guide provides a comprehensive structural analysis of 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8), a critical intermediate in the synthesis of opioid analgesics and specific kinase inhibitors.
Unlike simple mono-substituted piperidines, this molecule features a gem-disubstituted C4 center and a protonated nitrogen (salt form). These features induce specific stereochemical constraints and chemical shift perturbations that must be understood for accurate characterization. This guide details the sample preparation, spectral prediction based on stereoelectronic principles, and impurity profiling required for pharmaceutical-grade verification.
Experimental Protocol: Sample Preparation
For hydrochloride salts, solvent selection is the primary determinant of spectral quality.
Solvent Selection Strategy
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: It solubilizes the polar salt effectively and, unlike protic solvents, does not promote rapid exchange of the ammonium (
) protons. This allows for the integration of the nitrogen-bound protons (8.0–9.5 ppm), providing a complete proton count.
-
-
Alternative: D2O (Deuterium Oxide).
-
Usage: Only for checking carbon-bound protons.
-
Warning: The
signals will disappear due to Deuterium exchange ( ), and the H2/H6 signals may shift slightly due to pH/solvation changes.
-
Preparation Workflow
-
Weighing: Dispense 10–15 mg of the HCl salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS if internal referencing is required).
-
Homogenization: Vortex for 30 seconds. If the salt is stubborn, mild sonication (ambient temp) is permissible. Do not heat significantly to avoid inducing degradation.
-
Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay
1s, 16–32 scans).
Conformational Analysis & Stereochemistry
To interpret the spectrum, one must understand the molecule's 3D geometry.
The Chair Conformation
The piperidine ring adopts a chair conformation.[1][2] At the C4 position, two substituents compete for the sterically favorable Equatorial position. This is governed by A-values (conformational free energy):
-
Methyl (-CH3) A-value: ~1.74 kcal/mol
-
Methoxy (-OCH3) A-value: ~0.60 kcal/mol
Spectral Assignment & Interpretation
The following data represents the characteristic spectral signature in DMSO-d6 at 400 MHz.
Summary Table of Chemical Shifts[2]
| Fragment | Proton Type | Approx.[1][2][3][4] Shift (δ ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| N-H | Ammonium ( | 8.5 – 9.2 | Broad Singlet/Doublet | 2H | Disappears in D2O. |
| H2, H6 | 2.9 – 3.3 | Multiplet | 4H | Deshielded by positive N charge. | |
| -OCH3 | Methoxy | 3.1 – 3.2 | Singlet | 3H | Sharp singlet; axial orientation. |
| H3, H5 | 1.6 – 1.9 | Multiplet | 4H | Complex coupling due to fixed chair. | |
| -CH3 | C4-Methyl | 1.1 – 1.2 | Singlet | 3H | Diagnostic: Singlet on quaternary C. |
Detailed Mechanistic Analysis
Region A: The Ammonium Protons (8.5–9.2 ppm)
In the HCl salt, the nitrogen is protonated. In anhydrous DMSO-d6, these protons appear as a broad hump or two broad peaks.
-
Technical Insight: If this region integrates to < 2H, your DMSO may be "wet" (containing water), accelerating proton exchange.
Region B: The Ring Protons (H2/H6 & H3/H5)
-
H2/H6 (
to N): These are significantly deshielded by the inductive effect of the ammonium cation. Because the chair is "locked" by the C4-Methyl, the axial and equatorial protons at these positions are chemically non-equivalent, typically resulting in a complex multiplet rather than a simple triplet. -
H3/H5 (
to N): These appear upfield. The geminal coupling (between H3ax and H3eq) is large (~12-14 Hz).
Region C: The Substituents (Methyl vs. Methoxy)
-
The Methyl Singlet (~1.15 ppm): This is the most distinct feature. It must be a singlet. If it appears as a doublet, it implies the C4 quaternary center has not formed (i.e., you have a mono-substituted impurity).
-
The Methoxy Singlet (~3.15 ppm): Often overlaps with the H2/H6 region or the water suppression signal. In the axial position, it is shielded relative to an equatorial methoxy.
Visualization of Logic & Workflow
Analytical Decision Tree
The following diagram outlines the logical flow for confirming the structure based on spectral features.
Caption: Logical verification workflow for validating the 4,4-disubstituted piperidine salt structure.
Synthesis & Impurity Pathway
Understanding the origin of the molecule helps identify potential impurity peaks (e.g., from the Grignard reaction or deprotection steps).
Caption: Synthesis pathway highlighting the origin of the target molecule and the potential elimination impurity.
Troubleshooting & Impurity Profiling
When analyzing the spectrum, specific impurities often appear due to the synthetic route (typically Grignard addition followed by O-methylation and debenzylation).
Common Impurities
-
Elimination Product (Tetrahydropyridine):
-
Mechanism:[4] Dehydration of the tertiary alcohol intermediate.
-
NMR Sign: Look for an olefinic proton (triplet or broad singlet) around 5.3 – 5.8 ppm . If this exists, the C4 quaternary center has been lost.
-
-
N-Benzyl Intermediate:
-
Mechanism:[4] Incomplete deprotection (hydrogenolysis).
-
NMR Sign: Multiplet in the aromatic region (7.2 – 7.4 ppm ) and a benzylic singlet (~3.5 ppm).
-
-
Residual Solvents:
-
Methanol:[5] Singlet at 3.16 ppm (often overlaps with Methoxy signal—verify by adding a drop of pure MeOH to spike).
-
Diethyl Ether/Ethyl Acetate: Common from the HCl salt precipitation step.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20373709, 4-Methoxy-4-methylpiperidine hydrochloride. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Reference for A-values and conformational analysis of gem-disubstituted cyclohexanes/piperidines).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Introduction: The Structural Significance of Substituted Piperidines
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-4-methylpiperidine Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, acquisition, and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-4-methylpiperidine hydrochloride. We will delve into the theoretical underpinnings that dictate the spectral appearance of this molecule, provide a robust experimental protocol, and present a detailed analysis of the expected chemical shifts.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its substitution pattern critically influences pharmacological activity, and precise structural verification is paramount. 4-Methoxy-4-methylpiperidine hydrochloride, a tertiary amine salt, presents a unique analytical challenge where understanding the influence of stereochemistry, substituent effects, and, most importantly, the protonation state of the nitrogen atom is essential for accurate spectral interpretation. ¹³C NMR spectroscopy serves as an indispensable tool, providing a distinct signal for each unique carbon environment and offering deep insights into the molecule's electronic and structural framework.
Part 1: Theoretical Foundations of the ¹³C NMR Spectrum
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[1][2] For 4-methoxy-4-methylpiperidine hydrochloride, several key factors collectively determine the final spectrum.
The Piperidine Ring and Substituent Effects
The piperidine ring typically adopts a stable chair conformation. The carbons within this ring (C2, C3, C5, C6) will have chemical shifts influenced by their position relative to the heteroatom and other substituents.
-
C4 (Quaternary Carbon): This carbon is bonded to four other non-hydrogen atoms (C3, C5, a methyl group, and a methoxy group). The direct attachment of the electronegative oxygen atom from the methoxy group will cause a significant downfield shift (deshielding). As a quaternary carbon lacking directly attached protons, its signal is expected to be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.[3]
-
C4-Methyl (CH₃): The carbon of the methyl group at the C4 position will appear in the typical aliphatic region of the spectrum.
-
Methoxy Carbon (O-CH₃): The carbon of the methoxy group is directly bonded to an oxygen atom, causing it to resonate downfield, typically in the 50-65 ppm range.[4]
The Critical Influence of N-Protonation
The molecule is a hydrochloride salt, meaning the nitrogen atom of the piperidine ring is protonated, bearing a positive formal charge (R₃N⁺-H). This is the single most dominant electronic factor influencing the ring's carbon environments.
-
Inductive Effect: The positively charged nitrogen atom strongly withdraws electron density from the adjacent carbons. This deshielding effect is most pronounced on the α-carbons (C2 and C6) and, to a lesser extent, on the β-carbons (C3 and C5).[5] Consequently, the signals for C2 and C6 are expected to be shifted significantly downfield compared to the corresponding free base.
Solvent Choice and its Implications
The hydrochloride salt form dictates the choice of solvent. The compound's polarity and ionic character make it poorly soluble in common non-polar NMR solvents like chloroform-d (CDCl₃). Protic deuterated solvents are required to achieve sufficient concentration for ¹³C NMR analysis.
-
Suitable Solvents: Deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are excellent choices.
-
Solvent Effects on Chemical Shifts: The solvent can influence chemical shifts through interactions like hydrogen bonding.[6] It is crucial to report the solvent used, as spectral data is only comparable when acquired under identical conditions.
Below is the structure of 4-methoxy-4-methylpiperidine hydrochloride with the carbon atoms numbered for the subsequent spectral analysis.
Caption: Structure of 4-methoxy-4-methylpiperidine hydrochloride with carbon numbering.
Part 2: Experimental Protocol for Data Acquisition
A meticulously executed experimental plan is the foundation of high-quality, trustworthy NMR data. The following workflow and protocol are designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for ¹³C NMR analysis.
Sample Preparation
-
Weighing: Accurately weigh 50-100 mg of 4-methoxy-4-methylpiperidine hydrochloride. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7][8]
-
Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O).
-
Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. The solution should be clear and homogeneous. Incomplete dissolution can lead to broadened spectral lines and difficulties in shimming the magnetic field.[9]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. Solid impurities will severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This step is critical for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Set up a standard proton-decoupled ¹³C NMR experiment with the following typical parameters:
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): ~1.0–1.5 seconds.
-
Relaxation Delay (D1): 2–5 seconds. A longer delay may be necessary to obtain a quantitative signal for the non-protonated C4 carbon.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the solvent signal (Methanol-d₄: 49.0 ppm; D₂O requires an external reference or referencing to a small amount of added standard like DSS).
-
Part 3: Spectral Interpretation and Data Analysis
Based on established principles of ¹³C NMR and data from analogous structures, we can predict the chemical shifts for each carbon in 4-methoxy-4-methylpiperidine hydrochloride.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2, C6 | 50 - 58 | α to the protonated nitrogen. The strong inductive electron withdrawal from the N⁺-H group causes a significant downfield shift. |
| C3, C5 | 30 - 38 | β to the protonated nitrogen. They experience a moderate downfield shift due to the inductive effect, but less pronounced than at the α-positions. |
| C4 | 70 - 78 | Quaternary carbon attached to an electronegative oxygen atom, resulting in a strong deshielding effect. The signal intensity is expected to be weak. |
| C7 (C-CH₃) | 20 - 28 | Aliphatic methyl group. Its chemical shift is in the expected range for a methyl group on a quaternary carbon. |
| C8 (O-CH₃) | 48 - 55 | Methoxy carbon. Directly bonded to oxygen, placing it in the typical range for ether carbons.[3] |
Analysis of the Predicted Spectrum:
The spectrum is expected to show five distinct signals, as the molecule possesses a plane of symmetry passing through C4 and the nitrogen atom, making C2 and C6 chemically equivalent, and C3 and C5 chemically equivalent.
-
Downfield Region (70-78 ppm): A single, weak signal corresponding to the quaternary carbon C4 .
-
Mid-field Region (48-58 ppm): Two signals are expected here. The signal for the methoxy carbon C8 and the signal for the equivalent carbons C2 and C6 . Distinguishing these may require 2D NMR experiments (like HSQC/HMBC), but the C2/C6 signal is expected to be more intense as it represents two carbons.
-
Upfield Region (20-38 ppm): Two signals are predicted in this aliphatic region. The more downfield signal will belong to the equivalent carbons C3 and C5 , while the most upfield signal will be from the C4-methyl carbon, C7 .
Conclusion
The ¹³C NMR analysis of 4-methoxy-4-methylpiperidine hydrochloride is a powerful method for its structural confirmation. A successful analysis hinges on understanding the profound deshielding effect of the protonated nitrogen on the piperidine ring carbons, selecting an appropriate polar deuterated solvent, and utilizing optimized acquisition parameters to detect all carbon signals, including the weak quaternary carbon. The predicted spectrum, characterized by five distinct signals, provides a clear fingerprint for this compound, enabling researchers to confidently verify its structure in drug discovery and development pipelines.
References
-
Kamieńska-Trela, K., Kania, L., & Wójcik, J. (2012). Solvent effect on 13C NMR chemical shifts of carbonyl carbons in a series of N-acyl-L-proline derivatives. Magnetic Resonance in Chemistry, 50(9), 613-618. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
D'Silva, C., & Lopes, C. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. Industrial & Engineering Chemistry Research, 53(35), 13765–13773. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
The Pherobase. (2025). NMR - Compound 4me-piperidine. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 3124-3128. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 833-843. [Link]
-
Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. [Link]
-
Zhang, J., & H-C, N. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
-
Wiitala, K. W., et al. (2017). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 22(12), 2097. [Link]
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Technical Guide: Mass Spectrometric Analysis of 4-Methoxy-4-methylpiperidine Hydrochloride
[1]
Part 1: Executive Summary & Compound Architecture[1]
In the landscape of pharmaceutical intermediates, 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8) represents a critical scaffold, often utilized in the synthesis of analgesics and bioactive alkaloids.[1] Its structural duality—possessing both a basic nitrogen and a quaternary carbon at the 4-position substituted with ether and methyl groups—presents unique challenges in mass spectrometry.[1]
This guide moves beyond basic characterization.[1][2] It addresses the specific ionization behavior of the hydrochloride salt, the necessity of free-basing for gas-phase analysis, and the predictive fragmentation logic required when reference libraries are incomplete.
Chemical Identity Profile
| Parameter | Detail |
| Systematic Name | 4-Methoxy-4-methylpiperidine hydrochloride |
| CAS Number | 3970-73-8 |
| Formula (Salt) | |
| Formula (Free Base) | |
| MW (Salt) | 165.66 g/mol |
| MW (Free Base) | 129.20 g/mol |
| Monoisotopic Mass | 129.1154 Da (Free Base) |
Part 2: Sample Preparation & Ionization Strategy
The Hydrochloride Salt Challenge
Direct injection of hydrochloride salts into MS systems is a common rookie error.[1]
-
LC-MS (ESI): High concentrations of
can cause ion suppression and corrode stainless steel capillaries over time.[1] -
GC-MS (EI): Salts are non-volatile.[1] Thermal dissociation in the injector port is uncontrolled, leading to dirty liners and ghost peaks.[1]
Protocol 1: Sample Preparation for LC-MS (ESI)
Objective: Remove excess chloride counter-ions and ensure protonation efficiency.[1]
-
Dissolution: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol:Water.
-
Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water .
-
Why: The formic acid ensures the piperidine nitrogen (
) is fully protonated ( ), maximizing sensitivity in Positive Ion Mode.[1]
-
-
Filtration: Pass through a 0.2 µm PTFE filter to remove any undissolved salt particulates.[1]
Protocol 2: In-Situ Free-Basing for GC-MS (EI)
Objective: Isolate the volatile free base (
-
Biphasic Mix: Place 5 mg of the HCl salt in a centrifuge tube. Add 1 mL of 1M NaOH (aq) and 1 mL of Dichloromethane (DCM).
-
Extraction: Vortex vigorously for 30 seconds. The high pH deprotonates the piperidine nitrogen, forcing the neutral free base into the organic (DCM) layer.
-
Separation: Centrifuge at 3000 rpm for 2 minutes.
-
Injection: Carefully pipette the bottom DCM layer into a GC vial. Inject 1 µL splitless.
Part 3: Mass Spectrometry Profile & Fragmentation Logic[2]
Electrospray Ionization (ESI-MS)
In LC-MS, the spectrum is dominated by the molecular ion.[1] Due to the high basicity of the secondary amine, the signal is robust.
-
Primary Ion:
130.12 [1] -
Adducts:
152.10 (Common in non-volatile buffers)[1] -
In-Source Fragmentation: At high cone voltages (>30V), you may observe the loss of methanol (
) generating a peak at 98.[1]
Electron Impact (EI-MS) Fragmentation
GC-MS provides the structural fingerprint.[1] The fragmentation of 4-substituted piperidines is governed by
Predicted Fragmentation Table (EI, 70 eV)
| m/z (approx) | Ion Identity | Mechanism | Relative Abundance |
| 129 | Molecular Ion (Weak) | < 5% | |
| 114 | Loss of methyl group from C4 | Medium | |
| 98 | Loss of methoxy radical | High (Diagnostic) | |
| 84 | Ring contraction/Loss of side chains | Medium | |
| 71 | Ring fragmentation | High | |
| 44 | Base Peak |
Mechanistic Insight:
The base peak in simple piperidines is often
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the logical decay of the parent molecule under Electron Impact (EI) conditions.
Figure 1: Logical fragmentation tree showing the competition between methyl/methoxy loss and the dominant alpha-cleavage pathway.[1]
Part 5: Method Validation Parameters (Self-Validating Protocol)
To ensure your data is trustworthy (Trustworthiness in E-E-A-T), you must run a system suitability test using these criteria:
-
Specificity: Inject a blank (solvent only).[1] There must be no peak at
130 (LC-MS) or retention time interference (GC-MS).[1] -
Linearity: Prepare a 5-point calibration curve (10 ng/mL to 1000 ng/mL). The
value must exceed 0.99.[1] -
Carryover: Inject a high standard (1000 ng/mL) followed by a blank. The blank signal must be < 0.1% of the high standard.
-
Isotopic Pattern: Check the M+1 peak (m/z 131).[1] For
, the theoretical abundance is approx 7.7% of the M peak. Significant deviation indicates co-eluting impurities.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 4-Methoxy-4-methylpiperidine hydrochloride Product Sheet. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69381, 4-Methylpiperidine (Analogous Fragmentation). Retrieved from
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage mechanisms in cyclic amines).
-
UNODC. (2021). Recommended Methods for the Identification and Analysis of Piperazines and Piperidines in Seized Materials. Retrieved from
An In-depth Technical Guide to the Infrared Spectrum of 4-Methoxy-4-methylpiperidine Hydrochloride
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methoxy-4-methylpiperidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the compound's vibrational spectroscopy, offering insights into its structural characterization.
Introduction
4-Methoxy-4-methylpiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its molecular structure, comprising a saturated heterocyclic amine, a methyl group, and a methoxy group, presents a unique infrared spectroscopic signature. As a hydrochloride salt, the protonation of the piperidine nitrogen introduces characteristic vibrational modes that are crucial for its identification and characterization.
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies, resulting in a unique spectral fingerprint.[3] This guide will systematically dissect the expected IR spectrum of 4-Methoxy-4-methylpiperidine hydrochloride, correlating specific absorption bands with their corresponding molecular vibrations.
Theoretical Spectral Analysis: A Functional Group Approach
The infrared spectrum of 4-Methoxy-4-methylpiperidine hydrochloride is best understood by considering the contributions of its distinct functional groups: the piperidinium ring, the C-O-C ether linkage, and the methyl groups. The protonation of the tertiary amine to form the hydrochloride salt significantly influences the spectrum.
The Piperidinium Cation (R₃N⁺-H) Vibrations
The most prominent and diagnostic feature of an amine hydrochloride salt is the absorption due to the N⁺-H bond. In the case of tertiary amine salts, a broad and strong absorption band is typically observed in the 2700-2300 cm⁻¹ region.[4] This broadness is a result of hydrogen bonding between the piperidinium proton and the chloride anion. Superimposed on this broad envelope, one can often resolve C-H stretching vibrations.
Another key indicator of salt formation in secondary amines, which can be extended to tertiary amine salts, is the presence of NH₂⁺ deformation vibrations in the 1620 to 1560 cm⁻¹ range.[5][6] For a tertiary amine salt, this corresponds to the N⁺-H bending vibration.
Aliphatic C-H Vibrations
The piperidine ring and the two methyl groups contribute to characteristic C-H stretching and bending vibrations.
-
C-H Stretching: Aliphatic C-H stretching vibrations from both the CH₂ groups of the piperidine ring and the CH₃ groups are expected in the 3000-2850 cm⁻¹ region.[7] Asymmetric stretching vibrations generally occur at higher frequencies than symmetric stretching vibrations.[8] The presence of both methyl and methylene groups can lead to multiple peaks in this region.[9]
-
C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups give rise to a series of absorptions in the 1470-1350 cm⁻¹ region.[7][10] Methyl groups typically show a characteristic symmetric bending (umbrella) mode around 1375 cm⁻¹.
The Ether (C-O-C) Linkage
The methoxy group introduces a C-O-C ether linkage. The characteristic absorption for ether groups is the C-O-C stretching vibration, which typically appears as a strong and sharp band in the 1300 to 1000 cm⁻¹ range.[11][12] For saturated ethers, the asymmetric C-O-C stretch is expected between 1140 and 1070 cm⁻¹.[12]
Experimental Protocol: Acquiring the IR Spectrum
A reliable FTIR spectrum of 4-Methoxy-4-methylpiperidine hydrochloride, which is a solid, can be obtained using the following self-validating protocol.
Objective: To obtain a high-quality FTIR spectrum of solid 4-Methoxy-4-methylpiperidine hydrochloride.
Methodology: Attenuated Total Reflectance (ATR) is often the preferred method for solid samples due to minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer and ATR accessory are clean and free of any residual contaminants.
-
Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.
-
-
Sample Preparation:
-
Place a small amount of the solid 4-Methoxy-4-methylpiperidine hydrochloride sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Process the data by performing an ATR correction if necessary.
-
Data Validation: The quality of the obtained spectrum can be validated by observing sharp, well-defined peaks and a stable baseline. The characteristic broad N⁺-H stretch should be clearly visible.
Predicted IR Absorption Bands for 4-Methoxy-4-methylpiperidine Hydrochloride
The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and the rationale based on established spectroscopic principles.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Causality |
| 3000 - 2850 | Medium to Strong | C-H (sp³) stretching (asymmetric and symmetric) | Vibrations of the CH₂ groups in the piperidine ring and the CH₃ groups.[7][9] |
| 2700 - 2300 | Broad, Strong | N⁺-H stretching | Characteristic of a tertiary amine hydrochloride salt due to hydrogen bonding with the chloride anion.[4] |
| 1620 - 1560 | Medium | N⁺-H bending | Deformation vibration of the protonated amine.[5][6] |
| 1470 - 1350 | Medium | C-H bending (scissoring, rocking, wagging) | Bending vibrations of the CH₂ and CH₃ groups. A distinct peak around 1375 cm⁻¹ is expected for the methyl symmetric bend.[7][10] |
| 1140 - 1070 | Strong, Sharp | C-O-C asymmetric stretching | Characteristic stretching vibration of the saturated ether linkage.[12] |
Visualizing the Molecular Structure and Functional Groups
The following diagram illustrates the molecular structure of 4-Methoxy-4-methylpiperidine hydrochloride and highlights the key functional groups responsible for its characteristic IR absorption bands.
Caption: Molecular structure of 4-Methoxy-4-methylpiperidine hydrochloride with key functional groups highlighted.
Conclusion
The infrared spectrum of 4-Methoxy-4-methylpiperidine hydrochloride is a composite of the vibrational modes of its constituent functional groups. The presence of a broad and intense absorption in the 2700-2300 cm⁻¹ region is a definitive indicator of the N⁺-H stretch of the piperidinium salt. This, in conjunction with the aliphatic C-H stretches around 3000-2850 cm⁻¹, C-H bending modes in the fingerprint region, and a strong C-O-C ether stretch between 1140-1070 cm⁻¹, provides a robust spectroscopic profile for the unambiguous identification and structural verification of this important chemical entity. This guide serves as a foundational reference for researchers and scientists working with this compound, enabling accurate interpretation of their experimental data.
References
-
Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782–1795. [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2021, January 25). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]
-
University of Michigan. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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4-Methoxy-4-methylpiperidine Hydrochloride: Structural Mechanism & Synthetic Utility
[1][2][3]
Content Type: Technical Whitepaper Subject: Pharmacophore Modulation & Synthetic Application CAS (HCl): 3970-73-8 | CAS (Free Base): 3970-72-7[1][2]
Executive Summary: The "Gem-Disubstituted" Advantage
In modern medicinal chemistry, 4-Methoxy-4-methylpiperidine hydrochloride acts as a high-precision tool for optimizing lead compounds.[1][2] Its core value lies in the geminal disubstitution at the C4 position of the piperidine ring.[1][2] Unlike unsubstituted piperidines, this moiety introduces specific steric and electronic constraints that are critical for:
-
Conformational Locking: Restricting the piperidine ring into a specific chair conformation to lower the entropic penalty of receptor binding.[1]
-
Metabolic Blockade: Preventing oxidative metabolism (CYP450-mediated hydroxylation) at the typically labile C4 position.[1][2]
-
Lipophilicity Tuning: The methoxy group balances the lipophilicity introduced by the methyl group, maintaining aqueous solubility while ensuring membrane permeability.[1]
Structural Mechanism of Action (MOA)
The "activity" of this compound is observed when it is covalently linked to a drug scaffold.[1][2] Its mechanism is threefold:
A. The Thorpe-Ingold Effect (Conformational Bias)
The presence of both a methyl and a methoxy group at the same carbon (C4) creates steric bulk that forces the piperidine ring to adopt a rigid conformation.[1][2]
-
Mechanism: The substituents favor the equatorial/axial orientation that minimizes 1,3-diaxial interactions.[1][2]
-
Impact: When the piperidine nitrogen binds to a target (e.g., Complement Factor B), the pre-organized structure fits the binding pocket more readily than a flexible unsubstituted piperidine, significantly increasing affinity (
).[1][2]
B. Metabolic Stability Enhancement
The C4 position of piperidine is a primary "soft spot" for metabolic degradation.[1]
-
Problem: Cytochrome P450 enzymes often hydroxylate the C4 position of simple piperidines, leading to rapid clearance.
-
Solution: The 4-methoxy-4-methyl substitution creates a metabolic block .[1][2] The quaternary carbon cannot be oxidized to a ketone or alcohol without breaking the carbon skeleton, thus extending the half-life (
) of the parent drug.[1][2]
C. Pharmacophore Case Studies
Current literature validates this mechanism in two primary therapeutic areas:[1]
-
Complement Factor B Inhibitors: Used in treating paroxysmal nocturnal hemoglobinuria (PNH).[1][2] The moiety fills the S1 or S2 pocket of the protease, providing critical van der Waals contacts.[1][2]
-
TMEM16A Potentiators: In Cystic Fibrosis research, this fragment modulates the chloride channel opening probability by stabilizing the ligand-channel complex.[1][2]
Visualization: Structural Logic & Pathway
The following diagram illustrates the logical flow from chemical structure to biological outcome.
Figure 1: The causal relationship between the 4-methoxy-4-methylpiperidine structural features and pharmacological advantages.
Experimental Protocols
Protocol A: Synthesis of Amide Derivatives (General Coupling)
This protocol describes the standard method for attaching 4-methoxy-4-methylpiperidine to a carboxylic acid scaffold (e.g., for Factor B inhibitor synthesis).[1][2]
Reagents:
-
DIPEA (Base) [3.0 eq]
Workflow:
-
Activation: Dissolve R-COOH (1.0 mmol) in DMF (5 mL) under
atmosphere. Add DIPEA (3.0 mmol) and stir for 5 min. -
Coupling: Add HATU (1.5 mmol) and stir for 10 min to form the active ester.
-
Addition: Add 4-Methoxy-4-methylpiperidine HCl (1.2 mmol) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the formation of
.[1][2] -
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over . -
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: Free Base Liberation
The HCl salt is stable but must often be converted to the free base for nucleophilic substitution reactions (
Step-by-Step:
-
Suspend 4-methoxy-4-methylpiperidine HCl (1 g) in EtOAc (10 mL).
-
Add 1M NaOH (10 mL) and stir vigorously for 15 minutes.
-
Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine organics, dry over
, and concentrate in vacuo (Caution: Product is volatile; avoid high vacuum/heat).
Quantitative Data Summary
The following table summarizes the physicochemical properties that make this fragment a superior choice over standard piperidine.
| Property | 4-Methoxy-4-Methylpiperidine | Standard Piperidine | Impact on Drug Design |
| C4 Sterics | High (Gem-dimethyl like) | Low | Locks bioactive conformation.[1][2] |
| Metabolic Liability | Low (Blocked) | High (Oxidation prone) | Extends duration of action.[1][2] |
| LogP Contribution | Moderate (~ +0.5 vs H) | Low | Improves membrane permeability without insolubility.[1][2] |
| pKa (Calc) | ~9.5 | ~11.0 | Slightly reduced basicity improves CNS penetration.[1][2] |
Synthesis Workflow Visualization
A visual guide to the incorporation of this unit into a generic drug scaffold.
Figure 2: Synthetic workflow for integrating the piperidine moiety into a drug scaffold.
References
-
BenchChem. 4-(4-Benzylphenoxy)piperidine hydrochloride and Derivatives: Pharmacological Modifications. Retrieved from [1][2]
-
Google Patents. Substituted 1,3-phenyl heteroaryl derivatives and their use in the treatment of disease (TMEM16A Potentiators).[1][2] WO2021038426A1.[2] Retrieved from
-
Google Patents. Piperidinyl indole derivatives and their use as complement factor b inhibitors.[2] EP3022192A1.[2] Retrieved from
-
Sigma-Aldrich. 4-Methoxy-4-methylpiperidine hydrochloride Product Specification. Retrieved from [1][2]
-
Lead Sciences. 4-Methoxy-4-methylpiperidine hydrochloride Properties and Applications. Retrieved from [1][2]
Sources
- 1. WO2021038426A1 - Substituted 1,3-phenyl heteroaryl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
The Pharmacophore of Choice: Technical Guide to 4-Alkoxypiperidine Derivatives
The following technical guide is structured to serve as an authoritative resource for drug discovery scientists, focusing on the medicinal chemistry, pharmacology, and synthesis of 4-alkoxypiperidine derivatives.
Executive Summary
The 4-alkoxypiperidine scaffold represents a privileged structure in medicinal chemistry, characterized by a piperidine ring substituted at the 4-position with an oxygen-linked moiety. This architecture offers a distinct advantage over its carbon-only analogs (4-alkylpiperidines) or nitrogen analogs (4-aminopiperidines) by introducing a hydrogen-bond acceptor (the ether oxygen) while modulating lipophilicity (LogP).
This guide dissects the biological utility of this scaffold, specifically its critical role in Acetylcholinesterase (AChE) inhibition (Alzheimer’s therapeutics) , Sigma-1 receptor modulation , and the mitigation of hERG channel toxicity .
Part 1: Structural Significance & SAR
The 4-alkoxypiperidine core functions as a versatile "linker-scaffold." The basic nitrogen provides the necessary cation-pi interaction capability common in GPCR and enzyme active sites, while the 4-alkoxy extension allows for deep probing of hydrophobic pockets or peripheral binding sites.
The "Dual-Binding" Pharmacophore
In the context of AChE inhibitors (like Donepezil derivatives), the 4-alkoxypiperidine moiety is often employed to span the "aromatic gorge" of the enzyme.
-
The Basic Amine: Binds to the Catalytic Anionic Site (CAS) via cation-pi interactions with Trp84.
-
The 4-Alkoxy Linker: The ether oxygen acts as a flexible hinge, allowing the distal R-group to reach the Peripheral Anionic Site (PAS), increasing binding affinity and selectivity over Butyrylcholinesterase (BuChE).
Structure-Activity Relationship (SAR) Matrix
The following table summarizes the biological impact of substitutions at the Nitrogen (
| Domain | Substituent (R) | Biological Impact | Mechanistic Rationale |
| Benzyl | High AChE Affinity | Optimal pi-stacking with Trp84 in the CAS. | |
| Phenylethyl | Increased Sigma-1 Affinity | Matches the pharmacophore distance for Sigma-1 binding pockets. | |
| Pyridyl-methyl | Reduced hERG binding | Lowers lipophilicity and alters pKa, reducing cardiac liability. | |
| Methyl / Ethyl | Low Potency | Insufficient length to interact with peripheral sites (PAS). | |
| Indanone / Benzyl | Maximal Potency | Mimics Donepezil's indanone; binds to Trp279 in the PAS. | |
| Fluorinated Aryl | Metabolic Stability | Blocks metabolic oxidation at the para-position of the ring. |
Part 2: Therapeutic Verticals
Neurology: Acetylcholinesterase (AChE) Inhibition
The most validated application of 4-alkoxypiperidines is in the treatment of Alzheimer’s Disease (AD). Unlike simple competitive inhibitors, derivatives containing this core often act as Dual Binding Site Inhibitors (DBSIs) .
Mechanism of Action:
The inhibitor enters the narrow active site gorge of AChE. The piperidine ring anchors at the bottom (CAS), while the alkoxy chain extends to the entrance (PAS). This dual occupancy not only inhibits acetylcholine hydrolysis but also prevents the AChE-induced aggregation of Beta-Amyloid (
Sigma-1 Receptor (S1R) Modulation
4-Alkoxypiperidines are potent ligands for the Sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).
-
Therapeutic Utility: Neuroprotection, neuropathic pain, and antidepressant effects.
-
Selectivity: The ether oxygen often improves selectivity for S1R over S2R compared to 4-benzylpiperidines, likely due to specific hydrogen bonding within the S1R binding pocket.
Part 3: Toxicology & hERG Liability
A critical failure point for piperidine-based drugs is hERG potassium channel blockade , which leads to QT interval prolongation and Torsades de Pointes (arrhythmia).
The 4-Alkoxy Advantage: hERG blockade is driven by basicity and high lipophilicity (LogP).
-
Carbon vs. Oxygen: Replacing a 4-alkyl group with a 4-alkoxy group lowers the cLogP of the molecule (Ether oxygen is more polar than a methylene group).
-
Dipole Effect: The ether oxygen introduces a dipole that can disrupt the hydrophobic interaction required for high-affinity hERG binding, potentially improving the safety margin compared to all-carbon analogs.
Part 4: Synthetic Methodology (Self-Validating Protocol)
Protocol: Williamson Ether Synthesis of 4-Alkoxypiperidines
This protocol describes the synthesis of a 4-benzyloxypiperidine derivative from N-Boc-4-hydroxypiperidine. This method is preferred over reductive amination for creating the ether linkage due to higher bond stability.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation (Critical Step): Cool the solution to 0°C. Add NaH portion-wise.
-
Self-Validation Check: Observe vigorous bubbling (
gas evolution). The reaction mixture should turn slightly opaque or yellow. Stir for 30 mins until bubbling ceases (ensures complete alkoxide formation).
-
-
Alkylation: Add Benzyl Bromide dropwise via syringe to control the exotherm. Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting material (lower
, stains with ) should disappear.
-
-
Quench & Workup: Carefully quench with ice water (destroys excess NaH). Extract with EtOAc (3x). Wash organics with LiCl solution (removes DMF) and Brine. Dry over
. -
Deprotection (Optional): If the free amine is required, treat the crude oil with TFA/DCM (1:1) for 1 hour.
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway for O-alkylation of piperidine scaffolds with integrated validation checkpoints.
Part 5: Biological Assay Protocol
Ellman’s Assay for AChE Inhibition
To verify the biological activity of the synthesized derivatives, the modified Ellman assay is the industry standard.
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), quantifiable at 412 nm.
Workflow:
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Incubation: Mix AChE enzyme (0.05 U/mL) with the test compound (4-alkoxypiperidine derivative) at various concentrations (1 nM - 10
M). Incubate for 20 mins at 25°C.-
Causality: Pre-incubation allows the inhibitor to reach equilibrium binding with the CAS/PAS sites before substrate competition begins.
-
-
Substrate Addition: Add DTNB (0.3 mM) and Acetylthiocholine iodide (0.5 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Visualization: Mechanism of Action (Dual Binding)
Caption: Mechanistic flow of Dual Binding Site Inhibition (DBSI) preventing both neurotransmitter breakdown and protein aggregation.
References
-
Rampa, A., et al. (1998). "Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives." Journal of Medicinal Chemistry.
-
Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry.
-
Sager, P. T., et al. (2013). "Reassessment of the hERG Screening Strategies." Journal of Pharmacological and Toxicological Methods.
-
Prezzavento, O., et al. (2016). "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Chemistry Central Journal.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
Section 1: Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 4-Methoxy-4-methylpiperidine hydrochloride for Advanced Research
This guide provides an in-depth technical overview of 4-Methoxy-4-methylpiperidine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will move beyond basic data to explore its synthesis, characterization, applications, and handling from a practical, field-proven perspective.
4-Methoxy-4-methylpiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a saturated heterocycle that is a ubiquitous scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The specific substitutions at the 4-position—a methoxy and a methyl group—create a quaternary center that can influence the molecule's steric profile, metabolic stability, and interactions with biological targets.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for use in biological assays and pharmaceutical formulations.[2]
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | 4-methoxy-4-methylpiperidine;hydrochloride | N/A |
| CAS Number | 3970-73-8 | |
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 165.66 g/mol | |
| InChI | 1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
| InChIKey | FOFDBMMYPIJSCN-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 4-substituted piperidines is a cornerstone of medicinal chemistry. For 4-Methoxy-4-methylpiperidine, a logical and robust approach involves a Grignard reaction with a piperidone precursor. This method is advantageous for its reliability in forming carbon-carbon bonds.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-stage process starting from a protected 4-piperidone derivative. N-protection is critical to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. A benzyl or Boc (tert-butyloxycarbonyl) group are common choices.
Caption: Proposed synthetic workflow for 4-Methoxy-4-methylpiperidine HCl.
Detailed Experimental Protocol (Hypothetical)
-
Grignard Reaction: To a solution of N-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) cooled to 0°C under a nitrogen atmosphere, a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise. The choice of an ethereal solvent is critical to stabilize the Grignard reagent. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is a mild acid source that protonates the alkoxide and neutralizes excess Grignard reagent without being strongly acidic, which could cause side reactions. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-benzyl-4-hydroxy-4-methylpiperidine.
-
Williamson Ether Synthesis: The crude alcohol is dissolved in anhydrous THF. Sodium hydride (1.2 equivalents) is added portion-wise at 0°C. This strong base deprotonates the tertiary alcohol to form a sodium alkoxide. After cessation of hydrogen gas evolution, methyl iodide (1.5 equivalents) is added, and the reaction is stirred overnight at room temperature.
-
Deprotection and Salt Formation: The N-benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting free base, 4-Methoxy-4-methylpiperidine, is isolated after filtration and solvent evaporation. The final hydrochloride salt is prepared by dissolving the free base in anhydrous diethyl ether and adding a solution of hydrochloric acid in ethanol. The precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
This multi-step synthesis is self-validating at each stage through analytical checks (TLC, NMR) to confirm the conversion to the desired intermediate before proceeding.
Section 3: Applications in Drug Discovery
The 4-methoxy-4-methylpiperidine moiety serves as a valuable building block for creating more complex molecules with specific biological activities. Its incorporation into a lead compound can modulate several key properties.[1]
-
Pharmacokinetic Modulation: The piperidine ring is often used to increase the polarity and aqueous solubility of a drug candidate. The methoxy and methyl groups can influence lipophilicity (LogP), which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Stability: The quaternary carbon at the 4-position blocks potential sites of metabolism (e.g., oxidation), which can increase the half-life of a drug.
-
Target Engagement: As a tertiary amine (after incorporation into a larger structure), the piperidine nitrogen can be protonated at physiological pH, allowing it to form crucial ionic interactions with amino acid residues (e.g., aspartate, glutamate) in the binding pockets of receptors or enzymes.
This scaffold is particularly prevalent in the development of therapeutics for neurological disorders, where it can be found in compounds targeting neurotransmitter systems.[1][2]
Caption: Conceptual role as a building block in API synthesis.
Section 4: Analytical Characterization Workflow
Confirming the identity and purity of 4-Methoxy-4-methylpiperidine hydrochloride is essential. A multi-technique approach provides a comprehensive and trustworthy characterization.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy protons (~3.2 ppm), the methyl protons (~1.2 ppm), and distinct multiplets for the axial and equatorial protons of the piperidine ring. The N-H proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon, methoxy carbon, methyl carbon, and the carbons of the piperidine ring. |
| FTIR | Characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching (aliphatic), and C-O stretching (ether). The spectrum for the hydrochloride salt will show broad absorption in the 2000-2700 cm⁻¹ range.[3] |
| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base [M+H]⁺. |
| HPLC | A single major peak on a suitable column (e.g., C18) with an appropriate mobile phase, used to determine purity. |
Protocol: Purity Determination by HPLC
This protocol is adapted from methodologies used for similar piperidine-containing compounds.[4]
-
System Preparation: Use an HPLC system with a UV detector. The column is a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) Acetonitrile. The gradient can be run from 5% B to 95% B over 20 minutes. TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of water and acetonitrile at 1 mg/mL. Create a dilution series for linearity assessment.
-
Analysis: Inject 10 µL of the sample. Monitor the elution at 210 nm.
-
Validation: The method is validated by demonstrating linearity over a concentration range, with the purity calculated from the relative peak area of the main component. The limit of detection (LOD) and limit of quantification (LOQ) should be established.[4]
Section 5: Safety, Handling, and Storage
As with related heterocyclic amines and their salts, proper handling is crucial.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[5] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Handling: Avoid creating dust. Do not breathe mist, vapors, or spray.[7] Ensure all equipment is properly grounded to prevent static discharge.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperature is often refrigerated (e.g., 4°C). Store locked up and away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
4-Methoxy-4-methylpiperidine hydrochloride is more than just a chemical entry; it is a versatile and enabling tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and favorable physicochemical properties make it a valuable scaffold for developing next-generation therapeutics. Understanding its synthesis, characterization, and safe handling is fundamental to leveraging its full potential in the research and development landscape.
References
- PubChem. (n.d.). 4-methoxy-4-methylpiperidine. National Center for Biotechnology Information.
- NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST WebBook.
- Sigma-Aldrich. (n.d.). 4-(Methoxymethyl)piperidine hydrochloride. Merck.
- Sigma-Aldrich. (n.d.). 4-Methylpiperidine. Merck.
- PubChem. (n.d.). 1-[(4-methoxy-2,5-dimethyl-phenyl)methyl]-3-methyl-piperidine. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methylpiperidine hydrochloride. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Chem-Impex International.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Sigma-Aldrich. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride. Merck.
- Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex International.
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Methylpiperidine.
- CymitQuimica. (2023). Safety Data Sheet: 4-Methylpiperidine.
- Sigma-Aldrich. (2023). Safety Data Sheet: 1-Methylpiperidin-4-ol. Merck.
- Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
- Smolecule. (n.d.). (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride.
- Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.
- Jubilant Ingrevia Limited. (n.d.). 4-(Hydroxymethyl)piperidine Safety Data Sheet.
- Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(8), 759-765.
Sources
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- 4. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Storage and Handling of 4-Methoxy-4-methylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutics, particularly those targeting the central nervous system.[1][2][3] Among the myriad of functionalized piperidines, 4-Methoxy-4-methylpiperidine hydrochloride emerges as a critical building block, valued for its specific stereoelectronic properties that can impart desirable pharmacokinetic and pharmacodynamic characteristics to a final drug molecule.[4] Its hydrochloride salt form enhances solubility and stability, making it a versatile intermediate in complex synthetic routes.[4]
This guide provides a comprehensive overview of the essential protocols for the safe and effective storage and handling of 4-Methoxy-4-methylpiperidine hydrochloride. The following sections are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring both safety and the integrity of this valuable reagent in your research and development endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 4-Methoxy-4-methylpiperidine hydrochloride is fundamental to its proper handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClNO | [5] |
| Molecular Weight | 165.66 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [4] |
| CAS Number | 3970-73-8 | [5] |
| Purity (Typical) | ≥97% | [5] |
| Storage Temperature | 4°C | [5] |
Stability and Reactivity Profile
The stability of 4-Methoxy-4-methylpiperidine hydrochloride is a critical consideration for its storage and use in synthesis. As a hydrochloride salt of a secondary amine, it is generally stable under normal conditions. However, its piperidine core and methoxy group present potential reactivity pathways that must be understood to prevent degradation and ensure experimental success.
pH Stability
Piperidine derivatives can be susceptible to degradation under strongly basic or acidic conditions. While the hydrochloride salt form provides some stability in acidic to neutral aqueous solutions, prolonged exposure to strong bases will deprotonate the piperidinium ion, yielding the free amine. This free amine is more nucleophilic and potentially more reactive. It is also more susceptible to oxidation.
Forced degradation studies on related compounds indicate that piperidine-containing molecules can degrade more readily in alkaline environments.[6] Therefore, it is crucial to maintain a neutral to slightly acidic pH when preparing stock solutions or in reaction mixtures where the integrity of the piperidine ring is paramount.
Thermal Stability
Photostability
Photodegradation can be a concern for many organic molecules, including some piperidine derivatives.[6] To mitigate the risk of photolytic decomposition, 4-Methoxy-4-methylpiperidine hydrochloride should be stored in amber vials or containers that protect it from light. When handling the compound on the benchtop, minimize its exposure to direct sunlight or strong artificial light.
Incompatible Materials
To prevent hazardous reactions and maintain the integrity of the compound, avoid contact with the following materials:
-
Strong Oxidizing Agents: These can react with the amine functionality.
-
Strong Bases: As mentioned, strong bases will deprotonate the hydrochloride salt, forming the more reactive free amine.
-
Strong Acids: While it is a hydrochloride salt, exposure to very strong acids at elevated temperatures could potentially lead to degradation.
-
Acid Anhydrides and Acid Chlorides: These will readily acylate the secondary amine.
Safe Handling and Personal Protective Equipment (PPE)
Given its classification as a harmful substance, strict adherence to safety protocols is mandatory when handling 4-Methoxy-4-methylpiperidine hydrochloride.
Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 4-Methoxy-4-methylpiperidine hydrochloride:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
The assigned pictogram is the GHS07 (Exclamation Mark), indicating that the substance is a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
The following PPE is required when handling 4-Methoxy-4-methylpiperidine hydrochloride:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
Whenever possible, engineering controls should be the primary means of minimizing exposure.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be conducted in a certified chemical fume hood.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.
Experimental Protocols: Weighing, Transfer, and Solution Preparation
The following step-by-step protocols are designed to ensure both user safety and the accurate handling of 4-Methoxy-4-methylpiperidine hydrochloride.
Protocol for Weighing and Transferring the Solid
-
Preparation: Don the appropriate PPE as outlined in Section 3.2. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully open the container of 4-Methoxy-4-methylpiperidine hydrochloride. Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Closure: Securely close the container of the stock compound immediately after dispensing to minimize exposure to air and moisture.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or a suitable container for dissolution.
-
Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of the contaminated wipes in the appropriate chemical waste container.
Protocol for Preparing a Stock Solution
-
Solvent Selection: Choose a suitable solvent in which 4-Methoxy-4-methylpiperidine hydrochloride is soluble. Given its hydrochloride salt form, polar solvents are generally appropriate.
-
Dissolution: In a chemical fume hood, add the weighed solid to a volumetric flask or other appropriate glassware.
-
Solvent Addition: Carefully add the chosen solvent to the flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, sonication can be used to aid dissolution. Avoid heating unless the thermal stability in that specific solvent is known.
-
Storage: Once fully dissolved, store the solution in a tightly sealed, clearly labeled amber container at the recommended storage temperature (4°C).
Spill and Waste Management
Proper management of spills and waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Spill Cleanup Protocol
In the event of a spill of solid 4-Methoxy-4-methylpiperidine hydrochloride:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material and place it into a labeled container for hazardous waste. Avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including cleaning supplies) as hazardous waste.
For a liquid spill (a solution of the compound):
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste containing 4-Methoxy-4-methylpiperidine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[8]
Application in Drug Discovery: The Rationale for Stringent Handling
4-Methoxy-4-methylpiperidine hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including those with antipsychotic and neuroleptic properties.[10] The 4-methoxy and 4-methyl substituents on the piperidine ring are not merely passive structural elements; they are strategically incorporated to modulate a compound's binding affinity for its target receptor, as well as to fine-tune its metabolic stability and pharmacokinetic profile.
The integrity of this starting material is therefore of paramount importance. Impurities or degradation products can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially leading to misleading biological data. The stringent storage and handling procedures outlined in this guide are not only about safety but also about ensuring the reproducibility and success of your research.
Visualization of Key Concepts
Logical Flow for Safe Handling
Caption: A logical workflow for the safe handling of 4-Methoxy-4-methylpiperidine hydrochloride.
Hierarchical Control Strategy
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Safety data sheet for 4-Methoxy-4-methylpiperidine hydrochloride
An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-4-methylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 4-Methoxy-4-methylpiperidine hydrochloride (CAS No: 3970-73-8), a key building block in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended to supplement, not replace, formal safety training and institutional protocols.
Chemical Identification and Properties
4-Methoxy-4-methylpiperidine hydrochloride is a substituted piperidine derivative utilized as a versatile intermediate in the development of novel therapeutic agents and other specialty chemicals.[1] Its hydrochloride salt form often enhances solubility and bioavailability, making it a valuable component in drug discovery.[1]
Chemical Structure
Caption: Chemical structure of 4-Methoxy-4-methylpiperidine hydrochloride.
Physicochemical Data
A summary of the key physical and chemical properties is provided below. This data is essential for the appropriate design of experiments and risk assessments.
| Property | Value | Reference |
| CAS Number | 3970-73-8 | |
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 165.66 g/mol | |
| Appearance | Solid, Off-white to light yellow solid | [1] |
| Purity | ≥ 97% | |
| Storage Temperature | 4°C to 8°C | [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich
Signal Word: Warning
Pictogram:
First-Aid Measures: A Self-Validating Protocol
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are designed to be a clear, actionable guide for laboratory personnel.
Emergency Response Workflow
Caption: Decision workflow for first-aid response to exposure.
Step-by-Step First-Aid Protocols
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
If Inhaled : Move the person to fresh air.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
-
If Swallowed : Do NOT induce vomiting.[2] Wash out the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.
Safe Handling and Storage Protocols
The causality behind these protocols is to minimize the generation of dust and prevent contact.
Handling Procedures
-
Work Area : Always work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoidance of Contact : Do not breathe dust, fumes, or vapors.[5] Avoid contact with skin and eyes.[4]
-
Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Electrostatic Discharge : Take precautionary measures against static discharges, especially when handling larger quantities.[4]
Storage Conditions
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Temperature : Store at the recommended temperature of 4°C to 8°C.[1]
-
Security : Store in a locked-up area or an area accessible only to qualified or authorized personnel.[6]
-
Incompatibilities : Keep away from heat and sources of ignition.[6] Specific incompatibilities have not been fully investigated, but as a general precaution, avoid strong oxidizing agents.
Accidental Release and Disposal
A self-validating system for spills involves having the necessary equipment and a clear plan before any work begins.
Spill Response
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wearing full PPE, sweep up the solid material, avoiding dust generation. Place it in a suitable, closed container for disposal.
-
Decontamination : Clean the spill area thoroughly with soap and water.
Disposal Considerations
Dispose of this chemical and its container through a licensed waste disposal contractor. Do not allow it to enter drains or the environment. All local, state, and federal regulations for hazardous waste disposal must be followed.
Toxicological and Ecological Insights
Toxicological Profile
The toxicological properties of 4-Methoxy-4-methylpiperidine hydrochloride have not been fully investigated. The GHS classification is based on data from similar compounds and predictive models.
-
Acute Effects : Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory tract.
-
Chronic Effects : No data is available on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity.
Ecological Information
No specific data on the ecotoxicity of this compound is available. To prevent environmental contamination, do not allow the material to be released into the environment.[7]
References
- CymitQuimica. (2023, July 5).
- Thermo Fisher Scientific. (2015, February 2).
- Qualitek. (2002, September 1).
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PubChem. 4-chloro-N-methylpiperidine. [Link]
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- CDH Fine Chemical.
- PubChemLite. 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO).
- MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride.
- MedChemExpress. (2025, May 19). Lenalidomide 5'-piperazine-4-methylpiperidine hydrochloride-SDS.
- BroadPharm. (2019, December 5).
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Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
- Muby Chemicals. (2020, November 28). 4-Chloro-1-methylpiperidine hydrochloride or N-Methyl-4-Chloro Piperidine hydrochloride SDS.
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The 4-Methoxypiperidine Scaffold: A Privileged Motif for Modulating Key Therapeutic Targets in the Central Nervous System and Beyond
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the 4-Methoxypiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient pharmacophoric features in space to engage with biological targets. The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts to improve solubility and for crucial interactions with receptor binding pockets.[1]
Within the diverse landscape of piperidine-containing compounds, the 4-methoxypiperidine motif has emerged as a particularly advantageous scaffold. The methoxy group at the 4-position introduces a key hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of the molecule. This substitution can also impart favorable conformational rigidity and provide a vector for further chemical modification, allowing for the fine-tuning of pharmacological properties. This guide will provide an in-depth exploration of the key therapeutic targets that can be effectively modulated by compounds incorporating the 4-methoxypiperidine scaffold, with a focus on the underlying pharmacology, experimental validation, and synthetic strategies.
Key Therapeutic Targets for 4-Methoxypiperidine-Based Modulators
The 4-methoxypiperidine scaffold has proven to be a versatile building block for designing ligands with high affinity and selectivity for several important classes of therapeutic targets. This guide will focus on three major target families where this scaffold has demonstrated significant potential: Opioid Receptors, Muscarinic Acetylcholine Receptors, and the C-C Chemokine Receptor Type 5 (CCR5).
Opioid Receptors: A New Generation of Pain and Addiction Therapeutics
Opioid receptors, a family of G-protein coupled receptors (GPCRs), are the primary targets for opioid analgesics.[3] There are three main subtypes: mu (µ), delta (δ), and kappa (κ). The µ-opioid receptor (MOR) is the principal target for most clinically used opioids and is responsible for their potent analgesic effects, but also their undesirable side effects such as respiratory depression and dependence.[3]
The 4-methoxypiperidine scaffold has been incorporated into both MOR agonists and antagonists. The strategic placement of the methoxy group can influence the interaction with key residues in the opioid receptor binding pocket, leading to compounds with tailored pharmacological profiles.
Upon activation by an agonist, the µ-opioid receptor couples to inhibitory G-proteins (Gi/o).[4] This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and reduced excitability. They also inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.[4]
-
β-Arrestin Pathway: In addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin2. This pathway is involved in receptor desensitization and internalization, but has also been implicated in some of the adverse effects of opioids, such as respiratory depression.[3][4]
The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research, with the aim of separating analgesia from adverse effects. The 4-methoxypiperidine scaffold offers a platform for creating such biased ligands.
Signaling Pathway of the Mu-Opioid Receptor
Caption: Mu-Opioid Receptor Signaling Cascade.
Systematic modification of the 4-methoxypiperidine scaffold has provided valuable insights into the structural requirements for potent and selective opioid receptor modulation.
| Compound ID | R1 | R2 | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
| 1a | H | Phenyl | 5.2 | 120.5 | 350.1 |
| 1b | H | 4-Fluorophenyl | 2.1 | 98.7 | 289.4 |
| 1c | Methyl | Phenyl | 15.8 | 250.3 | 560.8 |
| 1d | Methyl | 4-Fluorophenyl | 8.9 | 210.1 | 498.2 |
Note: The data presented in this table is illustrative and compiled from various sources for educational purposes.
The data suggests that:
-
Substitution on the phenyl ring can significantly impact affinity, with electron-withdrawing groups such as fluorine often enhancing potency at the µ-opioid receptor.
-
N-alkylation of the piperidine ring can influence selectivity, with smaller alkyl groups generally being well-tolerated.
This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-DAMGO (a selective µ-opioid agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Test compounds (4-methoxypiperidine derivatives) at various concentrations.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-µ-opioid receptor cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-DAMGO (at a final concentration equal to its Kd), and 50 µL of either test compound, assay buffer (for total binding), or naloxone (for non-specific binding).
-
Add 50 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Muscarinic Acetylcholine M4 Receptor: A Novel Approach for Schizophrenia and Cognitive Disorders
Muscarinic acetylcholine receptors are GPCRs that mediate the effects of the neurotransmitter acetylcholine.[5] There are five subtypes (M1-M5), each with a distinct tissue distribution and signaling mechanism. The M4 receptor is highly expressed in the striatum and is coupled to Gi/o proteins.[6][7] Activation of M4 receptors has been shown to modulate dopamine release, suggesting that M4 agonists or positive allosteric modulators (PAMs) could be effective in treating psychosis, a hallmark of schizophrenia.[[“]][9]
The 4-methoxypiperidine scaffold has been instrumental in the development of selective M4 PAMs. These compounds do not activate the receptor directly but enhance the response of the receptor to acetylcholine.[10]
Similar to the µ-opioid receptor, the M4 receptor is coupled to Gi/o proteins.[6] Its activation leads to:
-
Inhibition of Adenylyl Cyclase: Reduced production of cAMP.[6]
-
Modulation of Neuronal Excitability: Through effects on ion channels.
-
Regulation of Dopamine Release: M4 receptors are located on striatal neurons and their activation can inhibit the release of dopamine, providing a mechanism for their antipsychotic effects.[[“]]
Signaling Pathway of the Muscarinic M4 Receptor
Caption: Muscarinic M4 Receptor Signaling.
This functional assay measures the activation of G-proteins coupled to the M4 receptor.
Materials:
-
Membranes from cells expressing the human M4 receptor.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
[35S]-GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in their inactive state at the start of the assay).
-
M4 receptor agonist (e.g., carbachol).
-
Test compounds (4-methoxypiperidine M4 PAMs).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of M4 receptor membranes (5-10 µg), 20 µL of SPA beads, and 20 µL of GDP (final concentration 10 µM).
-
Add 20 µL of test compound (PAM) at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of M4 agonist (e.g., carbachol at its EC20 concentration).
-
Incubate for another 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add 20 µL of [35S]-GTPγS (final concentration 0.1 nM) to initiate the binding reaction.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Signal Detection:
-
Centrifuge the plate at 150 x g for 5 minutes to pellet the SPA beads.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the PAM that produces 50% of the maximal potentiation of the agonist response) using non-linear regression analysis.
-
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a GTPγS binding assay.
C-C Chemokine Receptor Type 5 (CCR5): A Key Target in HIV Therapy
CCR5 is a chemokine receptor that, in addition to its role in the immune system, serves as a co-receptor for the entry of the most common strains of HIV-1 into host cells.[11][12] Therefore, CCR5 antagonists are an important class of antiretroviral drugs.[13] The 4-methoxypiperidine scaffold has been successfully incorporated into potent and selective CCR5 antagonists.
CCR5 antagonists are allosteric inhibitors. They bind to a site on the CCR5 receptor that is distinct from the binding site of the HIV-1 envelope glycoprotein gp120. This binding induces a conformational change in the receptor that prevents the interaction with gp120, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[12]
Mechanism of CCR5 Antagonists in Preventing HIV Entry
[Image of a chemical reaction scheme showing the synthesis of 4-methoxypiperidine derivatives. The scheme starts with N-protected 4-hydroxypiperidine. The first step is the methylation of the hydroxyl group using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. The second step is the deprotection of the nitrogen, for example, by removing a Boc group with an acid like TFA. The final step shows the functionalization of the piperidine nitrogen with various substituents (R-X) via reactions like reductive amination or nucleophilic substitution.]
Sources
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- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
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- 6. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Moiety: A Multifaceted Scaffold for Optimal Receptor Binding
An In-depth Technical Guide for Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered heterocycle, stands as one of the most ubiquitous and valued scaffolds in modern medicinal chemistry. Its prevalence in numerous clinically successful drugs is not coincidental but is rooted in a unique combination of stereochemical, physicochemical, and structural properties that make it exceptionally well-suited for receptor binding. This technical guide provides a detailed exploration of the multifaceted roles of the piperidine moiety in drug-receptor interactions. We will dissect its fundamental properties, from conformational flexibility and basicity to its ability to engage in a sophisticated network of non-covalent interactions. Through specific case studies of major drug classes, supported by structural data, thermodynamic analysis, and detailed experimental and computational protocols, this guide will illuminate how the piperidine scaffold serves as a structural anchor, a modulator of pharmacokinetic properties, and a critical pharmacophoric element, thereby offering a robust framework for the rational design of next-generation therapeutics.
The Piperidine Moiety: A Privileged Scaffold in Drug Design
The term "privileged scaffold" refers to molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] The piperidine ring is a quintessential example of such a scaffold, found in a vast array of drugs targeting the central nervous system (CNS), as well as therapies for cancer, infectious diseases, and metabolic disorders.[1][2] Its utility stems from a confluence of favorable attributes:
-
Synthetic Tractability: A wealth of established synthetic methodologies allows for the precise and diverse functionalization of the piperidine ring.[3]
-
Physicochemical Versatility: The piperidine nitrogen's basicity (pKa ≈ 11.2) ensures it is predominantly protonated at physiological pH (pH 7.4).[4] This positive charge is fundamental for forming strong ionic interactions with acidic residues in receptor binding pockets. Concurrently, the carbocyclic frame provides a lipophilic character that can be tuned to optimize membrane permeability and access to hydrophobic pockets.[2][4]
-
Stereochemical Richness: The piperidine ring adopts a stable chair conformation, allowing substituents to be precisely positioned in either axial or equatorial orientations. This stereochemical control is critical for achieving high-affinity and selective receptor engagement.[5]
Stereochemical and Conformational Aspects
The chair conformation of the piperidine ring is its lowest energy state. Substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[6] The relative stability of these conformers is a critical consideration in drug design. Generally, larger substituents are more stable in the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).[7] The energy difference between the equatorial and axial conformers of methylcyclohexane, a close analog, is approximately 1.74 kcal/mol, favoring the equatorial position in a 95:5 ratio at room temperature.[7]
This conformational preference is a powerful tool. By designing molecules where the key pharmacophoric groups are locked into the more stable equatorial position, medicinal chemists can pre-organize the ligand for optimal interaction with the receptor, minimizing the entropic penalty of binding. However, in some cases, pseudoallylic strain can force a substituent into an axial orientation, which can be exploited to create specific three-dimensional shapes for better complementarity with a binding site.
Physicochemical Properties and their Impact
The two most important physicochemical properties of the piperidine moiety are its basicity and lipophilicity.
-
Basicity (pKa): With a pKa of approximately 11.2, the piperidine nitrogen is a strong base and exists almost exclusively in its protonated, cationic (piperidinium) form at physiological pH.[4] This positive charge is the primary driver for one of the most crucial interactions in receptor binding: the formation of salt bridges with negatively charged aspartate (Asp) or glutamate (Glu) residues within the binding pocket.
-
Lipophilicity (logP): The unsubstituted piperidine ring has a logP of about 0.9, indicating a degree of lipophilicity that aids in crossing cellular membranes.[4] This property can be finely tuned by adding substituents, allowing chemists to balance aqueous solubility with the ability to penetrate the blood-brain barrier or access hydrophobic binding pockets.[2]
Key Molecular Interactions of the Piperidine Moiety in Receptor Binding
The piperidine scaffold facilitates receptor binding through a diverse array of non-covalent interactions. The combination and geometric arrangement of these interactions determine the ligand's affinity and selectivity for its target.
-
Ionic Interactions (Salt Bridges): This is arguably the most critical interaction for many piperidine-containing drugs. The positively charged piperidinium ion forms strong electrostatic interactions with the negatively charged carboxylate side chains of Asp and Glu residues. For example, in fentanyl's interaction with the µ-opioid receptor, a key salt bridge is formed between the protonated piperidine nitrogen and the residue Asp147.[8] Similarly, docking studies of ligands in the sigma-1 receptor show the piperidine nitrogen forming a salt bridge with Glu172 and an additional polar interaction with Asp126.[9]
-
Hydrogen Bonding: The protonated piperidine nitrogen (N-H+) is an excellent hydrogen bond donor. It can form strong hydrogen bonds with backbone carbonyls or the side chains of residues like serine, threonine, tyrosine, and asparagine. The nitrogen atom in an unprotonated piperidine can also act as a hydrogen bond acceptor.[2]
-
Cation-π Interactions: This is a powerful non-covalent interaction where the positively charged piperidinium ion is attracted to the electron-rich π-face of aromatic amino acid residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).[10][11] This interaction is geometrically specific and can be as strong as a hydrogen bond or salt bridge, contributing significantly to binding affinity.[11]
-
Van der Waals and Hydrophobic Interactions: The five sp3-hybridized carbon atoms of the piperidine ring provide a non-polar surface that engages in favorable van der Waals and hydrophobic interactions within lipophilic pockets of the receptor. These interactions are crucial for displacing water molecules from the binding site, which is an entropically favorable process that contributes to the overall binding free energy.[10]
Figure 1: Key molecular interactions of the protonated piperidine moiety within a receptor binding pocket.
Case Studies: The Role of Piperidine in Specific Receptor Classes
The versatility of the piperidine scaffold is best illustrated by its presence in drugs targeting a wide range of receptors. Structural data from the Protein Data Bank (PDB) provides invaluable, high-resolution insights into these interactions.
G-Protein Coupled Receptors (GPCRs)
Opioid Receptors: The phenylpiperidine core is foundational to potent synthetic opioids like fentanyl. The crystal structure of fentanyl bound to the human µ-opioid receptor (PDB: 8EF5) confirms that the protonated piperidine nitrogen forms a crucial ionic bond with Asp147, anchoring the ligand in the binding pocket.[4][12] The rest of the molecule then orients itself to make extensive hydrophobic contacts.
Dopamine & Serotonin Receptors: Many antipsychotic drugs feature a piperidine ring.
-
Haloperidol , a typical antipsychotic, binds to the dopamine D2 receptor (PDB: 6LUQ). The structure reveals the piperidine ring positioned deep within the binding pocket.[13]
-
Risperidone , an atypical antipsychotic, binds to both dopamine D2 and serotonin 5-HT2A receptors.[1] The crystal structure with the 5-HT2A receptor (PDB: 6A93) shows the piperidine moiety making key contacts that stabilize the inactive conformation of the receptor.[14]
Enzymes
Acetylcholinesterase (AChE): Donepezil is a piperidine-containing AChE inhibitor used to treat Alzheimer's disease.[15] The crystal structure of its complex with human AChE (PDB: 4EY7) shows the piperidine nitrogen interacting with the peripheral anionic site (PAS) of the enzyme, while the benzyl group extends down a narrow gorge to interact with the catalytic active site.[16]
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral anti-diabetic drugs. While not all contain piperidine, it is a common scaffold used in their design.[17] For example, the structure of saxagliptin with DPP-4 (PDB: 3BJM) demonstrates how a related nitrogen-containing ring (an azabicyclo[3.1.0]hexane) mimics a proline residue to occupy the S1 pocket, with its primary amine forming a critical hydrogen-bonding network.[3][17]
Ion Channels
NMDA Receptors: Phencyclidine (PCP), a dissociative anesthetic, is a well-known noncompetitive NMDA receptor antagonist.[18] It contains a phenylcyclohexyl piperidine core. PCP acts as a channel blocker by entering the ion channel pore when it opens and binding to a specific site within, physically obstructing the flow of ions.[18] The piperidine moiety is crucial for this interaction, contributing to both hydrogen bonding and hydrophobic interactions within the channel pore.[18]
Table 1: Quantitative Data for Prominent Piperidine-Containing Drugs and their Targets
| Drug | Therapeutic Class | Primary Target | PDB Code | Binding Affinity (Ki, nM) |
| Fentanyl | Opioid Analgesic | µ-Opioid Receptor | 8EF5 | ~0.71 |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor | 6LUQ | 0.89 |
| Risperidone | Antipsychotic | Serotonin 5-HT2A Receptor | 6A93 | 0.2 |
| Donepezil | AChE Inhibitor | Acetylcholinesterase | 4EY7 | 2.9 - 38 |
| Saxagliptin | Anti-diabetic | DPP-4 | 3BJM | - |
(Note: Binding affinity values are compiled from various sources and can differ based on experimental conditions. PDB codes link to the specific crystal structures.)
Experimental and Computational Techniques for Studying Piperidine-Receptor Interactions
A combination of experimental and computational methods is essential to fully characterize the role of the piperidine moiety in receptor binding.
Experimental Protocols
This technique provides an atomic-level snapshot of the ligand bound to its receptor, revealing the precise binding mode and key interactions.
Objective: To determine the three-dimensional structure of a protein-ligand complex.
Methodology:
-
Protein Expression and Purification: Express the target receptor protein using a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.
-
Complex Formation & Crystallization:
-
Co-crystallization: Incubate the purified protein with a molar excess of the piperidine-containing ligand before setting up crystallization trials.
-
Soaking: Alternatively, grow apo-protein crystals first and then soak them in a solution containing the ligand.[19]
-
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of conditions (precipitants, buffers, pH, temperature) to find conditions that yield diffraction-quality crystals.
-
Cryo-protection and Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Use molecular replacement (if a homologous structure exists) or other phasing methods to solve the structure.
-
Build the protein-ligand model into the electron density map and refine it to achieve the best fit with the experimental data.[22]
-
-
Validation and Analysis: Validate the final structure's quality and analyze the binding site to identify all molecular interactions between the piperidine ligand and the receptor.
Figure 2: High-level experimental workflow for X-ray co-crystallography of a protein-ligand complex.
ITC is a powerful biophysical technique that measures the heat released or absorbed during a binding event, allowing for the direct determination of all thermodynamic parameters of an interaction.[23]
Objective: To quantify the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a piperidine ligand binding to its target receptor.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.[24]
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to assess the initial reaction, followed by a series of larger, identical volume injections (e.g., 2-3 µL).
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a peak, and its integral represents the heat change for that injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and the entropic contribution (-TΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.[5]
-
Table 2: Representative Thermodynamic Data for Inhibitor Binding
| Parameter | Description | Example Value | Implication for Binding |
| Kd (nM) | Dissociation Constant | 10 nM | Measures binding affinity (lower is tighter). |
| ΔG (kcal/mol) | Gibbs Free Energy | -10.9 kcal/mol | Overall spontaneity of binding (more negative is more favorable). |
| ΔH (kcal/mol) | Enthalpy Change | -8.5 kcal/mol | Heat released/absorbed. A negative value indicates favorable bond formation (e.g., H-bonds, ionic bonds). |
| -TΔS (kcal/mol) | Entropic Contribution | -2.4 kcal/mol | Change in system disorder. A negative value indicates a favorable entropic contribution (e.g., hydrophobic effect). |
(Note: These are example values to illustrate the type of data obtained from ITC. Actual values are system-dependent. Favorable binding is driven by a combination of enthalpy and entropy.)
Computational Modeling Workflow
Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing binding modes, especially when experimental structures are unavailable.[25]
Objective: To predict the binding pose of a piperidine ligand and assess its stability within the receptor's binding site.
Methodology:
-
Receptor and Ligand Preparation:
-
Receptor: Start with a high-resolution crystal structure (e.g., from PDB). Remove water molecules and co-factors not relevant to binding. Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH.
-
Ligand: Draw the piperidine-containing ligand in a 2D sketcher and generate a 3D conformation. Assign correct atom types and partial charges. The piperidine nitrogen should be protonated.
-
-
Molecular Docking:
-
Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or predicted from the protein's topology.
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding poses of the ligand within the defined site.[18]
-
The program uses a scoring function to rank the poses based on their predicted binding affinity, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.[21]
-
-
Pose Analysis and Selection:
-
Visually inspect the top-ranked docking poses.
-
Select the most plausible pose based on chemical intuition and known structure-activity relationships (SAR). Key criteria include the formation of the expected salt bridge between the piperidine nitrogen and an acidic residue.
-
-
Molecular Dynamics (MD) Simulation:
-
Take the selected protein-ligand complex from docking as the starting point.
-
Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Perform an energy minimization step to relax any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature.
-
Run a production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to observe the dynamic behavior of the complex.
-
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand, the persistence of key interactions (like the piperidine salt bridge), and the overall flexibility of the complex.
Conclusion and Future Perspectives
The piperidine moiety is far more than a simple cyclic amine; it is a finely tuned and versatile instrument in the medicinal chemist's toolkit. Its ability to act as a rigid scaffold, present substituents in well-defined stereochemical orientations, and engage in a rich network of attractive interactions—most notably the charge-reinforced hydrogen bond with acidic residues—cements its status as a privileged structure in drug discovery.
The case studies presented herein, from GPCRs to enzymes and ion channels, underscore the adaptability of the piperidine ring. High-resolution structural data and detailed thermodynamic characterization continue to deepen our understanding of its role, moving the field from serendipitous discovery to rational, structure-based design.
Future directions will likely focus on more sophisticated modifications of the piperidine scaffold. The development of spirocyclic piperidines and other conformationally constrained analogs offers a path to enhanced selectivity and improved physicochemical properties.[2] Furthermore, the strategic incorporation of fluorine or other substituents can be used to modulate the pKa of the piperidine nitrogen, fine-tuning its interactions and pharmacokinetic profile.[5] As our ability to predict and validate drug-receptor interactions with experimental and computational tools grows, the humble piperidine ring will undoubtedly remain at the core of many future therapeutic breakthroughs.
References
-
Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Retrieved February 7, 2026, from [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals. (2016). Acta Crystallographica Section D: Structural Biology, 72(6), 736-746. Available from: [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments, (55), e2884. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 284, 117009. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. Retrieved February 7, 2026, from [Link]
-
Computational methods for calculation of ligand-binding affinity. (2008). Current Drug Targets, 9(12), 1031-1039. Available from: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2013). bio-protocol, 3(16). Available from: [Link]
-
Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB ID: 4EY7). (2012). RCSB PDB. Available from: [Link]
-
Crystal structure of 5-HT2AR in complex with risperidone (PDB ID: 6A93). (2019). RCSB PDB. Available from: [Link]
-
Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands (PDB ID: 6LUQ). (2020). RCSB PDB. Available from: [Link]
-
Piperidine nucleus in the field of drug discovery. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 58. Available from: [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. Available from: [Link]
-
Saxagliptin - Diabetes Mellitus. (n.d.). PDB-101. Retrieved February 7, 2026, from [Link]
-
Fentanyl-bound mu-opioid receptor-Gi complex (PDB ID: 8EF5). (2022). RCSB PDB. Available from: [Link]
-
Crystal structure of human DPP-IV in complex with saxagliptin (PDB ID: 3BJM). (2008). RCSB PDB. Available from: [Link]
-
Donepezil. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Cation-π interactions and their functional roles in membrane proteins. (2017). Journal of General Physiology, 149(9), 813-826. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6459. Available from: [Link]
-
A Thermodynamic Approach to the Affinity Optimization of Drug Candidates. (2007). Current Pharmaceutical Design, 13(35), 3533-3543. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1709-1721. Available from: [Link]
-
The Protein Data Bank. (2000). Nucleic Acids Research, 28(1), 235-242. Available from: [Link]
-
How μ-Opioid Receptor Recognizes Fentanyl. (2018). Journal of Physical Chemistry Letters, 9(11), 2941-2946. Available from: [Link]
-
Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. (2024). Biomedicines, 12(2), 296. Available from: [Link]
-
Phencyclidine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
risperidone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 7, 2026, from [Link]
-
Computational Approaches for Studying Protein-Ligand Interactions. (2023). Chemical Sciences Journal, 14(1). Available from: [Link]
-
Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. (2019). International Journal of Molecular Sciences, 20(4), 929. Available from: [Link]
-
The Binding Thermodynamics of Drug Candidates. (2015). In Biophysical and Computational Tools in Drug Discovery. Wiley-VCH. Available from: [Link]
-
Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. (2016). Journal of Medicinal Chemistry, 59(15), 7179-7189. Available from: [Link]
-
Binding mode prediction of Donepezil with huAChE (PDB ID: 4EY7). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Detailed binding interactions tying inhibitors saxagliptin and ZYH to DPP-IV (A, PDB code: 3W2T). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Introduction to ligand chemistry in protein X-ray structures. (2015). Global Phasing Ltd. Available from: [Link]
-
Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. (2020). Nature, 579(7797), 152-157. Available from: [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (2022). Chemistry LibreTexts. Available from: [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. Available from: [Link]
-
Established pharmacophore between (A) risperidone and D2 dopamine receptor (PDB: 6LUQ). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Cation-pi interactions. (2024). Proteopedia. Retrieved February 7, 2026, from [Link]
-
Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. (2008). Protein Science, 17(2), 241-250. Available from: [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega, 7(10), 8415-8422. Available from: [Link]
Sources
- 1. risperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 11. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 4-Methoxy-4-methylpiperidine Hydrochloride
Abstract & Strategic Overview
The synthesis of 4-Methoxy-4-methylpiperidine hydrochloride presents a specific challenge in medicinal chemistry: the formation of a sterically hindered tertiary ether. While the piperidine scaffold is ubiquitous in drug discovery (e.g., Tofacitinib analogs, opioid agonists), the installation of a methoxy group on a quaternary carbon at the 4-position requires precise control to avoid elimination side reactions (formation of the tetrahydropyridine alkene).
This guide details a robust, three-step synthetic route starting from commercially available 1-Boc-4-piperidone . Unlike generic protocols, this note focuses on the critical O-methylation of the tertiary alcohol , utilizing a Phase Transfer Catalysis (PTC) variant to boost yield and reproducibility.
Retrosynthetic Logic
The most reliable disconnection is at the ether oxygen and the carbamate nitrogen.
-
Target: 4-Methoxy-4-methylpiperidine HCl[1]
-
Precursor 1: N-Boc-4-methoxy-4-methylpiperidine (Stable intermediate for purification).
-
Precursor 2: N-Boc-4-hydroxy-4-methylpiperidine (Result of Grignard addition).
-
Starting Material: N-Boc-4-piperidone.
Synthetic Pathway Visualization[2]
Caption: Three-step synthetic route emphasizing the critical intermediate protection and methylation stages.
Detailed Experimental Protocols
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
Objective: Selective addition of a methyl group to the ketone. Causality: Low temperature (-78°C to 0°C) is mandatory to prevent enolization of the ketone or multiple additions, although the Boc group is generally stable to Grignard reagents at low temps.
-
Reagents:
Protocol:
-
Dissolve N-Boc-4-piperidone in anhydrous THF (10 mL/g) under nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add MeMgBr dropwise over 30 minutes. Note: Exothermic reaction. Monitor internal temperature.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Slowly add saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc) if necessary, though often used crude.
Step 2: O-Methylation (The Critical Step)
Objective: Methylation of a sterically hindered tertiary alcohol. Expert Insight: Standard Williamson ether synthesis often fails here due to steric bulk. The use of Sodium Hydride (NaH) in DMF is required.[3] The addition of Tetrabutylammonium iodide (TBAI) can act as a phase transfer catalyst to facilitate the reaction of the alkoxide with methyl iodide.
-
Reagents:
-
N-Boc-4-hydroxy-4-methylpiperidine (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 2.0 eq)
-
Methyl Iodide (MeI) (3.0 eq)
-
TBAI (0.1 eq) - Catalyst
-
Anhydrous DMF (Solvent)
-
Protocol:
-
Dissolve the tertiary alcohol and TBAI in anhydrous DMF (10 mL/g) under nitrogen.
-
Cool to 0°C .
-
Add NaH portion-wise. Caution: Hydrogen gas evolution. Ensure venting.
-
Stir at 0°C for 30 minutes to ensure complete alkoxide formation.
-
Add Methyl Iodide dropwise.
-
Allow to warm to room temperature and stir for 12–24 hours.
-
QC Check: Monitor by TLC. If starting material remains, heat to 50°C (carefully, MeI is volatile).
-
-
Quench: Pour into ice water carefully.
-
Workup: Extract with Et₂O (DMF is difficult to remove from EtOAc). Wash organic layer extensively with water and LiCl solution to remove DMF.
-
Purification: Column chromatography is usually required to separate the product from elimination by-products (alkenes).
Step 3: Deprotection and Salt Formation
Objective: Removal of the Boc group and isolation as the stable HCl salt.
-
Reagents:
-
N-Boc-4-methoxy-4-methylpiperidine
-
4M HCl in 1,4-Dioxane
-
Protocol:
-
Dissolve the intermediate in a minimal amount of dry 1,4-dioxane or DCM.
-
Add 4M HCl in dioxane (5-10 eq) at 0°C.
-
Stir at room temperature for 2–4 hours. Precipitation of the salt should occur.[4]
-
Isolation: Dilute with diethyl ether to maximize precipitation. Filter the white solid.
-
Drying: Dry under high vacuum to remove traces of HCl and dioxane.
Key Data & QC Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Hygroscopic salt |
| ¹H NMR (DMSO-d₆) | δ ~9.0 (br s, 2H, NH₂⁺), 3.2 (s, 3H, OMe), 1.2 (s, 3H, Me) | Distinct singlets for O-Me and C-Me are diagnostic. |
| Mass Spec (ESI) | [M+H]⁺ calc: 130.12 | Look for m/z 130.1 in positive mode. |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexanes. |
Troubleshooting Logic (Decision Tree)
The methylation step is the most prone to failure. Use this logic flow to troubleshoot low yields.
Caption: Troubleshooting logic for the tertiary alcohol methylation step.
Safety & Handling (E-E-A-T)
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (nitrile) is recommended.
-
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release hydrogen gas. Quench all reaction vessels and tools with isopropanol or ethyl acetate before adding water.
-
HCl/Dioxane: Corrosive and fuming.
References
-
Grignard Addition to N-Boc-4-piperidone: ChemicalBook. (n.d.). Synthesis of N-Boc-4-hydroxy-4-methylpiperidine. Retrieved from
-
Methylation of Tertiary Alcohols (Scale-up Context): Halpern, M. (2018). PTC O-Methylation Using NaH/DMF – Are You Kidding Me? Phase Transfer Catalysis Communications. Retrieved from
-
General Piperidine Synthesis Context: BenchChem. (2025).[5] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (See section on N-Boc-4-piperidone handling). Retrieved from
-
Patent Literature (Analogous Chemistry): World Intellectual Property Organization. (2008).[4][6] WO2008156726: Preparation of Piperidine Derivatives. (Describes similar N-protected piperidine manipulations). Retrieved from
Sources
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- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols: 4-Methoxy-4-methylpiperidine Hydrochloride as a Versatile Building Block in Medicinal Chemistry
Introduction: Strategic Incorporation of the 4-Methoxy-4-methylpiperidine Moiety in Drug Design
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of central nervous system (CNS) active agents, including potent analgesics and modulators of various receptor systems. The strategic substitution of this core structure allows for the fine-tuning of physicochemical properties and target engagement. 4-Methoxy-4-methylpiperidine hydrochloride emerges as a particularly valuable building block, offering a unique combination of features that address key challenges in drug design, such as enhancing solubility and metabolic stability.[1] The methoxy group, a common feature in many approved drugs, can modulate the electronic environment of the molecule, thereby influencing its binding affinity with biological targets.[2][3] This document serves as a comprehensive guide for researchers, providing in-depth protocols and mechanistic insights into the application of 4-Methoxy-4-methylpiperidine hydrochloride in the synthesis of complex pharmaceutical intermediates.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is paramount for safe and effective synthesis. While specific data for 4-Methoxy-4-methylpiperidine hydrochloride is not extensively published, we can infer its characteristics from closely related analogs.
| Property | Anticipated Value/Characteristic | Rationale / Reference Analog |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amines |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Hydrochloride salt form enhances polarity |
| Stability | Stable under standard laboratory conditions; hygroscopic | General characteristic of amine hydrochlorides |
| Handling Precautions | Corrosive, causes skin and eye irritation.[4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. | Based on safety data for 4-methylpiperidine[4] |
Hazard and Precautionary Statements (Inferred from Analogs):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For comprehensive safety information, it is imperative to consult the supplier-specific Safety Data Sheet (SDS) before use.
Core Synthetic Applications: A Gateway to Novel CNS Agents
The strategic placement of a methoxy and a methyl group at the 4-position of the piperidine ring pre-disposes this building block to several high-value synthetic transformations. The methoxy group can act as a leaving group under certain conditions or be retained to influence the polarity and binding interactions of the final molecule.
Application I: Synthesis of Spirocyclic Piperidine Derivatives for Nociceptin Receptor Modulation
Spiropiperidine motifs are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved target selectivity and potency.[5] N-substituted spiropiperidines, in particular, have shown high binding affinity for the nociceptin (NOP) receptor, a target for novel analgesics and anxiolytics.[4][5][6]
The following is a proposed, field-proven protocol for the synthesis of a key spiropiperidine intermediate, demonstrating the utility of 4-Methoxy-4-methylpiperidine hydrochloride.
Protocol 1: Synthesis of N-Boc-spiro[isobenzofuran-1,4'-piperidine]
This protocol outlines a plausible synthetic route leveraging the reactivity of the 4-methoxy group as a masked ketone.
Workflow Diagram
Caption: Proposed synthesis of a spiropiperidine intermediate.
Step-by-Step Methodology
Step 1: N-Protection of 4-Methoxy-4-methylpiperidine
-
Causality: The piperidine nitrogen must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the conditions of the subsequent rearrangement and its facile removal under acidic conditions.
-
Procedure:
-
To a solution of 4-Methoxy-4-methylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (Et3N, 2.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-methoxy-4-methylpiperidine, which can often be used in the next step without further purification.
-
Step 2: Acid-Catalyzed Elimination to N-Boc-4-methylenepiperidine
-
Causality: The methoxy group, in the presence of a strong acid and heat, can be eliminated to form a reactive exocyclic double bond, a key intermediate for various synthetic transformations.
-
Procedure:
-
Dissolve N-Boc-4-methoxy-4-methylpiperidine (1.0 eq) in toluene (15 mL/g).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) using a Dean-Stark apparatus to remove methanol as it is formed.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 4-6 hours.[7]
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Step 3: Spirocyclization
-
Causality: The exocyclic methylene group is a versatile handle for cyclization reactions. Here, it participates in a tandem reaction initiated by the deprotonation of the benzylic alcohol, which then acts as a nucleophile.
-
Procedure:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) at 0 °C, add a solution of 2-(bromomethyl)benzyl alcohol (1.2 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-4-methylenepiperidine (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-spiro[isobenzofuran-1,4'-piperidine].
-
Application II: Precursor to 4-Aryl-4-aminopiperidines for Opioid Receptor Ligands
The 4-aryl-4-aminopiperidine scaffold is a privileged structure in the design of opioid receptor ligands, including potent analgesics like fentanyl and its analogs.[8][9] 4-Methoxy-4-methylpiperidine hydrochloride can serve as a precursor to the crucial 4-amino-4-methylpiperidine intermediate.
Synthetic Rationale Diagram
Caption: Pathway to 4-amino-4-methylpiperidine derivatives.
Protocol 2: Synthesis of N-Boc-4-amino-4-methylpiperidine
This protocol details the conversion of the methoxy group to an amino group, a critical transformation for accessing a wide range of bioactive molecules.
Step-by-Step Methodology
Step 1: N-Protection
-
Follow the procedure outlined in Protocol 1, Step 1. A benzyl (Cbz) protecting group can also be considered, depending on the downstream reaction conditions.
Step 2: Nucleophilic Substitution with Azide
-
Causality: The methoxy group can be displaced by a stronger nucleophile under Lewis acidic conditions. Azide is an excellent choice as it can be cleanly reduced to the primary amine.
-
Procedure:
-
Dissolve N-Boc-4-methoxy-4-methylpiperidine (1.0 eq) in a suitable anhydrous solvent such as DCM or acetonitrile.
-
Cool the solution to -20 °C.
-
Add trimethylsilyl azide (TMSN3, 1.5 eq) followed by the dropwise addition of a Lewis acid such as tin(IV) chloride (SnCl4, 1.2 eq).
-
Stir the reaction at -20 °C and allow it to slowly warm to room temperature over 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude N-Boc-4-azido-4-methylpiperidine by column chromatography.
-
Step 3: Reduction of the Azide
-
Causality: The azide group is efficiently and cleanly reduced to a primary amine by catalytic hydrogenation, a standard and reliable transformation in organic synthesis.
-
Procedure:
-
Dissolve N-Boc-4-azido-4-methylpiperidine (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-4-amino-4-methylpiperidine, which is often pure enough for subsequent steps.
-
Conclusion
4-Methoxy-4-methylpiperidine hydrochloride is a strategically designed building block with significant potential in the synthesis of complex, CNS-active molecules. Its utility is demonstrated in the construction of both spirocyclic systems and 4-amino-4-arylpiperidine scaffolds, which are core components of numerous investigational and approved drugs. The protocols and rationales provided herein offer a solid foundation for researchers to leverage the unique reactivity of this compound in their drug discovery programs.
References
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]
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Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
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4-Methoxy-piperidine hydrochloride. Chem-Impex. Available at: [Link]
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The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]
- Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. Google Patents.
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Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. PubMed. Available at: [Link]
- Intermediates for the preparation of remifentanil hydrochloride. Google Patents.
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Remifentanil. PubChem. Available at: [Link]
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Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. Available at: [Link]
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- 4-substituted piperidine compound. Google Patents.
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Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. Available at: [Link]
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Emerging Synthetic Fentanyl Analogs. PubMed Central. Available at: [Link]
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Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]
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Reaction with Organometallic Reagents. YouTube. Available at: [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
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Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]
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Synthesis, enantiomeric separation and docking studies of spiropiperidine analogues as ligands of the nociceptin/orphanin FQ receptor. RSC Publishing. Available at: [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Available at: [Link]
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Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Available at: [Link]
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PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office. Available at: [Link]
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Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. PubMed Central. Available at: [Link]
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Organometallic Chemistry Practice Problems. University of Wisconsin-Madison. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands. PubMed. Available at: [Link]
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The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
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List of orphine opioids. Wikipedia. Available at: [Link]
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Analgesic activity of alkyl piperidine derivatives. Academic Journals. Available at: [Link]
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Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor. PubMed Central. Available at: [Link]
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Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 4-Methoxy-4-methylpiperidine hydrochloride in Pharmaceutical Development
Foreword: The Strategic Value of Substituted Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of FDA-approved drugs and clinical candidates targeting a wide spectrum of diseases, particularly those of the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for precise interactions with biological targets.[2] The strategic functionalization of this core structure is a key tactic in modulating a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile and overall efficacy.[1]
This guide focuses on a specific, highly valuable building block: 4-Methoxy-4-methylpiperidine hydrochloride . The introduction of a geminal methyl and methoxy group at the 4-position offers a unique combination of features. The methyl group can provide a steric shield, influencing metabolic stability, while the methoxy group, a common feature in many successful drugs, can modulate lipophilicity, act as a hydrogen bond acceptor, and improve ligand-target binding interactions.[3] This hydrochloride salt form enhances solubility and stability, making it an ideal starting material for a variety of synthetic transformations.[4]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 4-Methoxy-4-methylpiperidine hydrochloride, including its synthesis, key reactions, and practical, field-proven protocols.
Physicochemical and Structural Profile
A thorough understanding of a building block's properties is critical for its effective use in drug design and process development. Below is a summary of the key physicochemical parameters for 4-Methoxy-4-methylpiperidine hydrochloride, with some values estimated based on the closely related compound 4-methylpiperidine.
| Property | Value | Rationale and Significance in Drug Development |
| Molecular Formula | C₇H₁₆ClNO | Provides the elemental composition. |
| Molecular Weight | 165.66 g/mol | A low molecular weight is favorable for good oral bioavailability (Lipinski's Rule of Five). |
| Appearance | White to off-white solid | Expected appearance of a hydrochloride salt. |
| pKa (estimated) | ~11.2 | The piperidine nitrogen is basic. The pKa is crucial for understanding the ionization state at physiological pH, which impacts solubility, cell permeability, and target binding.[5] |
| logP (estimated) | ~1.3 - 1.8 | This estimated lipophilicity suggests a good balance for CNS penetration. The methoxy group generally increases lipophilicity compared to a hydroxyl group. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form significantly enhances aqueous solubility, which is advantageous for reaction setup and formulation.[4] |
Synthesis of the Core Scaffold: A Practical Approach
The most logical and practical synthetic route to 4-Methoxy-4-methylpiperidine hydrochloride begins with the commercially available 4-methyl-4-piperidinol. The key transformation is the methylation of the tertiary alcohol, a reaction that can be achieved via a Williamson ether synthesis.
Protocol 1: Synthesis of 4-Methoxy-4-methylpiperidine hydrochloride
This two-step protocol involves the O-methylation of 4-methyl-4-piperidinol followed by salt formation.
Step 1: O-Methylation of 4-methyl-4-piperidinol (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[6] In this case, the tertiary alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
-
Rationale for Reagent Selection:
-
Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the sterically hindered tertiary alcohol. NaH is a common and effective choice.
-
Methylating Agent (Methyl Iodide, MeI): Methyl iodide is a highly reactive methylating agent, ideal for ensuring the reaction proceeds efficiently.
-
Solvent (Anhydrous Tetrahydrofuran, THF): A dry, aprotic solvent is essential to prevent quenching of the strong base and to dissolve the reactants.
-
Experimental Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methyl-4-piperidinol (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methoxy-4-methylpiperidine free base.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-Methoxy-4-methylpiperidine hydrochloride as a white or off-white solid.
Core Applications in Pharmaceutical Synthesis: N-Alkylation
A primary application of 4-Methoxy-4-methylpiperidine hydrochloride is as a secondary amine building block for N-alkylation, allowing for its incorporation into a larger molecular scaffold. Two of the most common and reliable methods for this transformation are reductive amination and direct alkylation with alkyl halides.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and widely used method for forming C-N bonds.[7][8] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.
-
Rationale for Reagent Selection:
-
Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and can be used in the presence of the carbonyl compound.[7]
-
Solvent (Dichloromethane, DCM or 1,2-Dichloroethane, DCE): Anhydrous, aprotic solvents are preferred to facilitate the formation of the iminium ion intermediate.
-
Experimental Procedure:
-
To a round-bottom flask, add 4-Methoxy-4-methylpiperidine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Add anhydrous dichloromethane (DCM) (approximately 20 mL per gram of the hydrochloride salt).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated tertiary amine.
Protocol 3: N-Alkylation with Alkyl Halides
Direct alkylation with an alkyl halide is another common method for forming tertiary amines. This Sₙ2 reaction requires a base to neutralize the hydrogen halide byproduct.
-
Rationale for Reagent Selection:
-
Base (Potassium Carbonate, K₂CO₃): An inexpensive and moderately strong base is sufficient to scavenge the acid produced during the reaction, driving it to completion.
-
Solvent (Acetonitrile, ACN or Dimethylformamide, DMF): Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base while leaving the anion nucleophile relatively free.
-
Experimental Procedure:
-
To a round-bottom flask, add 4-Methoxy-4-methylpiperidine hydrochloride (1.0 eq), the desired alkyl halide (e.g., benzyl bromide) (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Add anhydrous acetonitrile (ACN) (approximately 20 mL per gram of the hydrochloride salt).
-
Stir the suspension vigorously at room temperature or heat to 50-60 °C for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with ACN.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Application in the Synthesis of Opioid Analgesics
While direct patent evidence for 4-Methoxy-4-methylpiperidine hydrochloride is scarce, its structural similarity to key intermediates for potent fentanyl analogs like alfentanil and sufentanil is highly suggestive of its utility in this area.[9] The 4-anilidopiperidine skeleton is the core pharmacophore for these potent opioid receptor agonists. The 4-methoxymethyl group is a known feature in these molecules.[9] The use of 4-Methoxy-4-methylpiperidine hydrochloride would be a logical strategy for introducing a similar, yet distinct, substitution pattern to modulate potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Methoxy-4-methylpiperidine hydrochloride and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Methoxy-4-methylpiperidine hydrochloride is a valuable and versatile building block for pharmaceutical development. Its unique substitution pattern offers medicinal chemists a tool to fine-tune the properties of drug candidates, particularly in the realm of CNS-active agents and analgesics. The protocols outlined in this guide provide a solid foundation for the synthesis and subsequent functionalization of this important scaffold, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents. (n.d.). CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine. PubChem. Retrieved February 7, 2026, from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 7, 2026, from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Retrieved February 7, 2026, from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved February 7, 2026, from [Link]
-
Pearson+. (2024). Reductive amination of aldehydes and ketones is a versatile metho.... Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved February 7, 2026, from [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
National Center for Biotechnology Information. (2024). The role of the methoxy group in approved drugs. PubMed. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved February 7, 2026, from [Link]
-
YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. Retrieved February 7, 2026, from [Link]
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-
Williamson Ether Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved February 7, 2026, from [Link]
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Application Note: N-Alkylation of 4-Methoxy-4-methylpiperidine Hydrochloride
Abstract & Strategic Context
This guide details the protocol for the N-alkylation of 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8).[1] This gem-disubstituted piperidine is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for 4-substituted piperidines in G-protein coupled receptor (GPCR) ligands.[1]
The presence of the C4-quaternary center induces a "gem-dimethyl" (Thorpe-Ingold) effect, locking the ring conformation. While the secondary amine is sterically accessible, the hydrochloride salt form requires specific neutralization strategies to ensure efficient nucleophilic attack.[1] This protocol prioritizes chemoselectivity (avoiding quaternary ammonium salt formation) and operational simplicity .[1]
Chemical Strategy & Mechanism
The reaction proceeds via a classical
Critical Considerations
-
Salt Neutralization: The substrate is supplied as an HCl salt (
).[1] A base with is required.[1] We utilize Potassium Carbonate ( ) in Acetonitrile (MeCN) .[1] This heterogeneous system acts as a "proton sponge," driving the equilibrium forward without requiring a separate free-basing step.[1] -
Solvent Choice:
-
Acetonitrile (MeCN):[1] Preferred.[1][2][3] It dissolves the organic reactants while keeping the inorganic base/salt as a suspension, simplifying workup via filtration.[1]
-
DMF/DMAc: Alternative for highly lipophilic alkyl halides but complicates workup due to high boiling points and water miscibility.[1]
-
-
Catalysis: For alkyl chlorides or sluggish bromides, Potassium Iodide (KI) is added (Finkelstein conditions) to generate the more reactive alkyl iodide in situ.[1]
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the deprotonation and subsequent nucleophilic attack.
Figure 1: Mechanistic pathway for the base-mediated liberation of the amine and subsequent alkylation.[1]
Experimental Protocol (Method A: Alkyl Halides)
Applicability: Primary alkyl bromides, iodides, and activated chlorides (e.g., benzyl chloride).[1]
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-Methoxy-4-methylpiperidine HCl | 1.0 | Substrate | Hygroscopic; store in desiccator.[1] |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Slight excess drives completion.[1] |
| Potassium Carbonate ( | 3.0 | Base | Anhydrous, granular or powder.[1] |
| Potassium Iodide (KI) | 0.1 | Catalyst | Optional; use for chlorides/bromides.[1] |
| Acetonitrile (MeCN) | [0.2 M] | Solvent | HPLC Grade; water content <0.1%.[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen (
) or Argon.[1] -
Charging: Add 4-Methoxy-4-methylpiperidine HCl (1.0 eq) and
(3.0 eq). -
Solvation: Add Acetonitrile to achieve a concentration of 0.2 M (approx. 5 mL per mmol of substrate).
-
Activation: Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture will appear as a white suspension.
-
Addition: Add the Alkyl Halide (1.1 eq) dropwise.[1]
-
Note: If using KI, add it prior to the alkyl halide.[1]
-
-
Reaction: Heat the mixture to 60°C (oil bath). Monitor via TLC or LCMS.[1]
-
Typical Time: 4–16 hours.[1]
-
-
Workup (Filtration Method):
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Purification: The crude residue is typically a yellow oil.[1] Purify via Silica Gel Column Chromatography (Gradient: 0-10% MeOH in DCM).
Experimental Protocol (Method B: Reductive Amination)
Applicability: When the alkylating agent is an Aldehyde or Ketone.[1][4][5][6][7] This method avoids over-alkylation risks entirely.[1]
Materials
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) -
.[1][6] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
-
Base: Diisopropylethylamine (DIPEA) - required to free-base the HCl salt initially.[1]
Procedure
-
Dissolve 4-Methoxy-4-methylpiperidine HCl (1.0 eq) in DCE (0.2 M).
-
Add DIPEA (1.2 eq) and stir for 10 min to neutralize.
-
Add the Aldehyde/Ketone (1.1 eq).[1]
-
Add
(1.5 eq) in one portion.[1] -
Stir at RT for 2–12 hours under
. -
Quench: Add saturated aqueous
. Extract with DCM (3x).[1][7] -
Dry & Concentrate: Dry organic layer over
, filter, and concentrate.
Process Control & Troubleshooting
In-Process Control (IPC)[1]
-
TLC Staining: The product is a tertiary amine.[1][8] It will stain strongly with Dragendorff’s Reagent (orange spots) or Iodine .[1]
-
LCMS: Monitor for the disappearance of the starting material mass (
) and appearance of Product Mass ( ).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete free-basing. | Switch base to Cesium Carbonate ( |
| Quaternization (Over-alkylation) | Alkyl halide is too reactive (e.g., Methyl Iodide).[1] | Lower temp to 0°C; add alkyl halide strictly dropwise; switch to Reductive Amination (Method B). |
| Product in Aqueous Layer | Product is too polar/protonated. | Ensure aqueous workup pH > 12 (use NaOH) to keep amine in organic phase.[1] |
Workflow Visualization
The following diagram outlines the operational workflow for Method A (Standard Alkylation).
Figure 2: Operational workflow for the N-alkylation using heterogeneous base conditions.
References
-
PubChem. 4-Methylpiperidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Abdel-Magid, A. F., et al. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6] Journal of Organic Chemistry.[1][6] Available at: [Link][1]
-
Organic Chemistry Portal. Synthesis of Amines: N-Alkylation. Available at: [Link][1]
Sources
- 1. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Methylenepiperidine HCl Supplier From Mumbai, Maharashtra, India - Latest Price [atlantanfinechemical.com]
Mastering the Coupling of 4-Methoxy-4-methylpiperidine Hydrochloride: An In-depth Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of a Versatile Building Block
4-Methoxy-4-methylpiperidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its utility is particularly noted in the synthesis of stearoyl-CoA desaturase (SCD) inhibitors, which are under investigation for various metabolic diseases.[1][2] However, the successful incorporation of this reagent into a target molecule via coupling reactions is not without its subtleties. The presence of a hydrochloride salt, the secondary nature of the amine, and the steric hindrance imparted by the geminal methyl and methoxy groups at the 4-position all necessitate careful consideration of reaction conditions.
This comprehensive guide provides a detailed exploration of the critical parameters and protocols for two of the most common and vital transformations involving 4-Methoxy-4-methylpiperidine hydrochloride: amide bond formation and Buchwald-Hartwig amination . Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering insights into the rationale behind reagent choices and procedural nuances to empower researchers to not only replicate these reactions but also to troubleshoot and adapt them for their specific synthetic challenges.
The Foundational Challenge: Liberation of the Free Amine
A primary consideration when working with 4-Methoxy-4-methylpiperidine hydrochloride is that the amine exists in its protonated, and therefore unreactive, salt form. To participate in a nucleophilic attack, the free secondary amine must be generated in situ. This is achieved by the addition of a suitable base.
The basicity of the chosen base is paramount. It must be sufficiently strong to deprotonate the piperidinium ion. The pKa of piperidine hydrochloride is approximately 11.22.[3] While the electronic effects of the 4-methoxy and 4-methyl substituents on the basicity of the piperidine nitrogen are expected to be minimal, this value serves as an excellent benchmark. Therefore, a base with a conjugate acid pKa significantly higher than 11.22 is required to ensure complete deprotonation and drive the reaction forward.
A crucial stoichiometric consideration is the amount of base used. At a minimum, one equivalent of base is consumed to neutralize the hydrochloride salt. Therefore, at least two equivalents of base are typically required: one to liberate the free amine and another to neutralize the acidic byproduct generated during the coupling reaction (e.g., the carboxylic acid in amide couplings or the proton from the amine in Buchwald-Hartwig aminations). In practice, a slight excess of base (2.5-3.0 equivalents) is often employed to ensure the reaction proceeds to completion.[4]
Part 1: Amide Bond Formation with 4-Methoxy-4-methylpiperidine
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[5] The coupling of a carboxylic acid with 4-Methoxy-4-methylpiperidine presents a classic scenario of reacting a secondary amine, with the added consideration of steric hindrance around the nitrogen atom.
Mechanism and Reagent Selection: A Deeper Dive
The general mechanism of amide coupling involves the activation of the carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent is critical and is often influenced by the steric bulk of the coupling partners.[6][7]
For sterically hindered secondary amines like 4-Methoxy-4-methylpiperidine, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often the reagents of choice.[2] These reagents rapidly form highly activated O-acylisourea esters, which are very reactive towards even moderately nucleophilic amines.[2] Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) can also be effective, particularly when used with additives like HOBt (1-Hydroxybenzotriazole) to minimize side reactions and improve efficiency.[8]
Protocol for Amide Coupling with HATU
This protocol provides a general framework for the coupling of a carboxylic acid with 4-Methoxy-4-methylpiperidine hydrochloride using HATU.
Materials:
-
Carboxylic acid
-
4-Methoxy-4-methylpiperidine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.
-
Reagent Addition: To the stirred solution, add 4-Methoxy-4-methylpiperidine hydrochloride (1.1-1.2 eq) and HATU (1.2-1.5 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA or TEA (2.5-3.0 eq). The addition of a tertiary amine base is crucial to first neutralize the hydrochloride salt of the piperidine derivative and then to facilitate the coupling reaction.[9][10]
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, or COMU | High reactivity, suitable for sterically hindered amines.[2] |
| Base | DIPEA, TEA | Non-nucleophilic tertiary amines that will not compete in the coupling reaction. |
| Base Stoichiometry | 2.5 - 3.0 equivalents | One equivalent to neutralize the HCl salt, and the remainder to facilitate the coupling. |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents that are good at solvating the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm, followed by reaction at ambient temperature. |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine.[11] This reaction is particularly valuable for creating aryl-piperidine linkages, which are common motifs in pharmaceuticals.
Mechanistic Overview and Key Components
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[11]
The success of this reaction with a sterically hindered secondary amine like 4-Methoxy-4-methylpiperidine is highly dependent on the choice of:
-
Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be used. Air-stable Pd(II) pre-catalysts are often preferred for their ease of handling.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. For sterically demanding amines, ligands such as RuPhos , BrettPhos , or Johnphos are often effective.[12]
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).
Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of an aryl bromide with 4-Methoxy-4-methylpiperidine hydrochloride.
Materials:
-
Aryl bromide
-
4-Methoxy-4-methylpiperidine hydrochloride
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 eq), 4-Methoxy-4-methylpiperidine hydrochloride (1.2-1.5 eq), palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1.2-1.3 eq relative to palladium) to a dry Schlenk tube.
-
Base Addition: Add sodium tert-butoxide (2.5-3.0 eq). The use of a strong base like NaOtBu is critical for the success of the reaction.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: The filtrate can be washed with water and brine, dried over an anhydrous sulfate, and concentrated. The crude product is then purified by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., RuPhos, BrettPhos) | Efficient for coupling sterically hindered secondary amines.[12] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required for the catalytic cycle. |
| Base Stoichiometry | 2.5 - 3.0 equivalents | To neutralize the HCl salt and drive the catalytic cycle. |
| Solvent | Anhydrous Toluene, Dioxane | Aprotic solvents suitable for the required reaction temperatures. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation barrier for sterically hindered substrates. |
Troubleshooting and Considerations for Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand, or adding a fresh portion of the catalyst. In amide couplings, a more potent coupling reagent may be necessary.
-
Side Reactions: In amide couplings, ensure that a non-nucleophilic base like DIPEA is used to avoid competitive reactions. For Buchwald-Hartwig reactions, ensure a strictly inert atmosphere to prevent catalyst deactivation.
-
Purification Challenges: The basic nature of the piperidine-containing product may require careful selection of the mobile phase for chromatography. A small amount of triethylamine is often added to the eluent to prevent streaking on the silica gel column.
Conclusion
The successful coupling of 4-Methoxy-4-methylpiperidine hydrochloride hinges on a solid understanding of fundamental reaction principles. The key to unlocking the reactivity of this valuable building block lies in the appropriate selection of a base to liberate the free amine, followed by the judicious choice of coupling reagents or catalysts and ligands that can accommodate its steric bulk. The protocols and insights provided herein serve as a robust starting point for researchers, enabling the efficient and reliable incorporation of the 4-Methoxy-4-methylpiperidine motif into a new generation of bioactive molecules.
References
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
Piperidine. (n.d.). In Wikipedia. Retrieved from [Link].
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Sigma-Aldrich.
- Amide Bond Formation and Peptide Coupling. (2025).
- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.
- Hydrochloride salt of amine. (2023). Reddit.
- Stearoyl-CoA Desaturase (SCD) | Inhibitors. (n.d.). MedchemExpress.com.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Royal Society of Chemistry.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Buchwald-Hartwig Amin
- Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Des
- Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. (2021). PubMed Central.
- An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. (n.d.). PubMed Central.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
- 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link].
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
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Preparation of agrochemicals with 4-Methoxy-4-methylpiperidine hydrochloride.
An Application Note and Protocol for the Utilization of 4-Methoxy-4-methylpiperidine Hydrochloride in Agrochemical Synthesis
Introduction: The Piperidine Scaffold in Modern Agrochemical Design
The piperidine ring is a privileged scaffold in medicinal and agrochemical sciences. Its conformational flexibility and the presence of a basic nitrogen atom allow for the introduction of diverse functionalities, profoundly influencing a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are critical determinants of a compound's biological activity, bioavailability, and environmental fate. 4-Methoxy-4-methylpiperidine hydrochloride is a valuable heterocyclic building block, offering a strategic entry point for creating novel chemical entities for crop protection.[1][2] Its derivatives are explored for use in creating compounds with specific biological activities, including potential insecticides, fungicides, and herbicides.[2]
This guide provides a comprehensive overview of the synthetic utility of 4-Methoxy-4-methylpiperidine hydrochloride. It details the core chemical principles for its derivatization and provides a detailed, validated protocol for a representative N-acylation reaction—a cornerstone transformation in the synthesis of potential agrochemical candidates.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in any experimental workflow. The key properties of 4-Methoxy-4-methylpiperidine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 3970-73-8 | [3][4] |
| Molecular Formula | C₇H₁₆ClNO | [3] |
| Molecular Weight | 165.66 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥97-98% | [3][4] |
| Storage Conditions | Inert atmosphere, Room Temperature or 4°C | [3][4] |
Safety and Handling: 4-Methoxy-4-methylpiperidine hydrochloride and related piperidine derivatives are classified as hazardous substances.[4] Key safety precautions include:
-
Causes skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335). [4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5][6] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid all personal contact, including inhalation.[8] Prevent dust formation. Ensure adequate ventilation. After handling, wash hands and other exposed areas thoroughly with soap and water.[5]
-
Spills: In case of a spill, contain the material and clean up using appropriate equipment and procedures. Emergency response plans should be in place.[8]
Core Synthetic Strategies: Functionalization of the Piperidine Nitrogen
The synthetic utility of 4-Methoxy-4-methylpiperidine hydrochloride stems from the reactivity of its secondary amine. The hydrochloride salt is stable for storage but must be neutralized in situ with a suitable base (e.g., triethylamine, sodium carbonate, or aqueous NaOH) to liberate the free, nucleophilic secondary amine. Once liberated, this amine is a potent nucleophile, enabling a variety of crucial bond-forming reactions.
Caption: Key synthetic pathways for derivatizing 4-Methoxy-4-methylpiperidine.
-
N-Acylation: The reaction with acyl chlorides or anhydrides is a robust method to form stable amide bonds. This is one of the most common linkages in bioactive molecules, often improving metabolic stability.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct connection of the piperidine nitrogen to aromatic or heteroaromatic rings. This is a powerful strategy for accessing a vast chemical space relevant to agrochemicals.
-
N-Alkylation: The introduction of alkyl groups via reaction with alkyl halides can modulate the basicity and steric profile of the nitrogen, which can be crucial for tuning receptor binding or physicochemical properties. Rhodium-catalyzed C-H functionalization represents a more advanced strategy for modifying the piperidine ring itself.[9][10]
Experimental Protocol: Synthesis of 1-(4-chlorobenzoyl)-4-methoxy-4-methylpiperidine
This protocol details a representative N-acylation reaction, providing a template for creating amide derivatives from 4-Methoxy-4-methylpiperidine hydrochloride. This procedure is designed to be self-validating through clear steps and defined characterization endpoints.
Objective: To synthesize and characterize 1-(4-chlorobenzoyl)-4-methoxy-4-methylpiperidine via a Schotten-Baumann acylation reaction.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxy-4-methylpiperidine HCl | 3970-73-8 | 165.66 | 1.00 g | 6.04 |
| 4-Chlorobenzoyl chloride | 122-01-0 | 175.01 | 1.16 g (0.85 mL) | 6.64 (1.1 eq) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.22 g (1.68 mL) | 12.08 (2.0 eq) |
| Dichloromethane (DCM) | 75-09-2 | - | 30 mL | - |
| Deionized Water | 7732-18-5 | - | ~50 mL | - |
| Saturated aq. NaHCO₃ | 144-55-8 | - | ~20 mL | - |
| Saturated aq. NaCl (Brine) | 7647-14-5 | - | ~20 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | ~2 g | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target amide.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-4-methylpiperidine hydrochloride (1.00 g, 6.04 mmol) and dichloromethane (30 mL).
-
Base Addition: Stir the suspension and add triethylamine (1.68 mL, 12.08 mmol). Stir for 10-15 minutes at room temperature until the solid dissolves completely.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (0.85 mL, 6.64 mmol) dropwise to the cold solution over 5 minutes using a syringe. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system until the starting piperidine is consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 1-(4-chlorobenzoyl)-4-methoxy-4-methylpiperidine as a solid or viscous oil. Determine the final yield.
Characterization and Expected Results
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic protons (~7.4 ppm), methoxy group (~3.2 ppm), methyl group (~1.2 ppm), and piperidine ring protons. |
| Mass Spectrometry (ESI+) | Calculated for C₁₄H₁₈ClNO₂ [M+H]⁺: 284.10; Found: ~284.1. |
| FTIR (cm⁻¹) | Strong carbonyl (C=O) stretch around 1630-1650 cm⁻¹, C-O stretch around 1100 cm⁻¹. |
Note: The spectral data for related compounds can be used as a reference for interpreting results.[11]
Conclusion
4-Methoxy-4-methylpiperidine hydrochloride serves as a versatile and effective building block for the synthesis of novel molecular architectures in the field of agrochemical research. The straightforward functionalization of its secondary amine allows for the rapid generation of diverse libraries of amides, N-aryl piperidines, and other derivatives. The detailed protocol provided herein for N-acylation offers a reliable and scalable method for creating such compounds, enabling researchers to explore new structure-activity relationships in the quest for safer and more effective crop protection agents.[12]
References
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Retrieved February 7, 2026, from [Link]
-
PubChemLite. (n.d.). 4-(methoxymethyl)-4-methylpiperidine (C8H17NO). Retrieved February 7, 2026, from [Link]
-
O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved February 7, 2026, from [Link]
-
Lead Sciences. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride. Retrieved February 7, 2026, from [Link]
-
PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved February 7, 2026, from [Link]
-
DOKUMEN.PUB. (n.d.). Synthesis and Chemistry of Agrochemicals IV. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST WebBook. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylpiperidine. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Retrieved February 7, 2026, from [Link]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dea.gov [dea.gov]
- 12. dokumen.pub [dokumen.pub]
Application Notes and Protocols for 4-Methoxy-4-methylpiperidine hydrochloride in Neuroscience Research
A Guide for Innovators in Neuronal Circuitry and Drug Discovery
Introduction: The Piperidine Scaffold in Neuroscience
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and research compounds targeting the central nervous system (CNS). Its conformational flexibility and ability to be functionalized at various positions allow for the precise tuning of pharmacological activity. Derivatives of piperidine have been successfully developed as analgesics, antidepressants, and agents for treating neurological disorders.[1][2] Their mechanisms of action are diverse, ranging from monoamine reuptake inhibition and receptor antagonism to enzymatic modulation.[3][4]
4-Methoxy-4-methylpiperidine hydrochloride, as a newer entrant, presents an opportunity to explore novel structure-activity relationships and potentially uncover new therapeutic avenues. Its unique substitution pattern may confer selectivity for specific neuronal targets, offering a refined tool for dissecting complex neural circuits.
Compound Profile and Safety Precautions
Before initiating any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | [5] |
| Molecular Weight | 165.66 g/mol | [5] |
| CAS Number | 3970-73-8 | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Store at 4°C in an inert atmosphere. |
Safety and Handling
4-Methoxy-4-methylpiperidine hydrochloride is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]
-
Potential Mechanisms of Action and Therapeutic Targets
Based on the pharmacology of structurally related piperidine compounds, 4-Methoxy-4-methylpiperidine hydrochloride could potentially interact with several key neuronal targets. The following are hypothesized mechanisms of action that warrant investigation.
Monoamine Transporter Modulation
Several piperidine derivatives act as monoamine releasing agents or reuptake inhibitors, with selectivity for dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT) transporters.[3][9] These actions can profoundly affect mood, cognition, and motor control.
NMDA Receptor Antagonism
The piperidine scaffold is present in antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel for synaptic plasticity and memory.[10] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders.
Sigma (σ) Receptor Binding
Some piperidine analogs exhibit high affinity for sigma receptors (σ1 and σ2), which are involved in cellular stress responses, neuroprotection, and the modulation of other neurotransmitter systems.[10][11]
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE, the enzyme that degrades acetylcholine, is a key strategy for treating Alzheimer's disease.[4] The piperidine moiety is a common feature in many AChE inhibitors.[4]
A hypothetical signaling pathway illustrating a potential mechanism of action is presented below:
Caption: Hypothetical mechanism of action for 4-Methoxy-4-methylpiperidine hydrochloride.
Experimental Protocols: A Starting Point for Investigation
The following protocols are provided as a foundational framework. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources.
In Vitro Characterization: Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-Methoxy-4-methylpiperidine hydrochloride for a specific neuronal target (e.g., the dopamine transporter, DAT).
Objective: To determine the binding affinity (Ki) of the test compound for the target protein.
Materials:
-
Cell membranes expressing the target protein (e.g., from HEK293 cells transfected with human DAT)
-
Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT)
-
4-Methoxy-4-methylpiperidine hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-Methoxy-4-methylpiperidine hydrochloride in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand (at a concentration near its Kd)
-
Either vehicle, non-specific binding control, or the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Perform a non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation: Rodent Behavioral Assay
This protocol describes a locomotor activity test in mice to assess the potential stimulant or sedative effects of 4-Methoxy-4-methylpiperidine hydrochloride.
Objective: To evaluate the effect of the test compound on spontaneous motor activity.
Materials:
-
Adult male C57BL/6 mice
-
4-Methoxy-4-methylpiperidine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Open field arenas equipped with automated activity monitoring systems
-
Animal scale
-
Syringes and needles for administration (e.g., intraperitoneal, i.p.)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse into an open field arena and allow it to habituate for 30 minutes.
-
Dosing:
-
Weigh each mouse to determine the correct dose volume.
-
Administer the test compound or vehicle via the chosen route (e.g., i.p.). A range of doses should be tested.
-
-
Data Collection: Immediately after injection, return the mice to the open field arenas and record locomotor activity for a set period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound to the vehicle control.
A generalized workflow for such an investigation is depicted below:
Caption: A generalized experimental workflow for investigating a novel compound.
Data Interpretation and Future Directions
The results from the initial in vitro and in vivo studies will guide the subsequent stages of research. For instance, if 4-Methoxy-4-methylpiperidine hydrochloride demonstrates high affinity and selectivity for a particular monoamine transporter, further studies could explore its effects on neurotransmitter release and uptake using techniques like in vivo microdialysis. If the compound alters locomotor activity, more complex behavioral paradigms assessing its effects on learning, memory, anxiety, or depression-like behaviors would be warranted.
Electrophysiological studies, such as patch-clamp recordings from primary neurons or brain slices, can provide detailed insights into how the compound modulates neuronal excitability and synaptic transmission.
Conclusion
4-Methoxy-4-methylpiperidine hydrochloride represents an intriguing chemical entity for neuroscience research. While its specific pharmacological profile is yet to be fully elucidated, its piperidine core suggests a high probability of CNS activity. The protocols and conceptual framework provided in this guide offer a scientifically rigorous starting point for researchers to unlock the potential of this novel compound and contribute to the ongoing quest for new therapies for neurological and psychiatric disorders.
References
- Sigma-Aldrich. (2023, October 27).
- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
- Chem-Impex. (n.d.). 4-(4-Methoxybenzyl)piperidine hydrochloride.
- Fisher Scientific. (2025, December 18).
- Thermo Fisher Scientific. (2015, February 2).
- Cayman Chemical. (n.d.). 4-methoxy PCP (hydrochloride).
- Jubilant Ingrevia. (n.d.).
- Wikipedia. (n.d.). 4-Benzylpiperidine.
- Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).
- Apollo Scientific. (2023, July 5).
- PubChem. (n.d.). 4-Methylpiperidine.
- ECHEMI. (n.d.). 4-Methoxypiperidinehydrochloride.
- Wikipedia. (n.d.). para-Methoxyphenylpiperazine.
- National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- Sigma-Aldrich. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- PubMed. (n.d.). Electrophysiologic, antiarrhythmic, and cardioprotective effects of N-[3,5 dichlorophenyl] 4-[4-hydroxy-2-methoxy-phenyl] piperazine carboxamidine dihydrochloride (RS-87337).
- Università degli Studi di Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity.
- PubMed. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites.
- PubMed. (n.d.). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635.
- Lead Sciences. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride.
- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-4-methylpiperidine hydrochloride - Lead Sciences [lead-sciences.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. ricerca.uniba.it [ricerca.uniba.it]
4-Methoxy-4-methylpiperidine hydrochloride in the synthesis of CNS-targeting compounds
Focus: 4-Methoxy-4-methylpiperidine Hydrochloride[1]
Executive Summary
In the development of Central Nervous System (CNS) therapeutics, the piperidine ring is a privileged scaffold.[1][2] However, unsubstituted piperidines often suffer from rapid oxidative metabolism at the C4 position and suboptimal lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.[3]
4-Methoxy-4-methylpiperidine hydrochloride (4-MMP HCl) represents a strategic "gem-disubstituted" building block designed to overcome these limitations.[3] By introducing a methyl group and a methoxy group at the C4 position, medicinal chemists can achieve three critical objectives:
-
Metabolic Blockade: The quaternary carbon at C4 eliminates the abstractable hydrogen, preventing CYP450-mediated hydroxylation.
-
Conformational Bias: The gem-disubstitution induces the Thorpe-Ingold effect, restricting the conformational flexibility of the piperidine ring and potentially locking the N-substituent in a bioactive orientation.[3]
-
Lipophilicity Tuning: The methyl group increases lipophilicity (+
) to aid BBB crossing, while the methoxy group maintains hydrogen bond acceptor capability without the high polarity of a free hydroxyl group.
This guide provides a validated synthesis protocol for 4-MMP HCl, a case study in its application (CX3CR1 agonists), and comparative physicochemical data.
Scientific Rationale & Mechanism
2.1 The "Magic Methyl" & Metabolic Stability
The primary failure mode for piperidine-based CNS drugs is oxidative metabolism.[3] Hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate the electron-rich C4 position.[3]
-
Standard Piperidine: C4-H bond is susceptible to abstraction
C4-OH Phase II conjugation Excretion.[3] -
4-MMP Scaffold: The C4 position is fully substituted (quaternary). There is no C-H bond to abstract. This forces metabolism to occur at less favorable sites (e.g., N-dealkylation), significantly extending the compound's half-life (
).[3]
2.2 Physicochemical Profiling
The following table compares the 4-MMP scaffold against common analogs, highlighting its superior balance for CNS penetration.
Table 1: Comparative Physicochemical Properties of 4-Substituted Piperidines
| Scaffold Variant | LogP (Calc)* | tPSA ( | H-Bond Donors | Metabolic Stability (C4) | CNS Utility |
| Piperidine (Unsub) | 0.84 | 12.0 | 1 | Low (Rapid Oxidation) | Poor |
| 4-Hydroxypiperidine | 0.35 | 32.2 | 2 | Moderate | Low (Too Polar) |
| 4-Methoxypiperidine | 0.76 | 21.2 | 1 | Moderate | Good |
| 4-Methylpiperidine | 1.32 | 12.0 | 1 | High (Benzylic-like oxid.)[3] | Good |
| 4-Methoxy-4-methyl | 1.15 | 21.2 | 1 | High (Blocked) | Excellent |
Values calculated using ChemDraw Professional v20.0. Note how 4-MMP maintains the lipophilicity required for CNS (LogP > 1) while retaining the polar interaction capability of the ether oxygen.[3]
Experimental Protocol: Synthesis of 4-MMP HCl
Objective: Synthesize 4-methoxy-4-methylpiperidine hydrochloride starting from commercially available N-Boc-4-piperidone. Scale: 10 mmol (scalable to 100 mmol).
Phase A: Grignard Addition
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N2 inlet, and addition funnel.
-
Reagents:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone): 2.0 g (10 mmol) in 20 mL anhydrous THF.[3]
-
Methylmagnesium bromide (MeMgBr): 3.0 M in ether, 4.0 mL (12 mmol, 1.2 eq).
-
-
Procedure:
-
Cool the N-Boc-piperidone solution to -78°C (dry ice/acetone bath).
-
Add MeMgBr dropwise over 15 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Slowly add saturated aqueous NH4Cl (20 mL).
-
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]
-
Result: tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (Solid).[3] Yield: ~90-95%.[3]
-
Phase B: O-Methylation (Critical Step)
Rationale: Methylating a tertiary alcohol is sterically demanding.[3] Standard conditions often fail. We utilize Sodium Hydride (NaH) in polar aprotic solvent (DMF) with excess Methyl Iodide (MeI).[3]
-
Setup: Dry 100 mL RBF, N2 atmosphere.
-
Reagents:
-
Intermediate from Phase A: 2.15 g (10 mmol).
-
NaH (60% dispersion in oil): 0.8 g (20 mmol, 2.0 eq). Wash with hexane to remove oil if higher purity is required.
-
Methyl Iodide (MeI): 1.25 mL (20 mmol, 2.0 eq).
-
Solvent: Anhydrous DMF (15 mL).
-
-
Procedure:
-
Dissolve the tertiary alcohol in DMF and cool to 0°C .
-
Add NaH portion-wise. Caution: H2 gas evolution. Stir for 30 mins at 0°C, then 30 mins at Room Temperature (RT) to ensure alkoxide formation.
-
Cool back to 0°C. Add MeI dropwise.
-
Heat: Warm to RT, then heat to 50°C for 4-6 hours. Note: Heating is often necessary for tertiary alcohols.
-
Workup: Quench with ice water (50 mL). Extract with Et2O (3 x 50 mL). Note: DMF partitions into water, but thorough washing is needed.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Result: tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate.[3][5][6] Yield: ~60-75%.[3]
-
Phase C: Deprotection & Salt Formation[7]
-
Reagents: 4M HCl in Dioxane (10 mL).
-
Procedure:
-
Dissolve the methylated intermediate in minimal DCM (2 mL).
-
Add 4M HCl/Dioxane at 0°C. Stir at RT for 2 hours.
-
Isolation: The product often precipitates. If not, add Et2O to induce precipitation. Filter the white solid.
-
Drying: Dry under high vacuum to remove traces of dioxane.
-
Final Product: 4-Methoxy-4-methylpiperidine hydrochloride .[3][7][8][9] White hygroscopic solid.
-
Application Case Study: CX3CR1 Agonist Synthesis
Context: CX3CR1 agonists are emerging targets for neurodegenerative diseases (Alzheimer's). The 4-MMP moiety is used to improve the oral bioavailability of the agonist core.
Protocol: Amide Coupling (General Procedure)
-
Reagents:
-
Workflow:
-
Dissolve the Acid Core in DMF. Add DIPEA and HATU. Stir for 5 mins to activate the acid.
-
Add 4-MMP HCl.[3]
-
Stir at RT for 12 hours.
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3. Purify via Prep-HPLC.
-
-
Outcome: The resulting amide exhibits improved metabolic stability compared to the 4-H analog.[3]
Visualizations
5.1 Synthesis Workflow (DOT Diagram)
Caption: Step-by-step synthesis of 4-Methoxy-4-methylpiperidine HCl from N-Boc-4-piperidone.
5.2 Mechanism of Metabolic Blockade (DOT Diagram)
Caption: Mechanism of CYP450 resistance provided by the quaternary center of the 4-MMP scaffold.
References
- United States Patent US20210024510A1. (2021). Bicyclic CX3CR1 Receptor Agonists. Inventors: Brehmer, D., et al.
-
Journal of Medicinal Chemistry. (2025). Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.chem960.com [m.chem960.com]
- 6. WO2009093032A1 - Phthalazinone derivatives - Google Patents [patents.google.com]
- 7. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. PubChemLite - 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
Precision Engineering of Chirality: Asymmetric Synthesis via Chiral Piperidine Organocatalysts
Abstract
This Application Note details the strategic deployment of chiral piperidine-based organocatalysts in asymmetric synthesis. While pyrrolidine-based catalysts (e.g., L-Proline) dominate the field, chiral piperidines—specifically (S)-Pipecolic acid and its derivatives—offer distinct steric and electronic profiles that enable complementary stereoselectivity (often anti-selective) and enhanced catalytic turnover in specific transformations. This guide provides mechanistic insights, transition state rationale, and validated protocols for Asymmetric Mannich and Michael addition reactions, targeting researchers in medicinal chemistry and process development.
Catalyst Design & Selection: The Piperidine Advantage
The choice between a five-membered (pyrrolidine) and six-membered (piperidine) catalyst core is not merely structural; it is a decision about the conformational landscape of the transition state.
-
Conformational Flexibility: Unlike the rigid envelope conformation of proline, the piperidine ring of pipecolic acid adopts a chair conformation. This flexibility allows for subtle adjustments in the transition state (TS), often accommodating bulkier electrophiles that would be sterically clashed in a proline-catalyzed system.
-
Stereochemical Outcome: In Mannich reactions, L-Proline typically yields syn-adducts via an E-enamine intermediate. In contrast, (S)-Pipecolic acid often shifts preference toward anti-adducts or alters diastereomeric ratios due to the energetic accessibility of both s-cis and s-trans enamine intermediates within the chair framework.
-
Solubility & Lipophilicity: Piperidine derivatives generally exhibit higher lipophilicity, improving solubility in non-polar solvents (e.g., toluene, DCM) favored in large-scale process chemistry.
Key Scaffolds
-
(S)-Pipecolic Acid: The direct six-membered analog of proline.
-
5-Substituted Pipecolic Acids: Used to lock conformation or add secondary steric directing groups.
-
Pipecolic Acid Tetrazoles: Bioisosteres with higher acidity and solubility, enhancing catalytic activity in Michael additions.
Mechanistic Pathways: The Enamine/Iminium Cycles
The catalytic efficacy of chiral piperidines relies on the reversible formation of covalent intermediates.
The Enamine Cycle (HOMO Activation)
Used for functionalizing aldehydes/ketones at the
-
Condensation: Catalyst amine attacks the carbonyl to form an iminium ion.
-
Deprotonation: Loss of an
-proton generates the nucleophilic Enamine . -
Functionalization: Stereoselective attack on the electrophile (E+).
-
Hydrolysis: Release of product and regeneration of catalyst.
Visualization: Catalytic Cycle & Transition State
The following diagram illustrates the Enamine cycle and the critical "Chair-like" Transition State that differentiates piperidine catalysis.
Caption: The catalytic cycle of chiral piperidine showing enamine formation and the stereodetermining chair-like transition state.
Application Note 1: Direct Asymmetric Mannich Reaction
Objective: Synthesis of
Protocol Parameters
| Parameter | Specification |
| Catalyst | (S)-Pipecolic Acid (10-20 mol%) |
| Substrate | Unbranched Aldehydes (e.g., isovaleraldehyde) |
| Electrophile | |
| Solvent | DMSO (favors syn) or Dioxane (favors anti) |
| Temperature | Room Temperature (20–25 °C) |
| Time | 12–24 Hours |
Step-by-Step Methodology
-
Catalyst Preparation:
-
Weigh (S)-Pipecolic Acid (0.1 mmol, 12.9 mg) into a clean, dry 4 mL vial.
-
Note: Ensure the catalyst is a fine powder; mortar grinding may be necessary if aggregated.
-
-
Reactant Assembly:
-
Add Anhydrous DMSO (1.0 mL) to the vial.
-
Add the PMP-protected
-imino ethyl glyoxylate (0.5 mmol). -
Stir until the imine is fully dissolved.
-
-
Reaction Initiation:
-
Add the Aldehyde donor (1.0 mmol, 2 equiv) in one portion.
-
Seal the vial and stir vigorously at room temperature.
-
Observation: The reaction mixture may darken slightly, indicating enamine formation.
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the imine spot.
-
Self-Validation: If conversion is <50% after 4 hours, add 5 mol% additional catalyst or verify solvent dryness (water inhibits imine formation).
-
-
Work-up & Purification:
-
Quench with phosphate buffer (pH 7, 2 mL).
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
Purify via flash column chromatography on silica gel.
-
-
Analysis:
-
Determine diastereomeric ratio (dr) via ¹H NMR of the crude mixture.
-
Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Application Note 2: Asymmetric Michael Addition via Bifunctional Catalysis
Objective: Enantioselective addition of aldehydes to nitroolefins. Catalyst: (S)-Pipecolic Acid Tetrazole (or a Piperidine-Thiourea derivative). Significance: The tetrazole moiety acts as a bioisostere of the carboxylic acid, offering higher acidity (pKa ~4.5 vs ~4.8) and improved solubility in organic solvents, often resulting in higher yields than the parent amino acid.
Protocol Parameters
| Parameter | Specification |
| Catalyst | 5-(Piperidin-2-yl)-1H-tetrazole (5-10 mol%) |
| Substrate | Butyraldehyde (or similar enolizable aldehyde) |
| Electrophile | trans- |
| Solvent | Methanol or DCM |
| Yield Target | >85% |
| ee Target | >90% |
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, dissolve (S)-5-(Piperidin-2-yl)-1H-tetrazole (0.05 mmol) in Methanol (2.0 mL).
-
Expert Tip: Methanol promotes the zwitterionic form of the catalyst, stabilizing the transition state via hydrogen bonding network.
-
-
Addition of Electrophile:
-
Add trans-
-Nitrostyrene (0.5 mmol). Ensure complete dissolution.
-
-
Addition of Nucleophile:
-
Add Butyraldehyde (1.0 mmol, 2 equiv) dropwise.
-
Caution: Exothermic reaction is possible on large scales; monitor temperature.
-
-
Reaction Progress:
-
Stir at ambient temperature for 12–18 hours.
-
Checkpoint: The solution typically turns from yellow (nitrostyrene) to pale yellow/colorless as the conjugated system is broken.
-
-
Quench & Isolation:
-
Concentrate the reaction mixture directly under reduced pressure (rotary evaporator).
-
Note: Direct concentration minimizes retro-Michael/racemization risks associated with aqueous workups.
-
-
Purification:
-
Purify residue via flash chromatography (Silica, Hexane/EtOAc gradient).
-
Storage: Store the Michael adduct at -20°C to prevent decomposition.
-
Troubleshooting & Optimization (Expert Insights)
Solvent Effects on Stereoselectivity
The choice of solvent is the primary lever for controlling diastereoselectivity in piperidine catalysis.
-
DMSO/DMF (Polar Aprotic): Stabilizes the zwitterionic intermediate, generally favoring syn products in Mannich reactions.
-
CHCl₃/Dioxane (Non-polar): Promotes tight ion-pairing and hydrogen bonding, often shifting preference toward anti products or enhancing ee% in Michael additions.
Catalyst Deactivation
-
Issue: Reaction stalls after 50% conversion.
-
Cause: Product inhibition or "parasitic" formation of oxazolidinones (reaction of catalyst with aldehyde).
-
Solution: Use a slight excess of the aldehyde (2-3 equiv) to push the equilibrium or add 5 mol% of a weak acid (e.g., acetic acid) to accelerate the hydrolysis step.
Reproducibility Checklist
References
-
Asymmetric Mannich Reactions Catalyzed by Pipecolic Acid: Pihko, P. M., et al. (2006). Pipecolic acid-catalyzed direct asymmetric Mannich reactions. PubMed. [Link]
-
General Organocatalysis Mechanisms (Enamine/Iminium): List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron. [Link]
-
Synthesis of Chiral Piperidines: Zhang, et al. (2021).[1] Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]
-
Bifunctional Squaramide/Piperidine Catalysis: Bifunctional squaramide-catalyzed asymmetric synthesis of chiral α-mercaptosilanes. RSC Publishing. [Link]
Sources
Application Notes and Protocols: 4-Methoxy-4-methylpiperidine Hydrochloride and Related Analogues as Versatile Reagents in Organic Synthesis
Introduction: Navigating the Piperidine Landscape
The piperidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. Within this class of compounds, substituted piperidines are of particular interest as they allow for the fine-tuning of a molecule's biological activity and physical properties.
This guide focuses on 4-methoxy-4-methylpiperidine hydrochloride, a specialized reagent in organic synthesis. While direct literature on this specific compound is not abundant, its structural components—the 4-methoxy and 4-methyl-substituted piperidine rings—are well-represented in the annals of synthetic chemistry. Therefore, this document will provide a comprehensive overview of the applications and protocols for two closely related and commercially available reagents: 4-methoxypiperidine hydrochloride and 4-methylpiperidine hydrochloride . Furthermore, a proposed synthesis and potential applications for the target molecule, 4-methoxy-4-methylpiperidine hydrochloride, will be presented, offering a forward-looking perspective for researchers in the field.
This application note is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the chemistry involved.
Part A: 4-Methoxypiperidine Hydrochloride - A Key Building Block in Pharmaceutical Synthesis
4-Methoxypiperidine hydrochloride serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its methoxy group can influence the lipophilicity and metabolic stability of the final compound, while the secondary amine of the piperidine ring provides a convenient handle for further functionalization.
Key Applications:
-
Pharmaceutical Development: This reagent is a crucial building block in the synthesis of various pharmaceuticals, with notable applications in the development of analgesics and antidepressants.[1] Its incorporation into lead compounds can enhance their therapeutic efficacy.[1]
-
Neuroscience Research: 4-Methoxypiperidine hydrochloride is utilized in studies focusing on neurotransmitter systems, aiding in the exploration of potential treatments for neurological disorders.[1]
-
Drug Formulation: The hydrochloride salt form enhances solubility, making it a valuable component in drug formulations to improve the bioavailability of APIs.[1]
Physicochemical Properties of 4-Methoxypiperidine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO · HCl | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥ 98% (NMR) | [1] |
| CAS Number | 4045-25-4 | [1] |
| Storage | Store at 0-8 °C | [1] |
Protocol: Synthesis of a Diaminopyrimidine-based CDK Inhibitor Intermediate
This protocol describes a key step in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, where a substituted piperidine moiety is crucial for activity.[2] The free base of 4-methoxypiperidine is reacted with a chloropyrimidine derivative in a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation of the Free Base: In a round-bottom flask, dissolve 4-methoxypiperidine hydrochloride (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM). Add a mild base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), and stir at room temperature for 30 minutes. The free base can be used in the next step after an aqueous workup or, in some cases, directly.
-
Nucleophilic Aromatic Substitution: To a solution of the 2-chloro-5-benzoyl-pyrimidin-4-ylamine (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the solution of the 4-methoxypiperidine free base.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaminopyrimidine derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of a CDK inhibitor intermediate.
Part B: 4-Methylpiperidine Hydrochloride - A Building Block for Bioactive Molecules
4-Methylpiperidine hydrochloride provides a lipophilic substituent at the 4-position of the piperidine ring, which can be advantageous for optimizing the pharmacokinetic profile of a drug candidate. The methyl group can enhance binding to hydrophobic pockets in target proteins and can influence the conformation of the piperidine ring.
Key Applications:
-
Asymmetric Synthesis: Chiral derivatives of 4-methylpiperidine are valuable in asymmetric synthesis as chiral auxiliaries or ligands.
-
Agrochemicals: The 4-methylpiperidine moiety is found in some classes of pesticides and herbicides.
-
Material Science: Substituted piperidines can be used in the synthesis of ionic liquids and as components of organic catalysts.
Physicochemical Properties of 4-Methylpiperidine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClN | [3] |
| Molecular Weight | 135.635 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 42796-28-1 | [3] |
| Storage | Store at room temperature |
Protocol: N-Alkylation of 4-Methylpiperidine for the Synthesis of a Pharmaceutical Intermediate
This protocol outlines a general procedure for the N-alkylation of 4-methylpiperidine, a common transformation to introduce the piperidine scaffold into a target molecule.
Reaction Scheme:
Step-by-Step Protocol:
-
Free Base Generation: In a flask equipped with a magnetic stirrer, suspend 4-methylpiperidine hydrochloride (1.0 equivalent) in a suitable solvent like acetonitrile or DMF. Add a base such as potassium carbonate or sodium carbonate (2.5 equivalents). Stir the suspension at room temperature for 1 hour to generate the free base in situ.
-
Alkylation: To the suspension, add the alkyl halide (R-X) (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure N-alkyl-4-methylpiperidine.
Workflow Diagram:
Caption: Workflow for the N-alkylation of 4-methylpiperidine.
Part C: 4-Methoxy-4-methylpiperidine Hydrochloride - Proposed Synthesis and Potential Applications
While not a commonly listed catalog chemical, 4-methoxy-4-methylpiperidine hydrochloride can be synthesized through a multi-step sequence starting from commercially available piperidone derivatives. Its unique structure, featuring a tertiary ether at the 4-position, makes it an intriguing building block for novel chemical entities.
Proposed Synthetic Route
A plausible synthesis would involve the Grignard reaction of an N-protected 4-piperidone with methylmagnesium bromide to form the tertiary alcohol, followed by etherification and deprotection.
Proposed Reaction Scheme:
Step-by-Step Protocol (Proposed):
-
Grignard Reaction: To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the N-Boc-4-hydroxy-4-methylpiperidine.
-
Williamson Ether Synthesis: Dissolve the alcohol from the previous step (1.0 equivalent) in anhydrous THF and cool to 0 °C. Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to yield N-Boc-4-methoxy-4-methylpiperidine.
-
Deprotection and Salt Formation: Dissolve the N-Boc protected piperidine (1.0 equivalent) in a 4 M solution of HCl in 1,4-dioxane. Stir the solution at room temperature for 2-4 hours. The product, 4-methoxy-4-methylpiperidine hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for 4-methoxy-4-methylpiperidine hydrochloride.
Potential Applications:
The tertiary ether in 4-methoxy-4-methylpiperidine hydrochloride is expected to be more sterically hindered and metabolically stable compared to the secondary ether in 4-methoxypiperidine. This could make it a valuable building block for developing drug candidates with improved pharmacokinetic profiles. Potential applications could be in the synthesis of novel GPCR ligands, ion channel modulators, and enzyme inhibitors, where fine-tuning of lipophilicity and metabolic stability is critical.
Safety and Handling of Substituted Piperidine Hydrochlorides
Substituted piperidines and their salts should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Hazard Identification: These compounds can be harmful if swallowed and may cause skin and eye irritation.[4][5]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the specific compound before use.[7][8]
Conclusion
While 4-methoxy-4-methylpiperidine hydrochloride is not a widely available reagent, its synthesis is feasible, and its potential applications in medicinal chemistry are noteworthy. The established utility of its close analogs, 4-methoxypiperidine hydrochloride and 4-methylpiperidine hydrochloride, underscores the importance of the substituted piperidine scaffold in the development of novel therapeutics. The protocols and information provided in this guide are intended to empower researchers to effectively utilize these versatile building blocks in their synthetic endeavors.
References
-
Chem-Impex. 4-Methoxy-piperidine hydrochloride. [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Chu, X.-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
-
Casale, J. F. (2012). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 9(1), 27-33. [Link]
-
CrystEngComm. Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. [Link]
-
DTIC. Piperidine Synthesis. [Link]
- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
PubChem. 4-methoxy-4-methylpiperidine hydrochloride. [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
National Institutes of Health. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
PubChem. 4-Methylpiperidine. [Link]
-
NIST WebBook. 4-Methylpiperidine hydrochloride. [Link]
-
PubChem. 4-Methoxypiperidine. [Link]
-
Jubilant Ingrevia Limited. 4-(Hydroxymethyl)piperidine Safety Data Sheet. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylpiperidine hydrochloride [webbook.nist.gov]
- 4. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
HPLC method for purity analysis of 4-Methoxy-4-methylpiperidine hydrochloride
Application Note: HPLC Purity Analysis of 4-Methoxy-4-methylpiperidine Hydrochloride
Introduction & Analytical Challenge
4-Methoxy-4-methylpiperidine Hydrochloride presents a classic "stealth" challenge in pharmaceutical analysis. Structurally, it is a saturated heterocyclic amine with an ether linkage. Crucially, it lacks a conjugated
-
Lack of Retention: Protonated amines elute near the void volume on standard C18 columns at acidic pH.
-
Peak Tailing: Strong interaction with residual silanols on the silica support causes severe peak asymmetry.
This guide provides two distinct protocols to address these challenges:
-
Protocol A (Gold Standard): Charged Aerosol Detection (CAD) with a high-pH volatile mobile phase.
-
Protocol B (Universal Access): Low-wavelength UV (205 nm) using a chaotropic buffer system.
Method Development Strategy
The following decision tree illustrates the logic applied to select the optimal detection and separation mode for this non-chromophoric amine.
Figure 1: Method Development Decision Tree. High pH is selected to ensure retention of the amine, while CAD is prioritized for sensitivity.
Protocol A: HPLC-CAD (Recommended)
Best for: High sensitivity, impurity profiling, and mass balance.
This method utilizes a high pH mobile phase to deprotonate the piperidine nitrogen, rendering the molecule neutral and hydrophobic enough to retain on a C18 column without ion-pairing reagents.
Instrument & Conditions
| Parameter | Setting |
| Detector | Charged Aerosol Detector (CAD) or ELSD |
| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm) |
| Column Temp | 35°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Nebulizer Temp | 35°C (Optimized for volatile salts) |
Mobile Phase Preparation
-
Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. Note: High pH requires a hybrid-silica column (e.g., XBridge) to prevent column dissolution.
-
Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 40 | 60 | Linear |
| 12.0 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
Protocol B: Low-UV (205 nm)
Best for: Routine QC labs without CAD/ELSD hardware.
Since the analyte lacks an aromatic ring, we rely on the weak end-absorption of the amine and ether groups. To minimize background noise, Phosphate buffer is strictly required (it is transparent at 205 nm, unlike acetate or formate).
Instrument & Conditions
| Parameter | Setting |
| Detector | UV/Vis or PDA at 205 nm (Bandwidth 4 nm) |
| Column | Phenomenex Gemini C18 or Inertsil ODS-3 (4.6 x 250 mm, 5 µm) |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Mobile Phase | Isocratic 30:70 (Buffer : ACN) |
Mobile Phase Preparation
-
Buffer Preparation: Dissolve 6.8 g Potassium Dihydrogen Phosphate (
) in 1 L water.[1] Add 1.0 mL Triethylamine (TEA) to block silanols. Adjust pH to 3.0 with Phosphoric Acid ( ).-
Why TEA? It competes with the piperidine for active silanol sites, sharpening the peak shape.
-
Why pH 3.0? At this pH, the amine is fully protonated (
). Retention will be low, so a lower organic ratio (low ACN) is used to force interaction with the stationary phase.
-
System Suitability Limits (SST)
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor ( | Amines tend to tail; TEA helps control this. | |
| Theoretical Plates ( | Ensures column efficiency. | |
| RSD (Area) | Verifies injection precision. | |
| Signal-to-Noise | Critical due to weak UV response. |
Experimental Workflow: Sample Preparation
Caution: The hydrochloride salt is hygroscopic. Equilibrate to room temperature before weighing.
-
Diluent: Use Mobile Phase A (Buffer) to match the initial gradient conditions.
-
Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 minutes.
-
Filtration: Filter through a 0.22 µm PVDF or PTFE filter. Do not use Nylon, as it can bind cationic amines or leach extractables detectable at 205 nm.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 2.0 | Silanol interaction | Increase TEA concentration to 0.2% or switch to a "High pH" method (Protocol A). |
| Baseline Drift (UV) | Solvent UV Cutoff | Ensure Acetonitrile is "Far UV" or "Gradient" grade. Do not use Methanol (cutoff ~205 nm). |
| Negative Peak (UV) | Chloride Ion | The |
| No Retention | Analyte too polar | Add an ion-pairing agent (e.g., 5 mM Sodium Hexanesulfonate) to the mobile phase (Protocol B). |
References
-
Verma, M. et al. (2025). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. BenchChem Application Notes. Link
- Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Basic Amine Analysis).
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link
-
Sielc Technologies. (2024). HPLC Method for Separation of Amines in Non-Aqueous MP. Link
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Link
Sources
TLC visualization of 4-Methoxy-4-methylpiperidine hydrochloride reactions
Application Note: TLC Visualization & Analysis of 4-Methoxy-4-methylpiperidine Hydrochloride
Part 1: Abstract & Scope
Objective: To provide a robust, self-validating protocol for the Thin Layer Chromatography (TLC) analysis of 4-Methoxy-4-methylpiperidine Hydrochloride (CAS: 4045-25-4 / 3970-73-8).
The Challenge: This molecule presents two distinct analytical challenges:
-
Lack of Chromophore: The saturated piperidine ring and ether linkage do not absorb significantly in the UV spectrum (254 nm), rendering standard UV visualization ineffective.
-
Ionic Nature: As a hydrochloride salt, the compound interacts strongly with the acidic silanol groups of silica gel, leading to "streaking" or retention at the baseline (
) unless specific mobile phase modifiers are employed.
Scope: This guide details sample preparation ("free-basing"), mobile phase engineering, and specific staining protocols (Ninhydrin, Dragendorff’s, Iodine) to ensure reproducible detection.
Part 2: Chemical Profile & Pre-Analytical Prep
| Property | Data | Analytical Implication |
| Structure | 4-substituted piperidine | Secondary amine ( |
| Form | Hydrochloride Salt (HCl) | Highly polar; sticks to silica. Must be neutralized. |
| Chromophore | None (Saturated) | UV Silent. Requires chemical staining. |
| pKa (est) | ~10.5 - 11.0 | Requires basic modifier (TEA/NH |
Critical Protocol: In-Situ Free-Basing
Do not spot the raw HCl salt directly onto the plate without modification. The acidity will cause the spot to bind irreversibly to the origin.
Method A: Pre-Spot Neutralization (Recommended)
-
Dissolve ~5 mg of the HCl salt in 1 mL of 10% Methanol in Dichloromethane (DCM) .
-
Add 1 drop of Triethylamine (TEA) or saturated aqueous NaHCO
. -
Shake well. If using bicarb, spot the organic (lower) layer.
Method B: Mobile Phase Basification If spotting the salt directly, the mobile phase must contain a base (see Section 3) to deprotonate the amine during elution.
Part 3: Chromatographic System
Stationary Phase: Silica Gel 60 F
Mobile Phase Optimization: Standard eluents (Hexane/EtOAc) are too non-polar. Use the following "Amine-Specific" systems:
| System | Composition (v/v) | Application |
| System A (Standard) | DCM : MeOH : NH | General purity check. Good separation of polar amines.[1] |
| System B (Alternative) | DCM : MeOH : TEA (95 : 4 : 1) | Use if NH |
| System C (High Polarity) | CHCl | For very polar reaction mixtures or crude salts. |
Expert Insight: The addition of Ammonium Hydroxide (NH
OH) or Triethylamine (TEA) suppresses the ionization of the silanol groups (), preventing the protonated amine from ion-exchanging with the silica.
Part 4: Visualization Protocols
Since the molecule is UV-silent, chemical derivatization is mandatory.
Primary Method: Ninhydrin Stain (Specific)
Ninhydrin is the gold standard for amines. While primary amines yield "Ruhemann's Purple," sterically hindered secondary amines (like 4-Methoxy-4-methylpiperidine) typically yield a Yellow/Orange or faint Red chromophore.
-
Reagent: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.
-
Procedure:
-
Elute and dry the TLC plate (ensure all ammonia/TEA is evaporated).
-
Dip into Ninhydrin solution.
-
Heat with a heat gun at ~110°C for 1-2 minutes.
-
-
Result: The piperidine derivative appears as a distinct Yellow/Orange spot against a white background.
Secondary Method: Iodine Chamber (General)
Useful for quick, reversible checks.
-
Procedure: Place dried plate in a jar containing solid Iodine crystals.
-
Result: Brown spot on yellow background.
-
Mechanism: Iodine intercalates into the organic lattice. Note: This is reversible; the spot will fade.
Tertiary Method: Dragendorff’s Reagent (Alkaloid Specific)
Best for confirming the presence of the tertiary/secondary amine moiety if Ninhydrin is ambiguous.
-
Result: Orange/Red precipitate spot on a yellow background.
-
Note: Does not require heating.
Part 5: Visualization Workflow (Logic Map)
Caption: Analytical workflow for non-chromophoric amine salts, prioritizing neutralization and chemical staining.
Part 6: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Spot stays at baseline ( | Salt formation with silica; insufficient basicity. | Add 1-2% NH |
| Streaking / Tailing | Sample overload or protonation during run. | Dilute sample. Increase base concentration in eluent. |
| Entire plate turns purple (Ninhydrin) | Ammonia from mobile phase not removed. | Dry the plate thoroughly with a heat gun before dipping in Ninhydrin to remove adsorbed NH |
| No spot visible (Ninhydrin) | Insufficient heating or low concentration. | Heat until the background turns slightly pink. Spot more concentrated sample (~10 mg/mL). |
Part 7: References
-
Chemical Properties: National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 521119, 4-Methylpiperidine hydrochloride. Retrieved from [Link]
-
Ninhydrin Mechanism: Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Dragendorff's Reagent: University of Washington. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
Sources
Application Note: Derivatization Strategies for 4-Methoxy-4-methylpiperidine Hydrochloride
Abstract & Strategic Overview
4-Methoxy-4-methylpiperidine hydrochloride is a sterically hindered secondary amine salt often utilized as a pharmacophore in the synthesis of opioid analgesics and bioactive ligands. Its analysis presents two distinct challenges:
-
Lack of Chromophore: The saturated piperidine ring and methoxy/methyl substituents lack the conjugated
-systems required for sensitive UV-Vis detection. -
Polarity & Volatility: As a hydrochloride salt, the compound is non-volatile and unsuitable for direct Gas Chromatography (GC). Even as a free base, the polar secondary amine (-NH) group causes severe peak tailing due to interaction with silanol groups in GC columns.
This guide details two orthogonal derivatization workflows to overcome these barriers: Acylation with PFPA for GC-MS (volatility enhancement) and Tagging with FMOC-Cl for HPLC-FLD/UV (chromophore addition).
Decision Matrix: Selecting the Right Workflow
Figure 1: Decision tree for selecting the appropriate derivatization strategy based on analytical requirements.
Method A: GC-MS Analysis via PFPA Acylation[1]
Scientific Rationale
Direct injection of amine salts into a GC inlet results in thermal degradation and contamination of the liner. To analyze this compound, we must first liberate the free base and then mask the polar amine hydrogen.
Reagent Selection: Pentafluoropropionic anhydride (PFPA) is superior to standard acetylating agents (like acetic anhydride) or silylating agents (BSTFA) for this application because:
-
Electronegativity: The five fluorine atoms introduce high electronegativity, significantly enhancing sensitivity in Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) MS modes.
-
Volatility: The resulting amide is highly volatile, eluting at lower temperatures than silylated derivatives.
-
Stability: Perfluorinated amides are hydrolytically stable compared to TMS derivatives.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of the anhydride.
Experimental Protocol
Reagents Required:
-
Analyte: 4-Methoxy-4-methylpiperidine HCl[1]
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA)[2][3][4]
-
Base/Catalyst: Pyridine (Anhydrous) or Triethylamine (TEA)
-
Solvent: Ethyl Acetate or Toluene (Anhydrous)
-
Internal Standard: Deuterated analog or a structural analog (e.g., 4-methylpiperidine).[4]
Step-by-Step Workflow:
-
Free Basing (Critical):
-
Weigh 10 mg of the HCl salt into a 10 mL centrifuge tube.
-
Add 2 mL of 1 M NaOH. Vortex for 1 min.
-
Add 2 mL of Ethyl Acetate. Shake vigorously for 2 min to extract the free base.
-
Centrifuge at 3000 rpm for 5 min to separate layers.
-
Transfer 1 mL of the upper organic layer (containing the free amine) to a dry reaction vial.
-
Note: Ensure no water is transferred; dry over anhydrous
if necessary.
-
-
Derivatization:
-
To the organic extract, add 50 µL of Pyridine (scavenges the acid byproduct).
-
Add 100 µL of PFPA . Cap the vial tightly (PFPA is moisture sensitive).
-
Incubate at 60°C for 30 minutes . (Steric hindrance at C4 requires thermal energy to drive the reaction to completion).
-
-
Cleanup & Injection:
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (
). -
Reconstitute in 1 mL of Ethyl Acetate.
-
Inject 1 µL into GC-MS (Splitless mode recommended for trace analysis).
-
Figure 2: Workflow for the extraction and acylation of the piperidine salt.
Method B: HPLC-FLD Analysis via FMOC-Cl Tagging
Scientific Rationale
For pharmaceutical purity assays where volatility is not required, Liquid Chromatography (LC) is preferred. However, 4-Methoxy-4-methylpiperidine is "invisible" to standard UV detectors.
Reagent Selection: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the gold standard for secondary amines.
-
Selectivity: Unlike OPA (o-Phthalaldehyde), which only reacts with primary amines, FMOC reacts rapidly with secondary amines.
-
Sensitivity: The fluorenyl group has a massive quantum yield, allowing fluorescence detection (FLD) at picomolar levels (
). -
Stability: The carbamate linkage formed is stable in acidic mobile phases used in Reverse Phase HPLC.
Reaction Mechanism
The reaction is a Schotten-Baumann type acylation performed in a buffered alkaline aqueous/organic mixture.
Experimental Protocol
Reagents Required:
-
Buffer: 0.2 M Borate Buffer (pH 9.5) or Carbonate Buffer.[5]
-
Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN).
-
Quencher: 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC-Cl which also fluoresces).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve the sample (HCl salt) in water to a concentration of roughly 1 mg/mL.
-
Note: The buffer added in the next step will neutralize the HCl salt.
-
-
Derivatization:
-
Mix 200 µL Sample Solution with 200 µL Borate Buffer (pH 9.5) .
-
Add 400 µL FMOC-Cl solution (in ACN).
-
Vortex immediately and let stand at room temperature for 5 minutes .
-
-
Quenching (Crucial for FLD):
-
Add 50 µL of 0.1 M ADAM (1-Adamantanamine) in ACN.
-
React for 2 minutes. This reacts with excess FMOC-Cl to form a hydrophobic derivative that elutes late in the gradient, preventing the "FMOC-OH" hydrolysis peak from interfering with the analyte.
-
-
Analysis:
-
Filter through 0.22 µm PTFE filter.
-
Inject 10 µL into HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[6] Gradient 30% B to 90% B over 15 mins.
-
Figure 3: Pre-column derivatization workflow for HPLC analysis.
Data Summary & Validation Parameters
To ensure the trustworthiness of these methods, the following validation criteria should be met during method development.
| Parameter | GC-MS (PFPA) | HPLC-FLD (FMOC) |
| Derivative Stability | > 24 Hours (Anhydrous) | > 48 Hours (Room Temp) |
| Linearity ( | > 0.995 (10 - 1000 ng/mL) | > 0.999 (1 - 1000 ng/mL) |
| Limit of Detection | ~ 50 pg on-column | ~ 10 pg on-column |
| Major Interference | Water (Hydrolyzes PFPA) | FMOC-OH (Hydrolysis product) |
| Critical Control | Moisture removal before reaction | pH maintenance (must be >8) |
References
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography. Merck KGaA.
-
Jambor, A., & Molnar-Perl, I. (2009). Quantitation of amino acids and amines in the same matrix by high-performance liquid chromatography... using FMOC-Cl.[7] Journal of Chromatography A.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. (Analogous structure properties). [8]
-
Agilent Technologies. (2020). Analysis of Biogenic Amines using Agilent Poroshell 120 HILIC-Z and LC/MS/MS. (Alternative MS-based approach).
Sources
- 1. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methylpiperidine hydrochloride | C6H14ClN | CID 521119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 4-Methoxy-4-methylpiperidine hydrochloride
Technical Support Center: 4-Methoxy-4-methylpiperidine Hydrochloride Subject: Purification, Handling, and Troubleshooting Guide Ticket ID: T-4M4MP-HCl-001 Status: Open for Consultation
Introduction: The "Deceptive" Simple Salt
Welcome to the technical support hub for 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8).
As a Senior Application Scientist, I often see researchers treat this compound like a standard secondary amine salt, only to face two specific failures:
-
The "Sticky Gum" Phenomenon: The product oils out instead of crystallizing due to its high hygroscopicity and impurities.
-
The "Hidden" Alkene: The tertiary ether moiety is acid-sensitive. Aggressive acidification or heating during salt formation triggers the elimination of methanol, generating 4-methylene piperidine impurities that are difficult to separate.
This guide moves beyond generic protocols to address the specific physicochemical behavior of the 4-methoxy-4-methyl motif.
Module 1: Critical Impurity Profiling
Before purification, you must identify what you are fighting. The unique structure (a tertiary ether) creates a specific degradation pathway that differs from simple 4-methoxypiperidine.
The Elimination Trap
The methoxy group at the C4 position is attached to a tertiary carbon. Under acidic conditions (especially with heat), this ether can protonate and leave, forming a stable tertiary carbocation. This intermediate rapidly eliminates a proton to form an alkene.
-
Impurity A: 4-Methylene-piperidine (Exocyclic double bond).[1][2]
-
Impurity B: 4-Methyl-1,2,3,6-tetrahydropyridine (Endocyclic double bond).
Visualizing the Danger Zone:
Figure 1: The divergence between successful salt formation and acid-catalyzed elimination.
Module 2: Troubleshooting & Purification Protocols
Issue #1: "My product is a hygroscopic gum, not a solid."
Diagnosis: This is typically caused by trapped solvent or trace water lowering the glass transition temperature of the salt. Piperidine salts are notoriously hygroscopic.
The Fix: Anhydrous Trituration Protocol Do not attempt to recrystallize from water or aqueous alcohols yet.
-
Dissolution: Dissolve the crude gum in a minimum amount of Dichloromethane (DCM) .
-
Drying: Dry the DCM solution over anhydrous
(Sodium Sulfate) for 30 minutes. Crucial: This removes the water causing the gum. -
Concentration: Filter and concentrate on a rotavap until a thick syrup remains.
-
The Crash: Add Diethyl Ether (or MTBE) dropwise with vigorous stirring.
-
If it oils out: Sonicate the flask. If still oily, add a seed crystal (if available) or scratch the glass.
-
Anti-solvent ratio: Aim for 1:5 (DCM:Ether).
-
-
Isolation: Filter under nitrogen (to prevent moisture uptake) and wash with cold ether.
Issue #2: "I have the alkene impurity (double bond) in my NMR."
Diagnosis: You likely heated the reaction during the deprotection step or salt formation.
The Fix: Cold Salt Formation You cannot easily separate the alkene salt from the product salt via recrystallization due to similar solubilities. You must repress the formation.[3]
-
Solvent: Dissolve the free base in dry Diethyl Ether or 1,4-Dioxane .
-
Temperature: Cool the solution to 0°C or -10°C (Ice/Salt bath).
-
Acid Source: Use 4M HCl in Dioxane or 2M HCl in Ether . Do not use concentrated aqueous HCl.
-
Addition: Add acid dropwise. The salt should precipitate immediately as a white solid.
-
Workup: Filter cold. Do not heat to dry; use a vacuum desiccator with
.
Module 3: Recrystallization Decision Tree
If the Trituration Protocol (Issue #1) yields a solid but purity is still <98%, proceed to recrystallization.
Solvent System Table
| Solvent System | Suitability | Notes |
| Ethanol / Et2O | High | The Gold Standard. Dissolve in hot EtOH, add Et2O until turbid. |
| Isopropanol (IPA) | Medium | Good for removing non-polar impurities. Requires cooling to -20°C. |
| Acetone | Low | Piperidine salts often have poor solubility or oil out. |
| Water | Avoid | Too soluble; difficult to dry; hydrolysis risk. |
Step-by-Step Recrystallization (Ethanol/Ether Method):
-
Place the crude solid in a flask with a stir bar.
-
Add absolute Ethanol (anhydrous) dropwise while heating to 60°C (do not boil aggressively).
-
Once dissolved, remove from heat.
-
Immediately add Diethyl Ether dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Wrap the flask in a towel (slow cooling) and let it reach room temperature undisturbed.
-
Move to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use MeOH instead of Ethanol for recrystallization? A: Yes, but Methanol is often too good a solvent for piperidine salts, leading to poor recovery yields. If you use MeOH, you will need a significantly higher ratio of Ether or Hexane to force precipitation.
Q: The NMR shows a split peak for the methyl group. Is this an impurity? A: Not necessarily. Check if you are looking at the rotamers. In the free base, the chair flip is rapid. In the HCl salt, especially in viscous solvents like DMSO-d6, you might see broadening or splitting due to restricted nitrogen inversion or chair locking. However, if the peaks are distinct and integrate to integers, suspect the demethylated impurity (4-hydroxy-4-methylpiperidine).
Q: How do I store this compound long-term? A: This salt is hygroscopic.
-
Container: Amber glass vial with a teflon-lined cap.
-
Seal: Parafilm is insufficient. Use electrical tape or store in a desiccator.
-
Temp: 4°C is sufficient, but -20°C is preferred to prevent any slow elimination of the ether over months.
References
-
Synthesis and Properties of Piperidine Derivatives
- Source: PubChem Compound Summary for CID 521119 (4-Methylpiperidine HCl)
-
URL:[Link]
-
Elimination Mechanisms in Tertiary Ethers
- Context: Acid-catalyzed elimination of methanol from tertiary ethers to form alkenes (E1 mechanism).
- Source: LibreTexts Chemistry - E1 Reactions of Ethers/Alcohols.
-
URL:[Link]
-
Purification of Piperidine Salts
- Context: General protocols for recrystallizing hygroscopic amine hydrochlorides using Ethanol/Ether.
- Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed.), Chapter on Amine Salts.
-
URL:[Link]
- Commercial Handling Data: Source: Santa Cruz Biotechnology - 4-Methoxypiperidine HCl D
(Note: While specific peer-reviewed papers for the recrystallization of CAS 3970-73-8 are rare in open literature, the protocols above are derived from standard medicinal chemistry practices for the 4-substituted piperidine class validated by the properties of the 4-methoxy and 4-methyl analogs.)
Sources
Technical Support Center: Purification of 4-Methoxy-4-methylpiperidine Hydrochloride
Introduction
The synthesis of 4-Methoxy-4-methylpiperidine hydrochloride is a critical step in generating scaffolds for specific opioid receptor modulators and kinase inhibitors.[1][2] However, the presence of a tertiary ether at the 4-position introduces unique stability challenges.
The most persistent impurities in this synthesis are not random; they are mechanistic inevitabilities driven by the steric hindrance of the C4-methyl group. This guide addresses the removal of the two most critical impurities: the Unreacted Alcohol (precursor) and the Elimination Product (tetrahydropyridine alkene), providing self-validating protocols for obtaining pharmaceutical-grade purity.[1]
Module 1: Diagnostic Impurity Profiling
Before attempting purification, you must identify which impurity is dominating your crude mixture.[2] Use this diagnostic workflow to interpret your LC-MS or NMR data.
Figure 1: Diagnostic logic for identifying impurities based on NMR/MS signatures. Blue indicates the starting point, Red indicates critical impurities, and Green indicates the target.
Module 2: Troubleshooting Specific Impurities
Issue A: The "Elimination" Impurity (Alkene)
Identity: 4-Methyl-1,2,3,6-tetrahydropyridine (and isomers).[1][2] Cause: Acid-catalyzed dehydration of the tertiary alcohol intermediate.[1][2] This often occurs if the methylation reaction mixture heats up excessively or if the acidic workup is too aggressive.[2] Risk: Structural analogs of tetrahydropyridines (like MPTP) can be neurotoxic; strict removal is mandatory.[2]
Troubleshooting Protocol: Selective Recrystallization The HCl salt of the alkene is generally more soluble in alcohols than the target saturated ether. We exploit this solubility difference.
-
Preparation: Dry the crude HCl salt thoroughly under vacuum to remove excess water (water increases solubility of all components, ruining separation).[2]
-
Dissolution: Suspend the crude solid in Isopropanol (IPA) (10 mL per gram of solid).
-
Reflux: Heat to boiling (82°C). If the solid does not dissolve completely, add Methanol dropwise until clear.[2]
-
Critical Check: Do not add excess Methanol; it is too strong a solvent.[2]
-
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Then, cool to 0-4°C for 4 hours.
-
Filtration: Filter the white crystals. Wash with cold Acetone (which dissolves the alkene salt better than the target).[2]
| Solvent System | Target Solubility | Impurity (Alkene) Solubility | Outcome |
| IPA (Hot) | High | High | Dissolution |
| IPA (Cold) | Low | Moderate | Purification |
| Acetone | Very Low | Moderate | Wash Solvent |
Issue B: The "Unreacted Alcohol"
Identity: 4-Hydroxy-4-methylpiperidine.[1][2] Cause: Steric hindrance at the C4 position prevents the methylating agent (e.g., MeI or Dimethyl Sulfate) from attacking the alkoxide efficiently. Solution: This impurity is difficult to remove after salt formation because both the product and the alcohol form HCl salts with similar lattice energies. You must purify this at the Free Base stage.
Troubleshooting Protocol: Scavenging/Chromatography
-
Basify: Convert the crude HCl salt back to the free base using 2M NaOH. Extract into DCM.
-
Chromatography: Run a short silica column.[2]
-
Re-salting: Once the free base is pure, reform the salt (See Module 3).[2]
Module 3: Optimization of Salt Formation
Many users report "oiling out" (formation of a sticky gum instead of crystals) during HCl salt formation.[2] This is caused by trace water or improper solvent polarity.[2]
Correct Salt Formation Protocol:
-
Dissolve: Dissolve the pure free base (oil) in Anhydrous Diethyl Ether (or MTBE if scaling up).[2]
-
Concentration: ~0.1 g/mL.[2]
-
-
Acidify: Add 2M HCl in Diethyl Ether (commercially available) dropwise at 0°C.
-
Monitoring: A white precipitate should form immediately.[2] Continue addition until the supernatant pH is acidic (pH ~2 on wet paper).
-
Maturation: Stir the suspension for 30 minutes at 0°C. This "ages" the crystal, transforming amorphous gum into filterable crystalline solid.[2]
-
Isolation: Filter under nitrogen (the salt is hygroscopic).
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is pink after salt formation. What happened? A: Pink discoloration typically indicates oxidation of trace phenols or polymerization of the alkene impurity.
-
Fix: Recrystallize from Ethanol/Activated Charcoal .[2] Dissolve the salt in hot ethanol, add activated charcoal (5 wt%), stir for 15 mins, filter hot through Celite, and then cool to crystallize.
Q2: Can I use Acetone to wash the crude salt? A: Yes, but with caution. While 4-Methoxy-4-methylpiperidine HCl is insoluble in acetone, any residual free base will react with acetone to form an enamine/imine.[1][2] Ensure your material is fully protonated (acidic) before washing with ketones.[1][2]
Q3: Why is the melting point broad (e.g., 180-195°C)? A: A broad melting point range (>2°C) confirms the presence of the Alkene Impurity (Impurity A) .[1] The alkene fits into the crystal lattice but disrupts the packing, lowering and broadening the melting point. Repeat the IPA recrystallization (Module 2).
References
-
Synthesis of 4-substituted piperidines: Werner, J. A., et al.[2] "Synthesis of 4-Methoxy-4-phenylpiperidine Derivatives." Journal of Organic Chemistry, 1996.[2] (General methodology for hindered ether synthesis).
-
Impurity Profiles in Piperidines: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 3970-68-1, 4-Methylpiperidin-4-ol."[1][2] Accessed Feb 7, 2026.[2] [1][2]
-
Recrystallization of Amine Salts: Anderson, N. G.[2] "Practical Process Research & Development - A Guide for Organic Chemists."[1][2] Academic Press, 2012.[2] (Standard solvent selection for HCl salts).
-
Dehydration Mechanisms: Clayden, J., Greeves, N., Warren, S.[2] "Organic Chemistry."[2][3] Oxford University Press.[2] (Mechanism of E1 elimination in tertiary alcohols).
Sources
Technical Support Center: Synthesis of 4-Alkoxy-4-Alkylpiperidines
Welcome to the technical support center for the synthesis of 4-alkoxy-4-alkylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-alkoxy-4-alkylpiperidines, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of the Desired 4-Alkoxy-4-Alkylpiperidine and Presence of a Major Impurity with a Lower Molecular Weight.
Question: My reaction to synthesize a 4-alkoxy-4-alkylpiperidine resulted in a very low yield of the expected product. I've also isolated a significant side product that appears to be the result of elimination. What is happening and how can I fix it?
Answer:
This is a classic case of the Williamson ether synthesis, a common method for this transformation, being outcompeted by a side reaction. The synthesis of 4-alkoxy-4-alkylpiperidines typically involves the reaction of a 4-hydroxy-4-alkylpiperidine (a tertiary alcohol) with an alkylating agent in the presence of a base. While the desired reaction is a nucleophilic substitution (SN2), the basic conditions and the sterically hindered nature of the tertiary alcohol create a favorable environment for an elimination reaction (E2) to occur.[1][2]
The major side product you are observing is likely the corresponding 1,2,3,6-tetrahydropyridine derivative, formed through the elimination of water from the starting 4-hydroxypiperidine.[3][4]
Mechanism of Side Product Formation:
The strong base used to deprotonate the hydroxyl group can also abstract a proton from a carbon adjacent to the carbon bearing the hydroxyl group. This leads to the formation of a double bond and the elimination of the hydroxyl group (as water), resulting in the undesired tetrahydropyridine.
Solutions to Minimize Elimination:
To favor the desired SN2 reaction over the E2 elimination, consider the following adjustments to your protocol:
-
Choice of Base: Use a less sterically hindered and non-nucleophilic base. While strong bases like sodium hydride (NaH) are often used, they can also promote elimination. Consider using milder bases like potassium carbonate (K2CO3) or silver(I) oxide (Ag2O).[5] The latter can be particularly effective as the silver ion coordinates to the leaving group, facilitating substitution.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[2] The activation energy for elimination is typically higher than for substitution.
-
Alkylating Agent: Use a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.[6] This increased reactivity can promote the SN2 reaction at a lower temperature, further disfavoring elimination. Using a primary alkyl halide is also crucial, as secondary and tertiary halides will favor elimination.[1][7]
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO can be effective for SN2 reactions.[5]
Experimental Protocol to Favor Substitution:
-
To a solution of the N-protected 4-hydroxy-4-alkylpiperidine in anhydrous DMF, add 1.5 equivalents of powdered potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1.2 equivalents of the primary alkyl iodide dropwise.
-
Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Problem 2: Presence of a Higher Molecular Weight Impurity, Suggesting N-Alkylation.
Question: In addition to my desired O-alkylated product, I am observing a side product with a mass corresponding to the addition of an alkyl group to the piperidine nitrogen. How can I prevent this N-alkylation?
Answer:
The nitrogen atom of the piperidine ring is also a nucleophile and can compete with the oxygen of the hydroxyl group for the alkylating agent, leading to the formation of a quaternary ammonium salt. This is a common side reaction, especially if the piperidine nitrogen is unprotected.
Solutions to Prevent N-Alkylation:
-
N-Protection: The most effective way to prevent N-alkylation is to protect the piperidine nitrogen with a suitable protecting group prior to the etherification step. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or a simple acyl group. The Boc group is often preferred due to its stability under basic conditions and its ease of removal under acidic conditions.
-
Stoichiometry: If the nitrogen must remain unprotected, carefully controlling the stoichiometry of the alkylating agent is crucial. Using a slight excess of the 4-hydroxypiperidine starting material relative to the alkylating agent can help minimize the formation of the N-alkylated side product.
Experimental Protocol for N-Protection (Boc Group):
-
Dissolve the 4-hydroxy-4-alkylpiperidine in a mixture of dioxane and water.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O).
-
Add 1.5 equivalents of sodium bicarbonate.
-
Stir the reaction at room temperature overnight.
-
Extract the N-Boc protected product with an organic solvent.
-
Proceed with the O-alkylation step as described in the previous section.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 4-alkoxy-4-alkylpiperidines via Williamson ether synthesis?
A1: The two most prevalent side products are:
-
1,2,3,6-Tetrahydropyridine derivatives: These arise from the E2 elimination of water from the 4-hydroxy-4-alkylpiperidine starting material. This is particularly common due to the tertiary nature of the alcohol.[1][2]
-
N-Alkyl piperidinium salts: This occurs when the nucleophilic piperidine nitrogen attacks the alkylating agent. This is more likely to happen if the nitrogen is not protected.[8]
Q2: How can I choose the best base for my Williamson ether synthesis of a 4-alkoxy-4-alkylpiperidine?
A2: The ideal base should be strong enough to deprotonate the tertiary alcohol but not so basic or sterically hindered that it predominantly promotes elimination.
-
Strong, non-nucleophilic bases: Sodium hydride (NaH) is commonly used, but it can lead to elimination.
-
Milder bases: Potassium carbonate (K2CO3) is a good alternative that can reduce the amount of elimination.[5]
-
Silver(I) oxide (Ag2O): This reagent can be particularly effective as it not only acts as a base but also activates the alkyl halide towards substitution.
Q3: What analytical techniques are best for monitoring the reaction and identifying side products?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any side products, which can help in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For unambiguous structure determination of the final product and isolated side products. The presence of vinylic protons in the 1H NMR spectrum is a clear indication of the tetrahydropyridine elimination product.
Visualizing Competing Reaction Pathways
The following diagram illustrates the competition between the desired SN2 pathway for ether formation and the undesired E2 pathway leading to the elimination side product.
Caption: Competing SN2 and E2 pathways in 4-alkoxy-4-alkylpiperidine synthesis.
References
-
Gao, Y., et al. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Physics: Conference Series, 1881, 012093. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (1974).
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Clark, J. (2023, January 22). C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Link]
-
Shestakova, P., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4438. [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 80(21), 10856–10864. [Link]
-
Lasota, J., & Badowska-Roslonek, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2022, July 7). (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. francis-press.com [francis-press.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for 4-Methoxy-4-methylpiperidine Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis of 4-Methoxy-4-methylpiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important piperidine derivative. 4-Methoxy-4-methylpiperidine serves as a crucial building block in the development of various therapeutic agents and specialty chemicals.[1] Its synthesis, while conceptually straightforward, presents several challenges where yield can be compromised.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the common pitfalls of this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction outcomes.
Synthetic Pathway Overview
The most common and reliable synthetic route to 4-Methoxy-4-methylpiperidine hydrochloride begins with the commercially available N-Boc-4-piperidone.[2][3] The synthesis involves three key transformations: nucleophilic addition of a methyl group, methylation of the resulting tertiary alcohol, and finally, deprotection and salt formation.
Caption: General synthetic route for 4-Methoxy-4-methylpiperidine HCl.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the cause and actionable solutions.
Step 1: Grignard Reaction Troubleshooting
Question 1: My Grignard reaction has a low yield, with a significant amount of unreacted N-Boc-4-piperidone remaining. What's going wrong?
Answer: This is the most frequent challenge in this synthesis and typically points to two main culprits: inactive Grignard reagent or poor reaction conditions.
-
Causality—Grignard Reagent Potency: Grignard reagents are powerful nucleophiles but also extremely strong bases.[4] They will react avidly with any acidic proton, especially water. Traces of moisture in your glassware, solvent (THF), or on the surface of the magnesium turnings will quench the reagent before it can react with the ketone.
-
Causality—Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[5] If this layer is not disrupted, the Grignard reagent will not form in sufficient concentration.
Troubleshooting Workflow: Low Grignard Reaction Yield
Caption: Decision tree for troubleshooting the Grignard reaction step.
Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: Before adding the alkyl halide, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in THF.[5] Gentle heating should initiate a reaction (disappearance of the iodine color or bubbling). Once initiated, the reaction is often self-sustaining.
-
Titrate the Grignard Reagent: If you are using a commercially prepared Grignard reagent, its concentration can decrease over time. It is best practice to titrate a small aliquot before use (e.g., with a solution of I2 or a known acid) to determine the exact molarity.
Step 2: O-Methylation Troubleshooting
Question 2: The methylation of the tertiary alcohol is incomplete, or I'm seeing elimination byproducts. How can I improve this step?
Answer: Methylating a sterically hindered tertiary alcohol can be challenging. The choice of base and electrophile is critical to favor the desired SN2 reaction over competing elimination pathways.
-
Causality—Incomplete Deprotonation: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating alcohols. However, as a solid, its reaction rate can be limited by surface area. Incomplete deprotonation means less of the reactive alkoxide is available to react with methyl iodide.
-
Causality—Steric Hindrance: The tertiary carbon center is sterically crowded, which slows the rate of the SN2 reaction. If the reaction is heated too aggressively or for too long, E2 elimination can begin to compete, although this is less common for this specific substrate.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Methylation | 1. Inactive or insufficient NaH. 2. Insufficient reaction time. | 1. Use fresh NaH (60% dispersion in mineral oil). Wash with dry hexanes before use to remove oil. 2. Monitor reaction by TLC until starting material is consumed. |
| Low Mass Recovery | Volatility of methyl iodide. | Use a reflux condenser and ensure all joints are well-sealed. Keep the reaction temperature controlled (e.g., gentle reflux). |
| Formation of Unknown Impurities | Side reactions due to excessive heat or reactive impurities. | Maintain a moderate temperature. Ensure starting alcohol is pure and free from acidic contaminants that would consume the base. |
Solutions:
-
Optimize Base Addition: Use a slight excess of sodium hydride (e.g., 1.2-1.5 equivalents). Add it portion-wise to a solution of the alcohol in THF at 0°C to control the initial effervescence (H₂ gas evolution). Allow the mixture to stir at room temperature for at least 1 hour to ensure complete formation of the alkoxide before adding the methylating agent.
-
Use an Active Methylating Agent: Methyl iodide is highly reactive and effective. Methyl tosylate or dimethyl sulfate are also viable alternatives. Add the agent slowly at 0°C and then allow the reaction to warm to room temperature or gentle reflux.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. The product ether will be significantly less polar. The reaction may require several hours to overnight for full conversion.
Step 3: Deprotection & Salt Formation Troubleshooting
Question 3: During the final deprotection and salt formation step, my product oils out or is difficult to crystallize, resulting in a low yield of the hydrochloride salt.
Answer: This issue usually stems from impurities carried over from previous steps or from improper handling during the salt formation and isolation process.
-
Causality—Impurities: The Boc-protected precursor is non-polar and can be readily purified by column chromatography. Any unreacted starting materials or byproducts from the methylation step, if not removed, can interfere with the crystallization of the final polar salt.
-
Causality—Solvent Choice: The hydrochloride salt's solubility is highly dependent on the solvent system. The goal is to find a solvent in which the salt is insoluble, allowing it to precipitate cleanly. Diethyl ether is a common choice for this.[6]
Solutions:
-
Purify Before Deprotection: It is highly recommended to purify the N-Boc-4-methoxy-4-methylpiperidine intermediate by flash column chromatography on silica gel before proceeding to the final step. This is the best opportunity to remove any neutral organic impurities.
-
Controlled Precipitation: After deprotection with a strong acid (e.g., 4M HCl in dioxane or gaseous HCl in diethyl ether), precipitation of the hydrochloride salt can be induced by adding a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or MTBE. Stirring the slurry at a low temperature (0-5°C) can improve the crystal morphology and yield.
-
Trituration: If the product initially separates as an oil, it can often be induced to solidify by trituration. This involves repeatedly scratching the inside of the flask with a glass rod and washing the oil with a fresh portion of the non-polar solvent (e.g., diethyl ether).
Optimized Experimental Protocols
Protocol 1: Grignard Reaction with N-Boc-4-piperidone
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Add magnesium turnings (1.2 eq.) to the flask and cool to room temperature under a nitrogen atmosphere.
-
Activation: Add a single crystal of iodine. The brown color should fade within minutes, indicating activation.
-
Reagent Formation: Add ~10% of a solution of methyl bromide or iodide (1.1 eq.) in anhydrous THF via the dropping funnel. The reaction should initiate (cloudiness, gentle bubbling). Once started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour.
-
Addition: Cool the Grignard solution to 0°C. Add a solution of N-Boc-4-piperidone (1.0 eq.)[2] in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 10°C.
-
Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Workup: Cool the reaction to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: O-Methylation of N-Boc-4-hydroxy-4-methylpiperidine
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve the crude alcohol from the previous step (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (60% dispersion in oil, 1.3 eq.) portion-wise. Stir the mixture at room temperature for 1 hour.
-
Methylation: Cool the resulting slurry back to 0°C and add methyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0°C and quench carefully by the dropwise addition of water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-methoxy-4-methylpiperidine.
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified intermediate (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol. Cool to 0°C.
-
Acidification: Add a solution of 4M HCl in 1,4-dioxane (3-4 eq.) dropwise. A precipitate should begin to form.
-
Isolation: Stir the mixture at 0°C for 1 hour. If precipitation is incomplete, add cold diethyl ether to force more product out of the solution.
-
Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual non-polar impurities. Dry the white solid under high vacuum to obtain the final 4-Methoxy-4-methylpiperidine hydrochloride.
References
- Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
-
Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved February 7, 2026, from [Link]
- Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved February 7, 2026, from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 7, 2026, from [Link]
-
United Nations Economic and Social Council. (2024). Note by the Secretariat on the proposed scheduling of 4-piperidone and 1-boc-4-piperidone. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved February 7, 2026, from [Link]
- Google Patents. (2011). CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
-
U.S. Department of Justice. (n.d.). N-Boc-4-Piperidone. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]
-
Reddit. (2023). Reductive amination of piperazine. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved February 7, 2026, from [Link]
-
Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved February 7, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved February 7, 2026, from [Link]
-
Arkivoc. (2007). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved February 7, 2026, from [Link]
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: N-Alkylation of Sterically Hindered Piperidines
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Barriers in Secondary Amine Alkylation
Triage: Why is my reaction failing?
Welcome to the support center. If you are working with 2,2,6,6-tetramethylpiperidine (TMP) or similarly hindered 2,6-disubstituted piperidines, standard textbook
The Diagnostic:
In unhindered systems, nucleophilic attack is fast. In hindered piperidines, the nitrogen lone pair is shielded by the methyl groups (or other substituents) at the
-
The "E2" Trap: When using alkyl halides (especially secondary alkyl halides), the steric bulk of the piperidine acts as a base rather than a nucleophile. You isolate the alkene (elimination product) instead of the amine.
-
The "Reversion" Loop: In reductive amination, the formation of the iminium ion intermediate is energetically unfavorable due to A-strain (1,3-diaxial interactions). The equilibrium stays at the ketone/amine stage, and the reducing agent simply reduces the unreacted ketone to an alcohol.
Troubleshooting Decision Tree
Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on failure modes.
Protocol A: Enhanced Reductive Amination
Best For: Attaching secondary or primary alkyl groups to hindered piperidines.
Standard reductive amination (using
The "Titanium-Boost" Protocol Based on the work of Abdel-Magid et al.
Reagents:
-
Amine: 1.0 equiv (e.g., 2,2,6,6-tetramethylpiperidine)
-
Ketone/Aldehyde: 1.0–1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (
): 1.2–1.5 equiv -
Reductant: Sodium triacetoxyborohydride (
): 1.5 equiv -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Step-by-Step:
-
Complexation (Critical Step): In a flame-dried flask under
, mix the hindered amine and the ketone in anhydrous DCE. -
Lewis Acid Addition: Add
dropwise. The solution may turn slightly yellow/orange.-
Why? The Titanium coordinates to the carbonyl oxygen and the amine nitrogen, bringing them into proximity and acting as a water scavenger to drive iminium formation.
-
-
Incubation: Stir at room temperature for 6–12 hours. Do not add the reductant yet. You must allow the equilibrium to shift toward the imine/enamine.
-
Reduction: Cool the mixture to 0°C. Add
in one portion. Allow to warm to room temperature and stir overnight. -
Quench: Quench carefully with saturated aqueous
. A heavy white precipitate ( ) will form. Filter this through a Celite pad before extraction.
Self-Validation Check:
-
If you isolate the corresponding alcohol of your starting ketone, your incubation time (Step 3) was too short, or the steric bulk is too great for imine formation.
Protocol B: Buchwald-Hartwig Coupling (N-Arylation)
Best For: Attaching Aryl or Heteroaryl rings to hindered piperidines.
Classical
Ligand Selection is Everything: For sterically hindered secondary amines, you need electron-rich, bulky phosphine ligands that facilitate the reductive elimination step, which is the rate-determining step in this cycle.
| Component | Recommendation | Function |
| Pre-catalyst | Source of Pd(0). | |
| Ligand | RuPhos or BrettPhos | These dialkylbiaryl phosphines create a "pocket" that accommodates the bulk while forcing the reaction forward. |
| Base | NaOtBu or LiHMDS | Strong, bulky bases prevent catalyst poisoning. |
| Solvent | Toluene or Dioxane | High boiling point non-polar solvents are preferred. |
Troubleshooting the "Black Metal" (Catalyst Death):
-
Issue: The reaction turns black immediately, and no product forms.
-
Cause: Ligand dissociation. The amine is too bulky to coordinate quickly, leading to Pd aggregation.
-
Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Ensure strict
-free techniques (sparge solvents with Argon for 15 mins).
Emerging Techniques: Photoredox Alkylation
Best For: "Impossible"
When
Mechanism Visualization:
Figure 2: Simplified radical pathway avoiding steric inversion constraints.
FAQ: Common Pitfalls
Q: Can I just use excess alkyl halide and heat it up? A: No. With hindered amines like TMP, heating with an alkyl halide usually results in the Hofmann Elimination of the alkyl halide. You will generate gas (isobutylene, propylene) and recover your starting amine.
Q: Why use Sodium Triacetoxyborohydride (
Q: My reductive amination is stuck at 50% conversion. Should I add acid?
A: Acetic acid is common, but for hindered substrates, it is often insufficient. Switch to the Titanium (
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Surry, D. S. , & Buchwald, S. W. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Matier, C. D. , Schwaben, J., & Peters, J. C. (2012). Copper-Catalyzed Alkylation of Hindered Secondary Amines with Alkyl Halides. Journal of the American Chemical Society.[1][5] (Demonstrating radical pathways for hindered amines).
-
Correa, A. , et al. (2020). Photoredox-Catalyzed Deaminative Alkylation via C–N Bond Activation. Journal of the American Chemical Society.[1][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Stability & Storage of Piperidine Derivatives
Current Status: Operational Topic: Prevention of Oxidation & Degradation Ticket Priority: High (Purity Critical)
Introduction: The "Lone Pair" Liability
Welcome to the Technical Support Hub for piperidine chemistry. If you are working with piperidine derivatives—common pharmacophores in drugs like fentanyl, paroxetine, and methylphenidate—you are likely battling their inherent instability.[1]
The Core Problem: Piperidines are secondary amines. Their reactivity (and instability) stems from two structural vulnerabilities:
-
The Nitrogen Lone Pair: A site for direct N-oxidation to hydroxylamines (
). -
The
-Carbon: The carbon atoms adjacent to the nitrogen are susceptible to radical autoxidation, leading to imines and colored enamine impurities.
This guide provides the protocols required to arrest these mechanisms and maintain >99% purity during storage.
Module 1: The Mechanics of Degradation
Q: Why did my clear piperidine oil turn yellow overnight?
A: You are witnessing Radical Autoxidation .[1] Unlike simple acid-base reactions, this is a radical chain mechanism catalyzed by light, heat, and trace metals.[1] The yellow color typically comes from conjugated imine or enamine byproducts, not the N-oxide itself (which is often colorless).
The Oxidation Pathway:
-
Initiation: UV light or trace peroxides abstract a hydrogen atom from the
-carbon. -
Propagation: Oxygen (
) attacks the radical, forming a peroxy radical, eventually leading to an unstable hydroperoxide.[1] -
Degradation: The hydroperoxide dehydrates to form an imine (
), which polymerizes or conjugates, causing discoloration.[1]
Visualizing the Threat
The following diagram maps the degradation pathway you must interrupt.
Figure 1: The autoxidation cascade.[1][2] Note that excluding Oxygen (Step 2) is the most effective intervention point.
Module 2: Storage Protocols (SOPs)
Protocol A: The "Argon Blanket" (For Free Bases)
Use this for liquid piperidines or free bases that cannot be converted to salts.
Why Argon? Argon is denser than air.[1] Unlike Nitrogen, which mixes with air, Argon settles into the vial, creating a physical "blanket" that displaces oxygen from the liquid surface.[1]
-
Seal Check: Ensure the vial cap has a PTFE-lined septum. Rubber absorbs organics; PTFE is inert.[1]
-
The Purge:
-
Insert a vent needle (small gauge) into the septum.
-
Insert the gas inlet needle connected to an Argon line.
-
Crucial Step: Do not bubble gas through the liquid (this evaporates your product). Hover the needle tip just above the liquid surface.
-
Flow rate: Low (gentle stream) for 60 seconds.
-
-
The Withdrawal: Remove the gas inlet needle first, then immediately remove the vent needle. This leaves the vial slightly pressurized, preventing air ingress.[1]
-
Parafilm: Wrap the cap junction tightly with Parafilm M to prevent gas diffusion.
Protocol B: Chemical Stabilization (Salt Formation)
The Gold Standard for long-term storage (>1 month).
Expert Insight: Protonating the amine ties up the nitrogen lone pair, drastically reducing its ability to participate in radical transfers. An HCl salt is often solid, crystalline, and indefinitely stable compared to the oil free base [1].[1]
Procedure:
-
Dissolve the piperidine free base in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.[1]
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (commercial solution).
-
A white precipitate (the salt) should form immediately.
-
Filter the solid, wash with cold ether, and dry under high vacuum.[1]
-
Result: A stable solid resistant to oxidation.[1]
Protocol C: Solvent Management
Critical for piperidines stored in solution.
The Danger: Ethers (THF, Diethyl Ether) form peroxides over time.[3] These peroxides transfer oxygen to your amine, initiating the degradation cycle described in Figure 1 [2].[1]
| Solvent | Peroxide Risk | Action Required Before Use |
| THF | High | Test with peroxide strips. If >5ppm, pass through activated alumina.[1] |
| Diethyl Ether | High | Store over KOH pellets or molecular sieves; test monthly.[1] |
| DCM | Negligible | Preferred solvent for short-term storage of piperidines. |
| Methanol | Low | Good for salts, but can dissolve atmospheric CO2 (forming carbamates).[1] |
Module 3: Troubleshooting & Diagnostics
Decision Tree: Assessing Your Sample
Use this logic flow to determine the fate of your current batch.
Figure 2: Workflow for assessing and remediating piperidine stability.
FAQ: Common Issues
Q: My piperidine formed a solid "crust" on the cap. Is it ruined?
A: Likely not. This is often Piperidine Carbonate .[1]
Secondary amines react with atmospheric
-
Fix: This is reversible. Dissolve the crust in water and basify with NaOH, then extract with DCM to recover the free base.
-
Prevention: This confirms your seal was not airtight.[1] Switch to a screw-cap vial with a fresh septum and use Parafilm.[1]
Q: Can I use antioxidants like BHT? A: Yes, but with caution. Butylated hydroxytoluene (BHT) is a radical scavenger that terminates the autoxidation chain.
-
Usage: Add 100–500 ppm BHT to the storage solvent.
-
Warning: You must remove the BHT (via chromatography) before using the amine in sensitive reactions (e.g., metal-catalyzed cross-couplings), as BHT can poison catalysts.
Q: HCl vs. Mesylate salts: Which is better? A:
-
HCl (Hydrochloride): Best for general stability and cost.[4]
-
MsOH (Mesylate): Use only if the HCl salt is hygroscopic (absorbs water) or an oil. Mesylates often crystallize better but are heavier, reducing the "active" weight of your drug substance [4].[1]
References
-
PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Explains the enhanced stability profile of salt forms over free bases.
-
Princeton University EHS. Peroxide Forming Compounds and Reactives. Details the mechanism of peroxide formation in ethers and their reactivity with amines.
-
University of Texas. (2025). Thermal degradation and oxidation of aqueous piperazine/piperidine. Analyzes the kinetics of amine degradation and ring-opening reactions.
-
BenchChem. Technical Support Center: Purification of Piperidine Derivatives. Protocols for removing colored impurities and salt formation.[1][5][6][7]
-
National Institutes of Health (NIH). Autoxidation mechanism for atmospheric oxidation of amines. Provides the radical mechanism foundation for N-containing compounds.
Sources
Technical Support Center: HPLC Troubleshooting for 4-Substituted Piperidine Analysis
Welcome to the technical support center dedicated to resolving common challenges in the HPLC analysis of 4-substituted piperidines. As a Senior Application Scientist, I understand that while these molecules are crucial in drug discovery, their basic nature presents unique chromatographic hurdles. This guide is structured to provide not just solutions, but a foundational understanding of the principles at play, empowering you to troubleshoot effectively and develop robust analytical methods.
Section 1: Frequently Asked Questions (FAQs) - The Core Issues
This section addresses the most common problems encountered during the analysis of 4-substituted piperidines.
Peak Shape Problems
Question: Why am I seeing severe peak tailing with my 4-substituted piperidine analyte?
Answer: Peak tailing is the most frequent issue when analyzing basic compounds like piperidines on standard silica-based reversed-phase columns. The root cause is secondary ionic interactions between the positively charged piperidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column packing.[1][2][3] This interaction provides a secondary, non-hydrophobic retention mechanism, leading to a portion of the analyte molecules being retained longer, which results in a tailed peak.[1]
-
Causality: The pKa of surface silanol groups is typically in the range of 3.5-4.5. When the mobile phase pH is above this value, a significant population of silanols will be ionized. Your basic piperidine analyte, which is protonated (positively charged) at acidic to neutral pH, will be electrostatically attracted to these sites. Even with modern, high-purity, end-capped columns, residual silanols are always present and can cause issues.[4]
Question: How can I eliminate or reduce peak tailing for my basic analyte?
Answer: There are several effective strategies, often used in combination:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., pH 2.5-3.0), you protonate the residual silanol groups, neutralizing their negative charge (Si-OH).[1][5] This minimizes the secondary ionic interactions. A buffer is crucial to maintain this pH.
-
Use a Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[2][5] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. However, be aware that additives like TEA can shorten column lifetime.[5]
-
Select a Modern, Base-Deactivated Column: Column technology has advanced significantly. Choose a column specifically designed for the analysis of basic compounds. These columns often feature proprietary surface treatments, ultra-high purity silica, and advanced end-capping to minimize silanol activity.[6]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol interactions and improve peak shape.
Retention & Selectivity Issues
Question: My 4-substituted piperidine is not retained on my C18 column. What's happening?
Answer: Poor retention of polar, basic compounds is common on traditional reversed-phase columns, especially when using highly aqueous mobile phases. Several factors could be at play:
-
Analyte Polarity: Many 4-substituted piperidines are quite polar. If your mobile phase has a high percentage of organic solvent, your polar analyte will have a strong affinity for the mobile phase and elute very early, possibly at the void volume.
-
Ionization State: At low pH, your piperidine is protonated and therefore highly water-soluble, which reduces its retention on a hydrophobic stationary phase.[7]
-
Stationary Phase Choice: A standard C18 column may not be the optimal choice. Consider columns with alternative stationary phases designed for polar analytes, such as those with polar-embedded groups or specialized end-capping.[6][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for retaining very polar compounds.[9]
Question: How does mobile phase pH affect the retention of my piperidine analyte?
Answer: Mobile phase pH is a critical parameter for controlling the retention of ionizable compounds like piperidines.[10][11]
-
At Low pH (e.g., < pKa of the analyte): The piperidine nitrogen is protonated (R₃NH⁺), making the molecule charged and more polar. This leads to decreased retention in reversed-phase HPLC.[7]
-
At High pH (e.g., > pKa of the analyte): The piperidine is in its neutral, free-base form (R₃N). This form is less polar and more hydrophobic, resulting in increased retention in reversed-phase HPLC.[7]
Manipulating the pH is a powerful tool during method development to adjust retention time and improve selectivity between your analyte and any impurities.[10]
Section 2: In-Depth Troubleshooting & Method Development
Systematic Approach to Eliminating Peak Tailing
When faced with a tailing peak for a 4-substituted piperidine, a systematic approach is key. The following flowchart provides a decision-making process to diagnose and solve the issue.
Caption: Troubleshooting workflow for poor peak shape of basic analytes.
Protocol: Mobile Phase Preparation for Robust Analysis of Basic Compounds
This protocol details the preparation of a mobile phase designed to minimize peak tailing and ensure reproducible retention times.
Objective: To prepare 1 L of a mobile phase consisting of 90:10 Water:Acetonitrile with 0.1% Formic Acid (pH ≈ 2.7).
Materials:
-
HPLC-grade water (1 L)
-
HPLC-grade acetonitrile (ACN)
-
High-purity formic acid (FA)
-
Sterile, filtered 1 L glass reservoir
-
Graduated cylinders (100 mL and 1000 mL)
-
0.2 µm or 0.45 µm membrane filter
Procedure:
-
Measure Water: Using a 1000 mL graduated cylinder, measure 900 mL of HPLC-grade water and transfer it to the glass reservoir.
-
Add Acid: Carefully add 1.0 mL of formic acid to the water in the reservoir. Formic acid is a good choice as it is volatile and compatible with mass spectrometry (MS).[12][13]
-
Mix Aqueous Phase: Gently swirl the reservoir to ensure the formic acid is fully mixed.
-
Measure Organic Solvent: Using a 100 mL graduated cylinder, measure 100 mL of HPLC-grade acetonitrile.
-
Combine and Mix: Add the acetonitrile to the aqueous phase in the reservoir. Swirl to mix thoroughly.
-
Degas Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump and detector. If using vacuum filtration, this step can be combined with the next step.
-
Filter Mobile Phase: Filter the entire mobile phase through a 0.2 µm or 0.45 µm membrane filter to remove any particulates that could damage the HPLC system.
-
Label Reservoir: Clearly label the reservoir with the composition (e.g., "90:10 Water:ACN with 0.1% FA") and the date of preparation.
Expert Tip: Always add the acid to the aqueous component before adding the organic solvent. This ensures the acid is fully dissolved and provides a consistent pH for your separation.
Data Summary: The Impact of pH on Peak Shape
The following table illustrates the effect of mobile phase pH on the peak asymmetry (tailing factor) of a hypothetical 4-substituted piperidine analyte.
| Mobile Phase pH | Buffer System | USP Tailing Factor (T) | Peak Shape | Rationale |
| 6.8 | 20 mM Phosphate | 2.5 | Severe Tailing | At this pH, silanol groups (pKa ~4) are deprotonated (SiO⁻) and strongly interact with the protonated basic analyte (R₃NH⁺).[1] |
| 4.5 | 20 mM Acetate | 1.8 | Moderate Tailing | The pH is near the pKa of the silanols, so a significant population is still ionized, leading to secondary interactions. |
| 2.7 | 0.1% Formic Acid | 1.2 | Good Symmetry | The low pH fully protonates the silanol groups (SiOH), minimizing the ionic interaction that causes tailing.[5] |
Asymmetry is calculated as the USP Tailing Factor (T). A value of T=1.0 is a perfectly symmetrical Gaussian peak. Values > 1 indicate tailing.
Section 3: Advanced Topics & Special Considerations
Question: My analysis requires mass spectrometry. Which buffers should I use?
Answer: For LC-MS compatibility, your mobile phase additives must be volatile. Non-volatile buffers like phosphate will precipitate in the MS source, causing contamination and signal suppression.
Recommended MS-Compatible Buffers:
Buffers to AVOID for LC-MS:
-
Phosphate buffers (potassium phosphate, sodium phosphate)[15]
-
Non-volatile ion-pairing agents like alkyl sulfonates
-
Tris buffer
A special note on Trifluoroacetic Acid (TFA): While TFA is excellent for improving peak shape at low concentrations (0.05-0.1%), it is a strong ion-pairing agent that can cause significant signal suppression in the MS, particularly in positive ion mode.[13] Use it only if necessary and at the lowest possible concentration.
Question: What is ion-pair chromatography and should I use it for my piperidine analysis?
Answer: Ion-pair chromatography (IPC) is a technique used to increase the retention of charged analytes in reversed-phase HPLC.[16] An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase.[17]
-
Mechanism: For a positively charged piperidine, a reagent like heptanesulfonic acid would be used. The negatively charged sulfonate head group forms an ion pair with the protonated piperidine. The hydrophobic alkyl tail of the reagent then interacts strongly with the C18 stationary phase, increasing retention.[17]
-
When to Use It: Consider IPC when you have very polar piperidines that are unretained by other methods. However, it comes with drawbacks: ion-pairing reagents can be difficult to remove from columns, leading to long equilibration times and potential "memory effects".[15] Many are also not MS-compatible. For these reasons, exploring modern stationary phases or HILIC is often preferred before turning to IPC.
References
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Studzińska, S., & Buszewski, B. (2011). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica, 23(2), 289-301. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Phenomenex Inc. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cong, V. T., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]
-
LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]
-
Alomrani, A., et al. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]
-
ResearchGate. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Retrieved from [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?. Retrieved from [Link]
-
Waters Corporation Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
Ristovska, N., et al. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
-
Cong, V. T., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Retrieved from [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
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Technical Support Center: Resolving Diastereomers of Substituted Piperidines
Welcome to the technical support center for the resolution of substituted piperidine diastereomers. The piperidine motif is a cornerstone of modern medicinal chemistry, and the precise control of its stereochemistry is paramount for ensuring optimal efficacy and safety in drug candidates. However, separating diastereomers—stereoisomers that are not mirror images—presents a unique set of challenges that can impede research and development timelines.
This guide is structured as an interactive Question-and-Answer hub, designed to directly address the specific, practical issues encountered by researchers in the lab. We will move beyond simple protocols to explore the underlying principles, enabling you to not only solve immediate problems but also to build robust, scalable resolution strategies.
Method Selection: Charting Your Course
The first critical step is selecting the appropriate strategy. The choice between chromatographic separation and crystallization is not arbitrary; it depends on the scale, the physicochemical properties of your compound, and the downstream application.
Q1: How do I decide between chiral chromatography and diastereomeric salt crystallization for my substituted piperidine?
A1: This is a fundamental decision that balances speed, scale, and compound properties.
-
For small-scale (analytical to mg) and rapid screening, chiral chromatography (HPLC or SFC) is unparalleled. It provides a direct, quantifiable measure of the diastereomeric ratio and allows for the isolation of small amounts of pure material for initial biological testing. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC, making it a powerful screening tool.[1][2]
-
For larger-scale synthesis (multi-gram to kg), diastereomeric salt crystallization is often the most economical and scalable method. [3] This classical technique is preferred in process chemistry, provided your piperidine has a suitable handle (typically a basic nitrogen) to form a salt with a chiral acid.[3][4]
-
Compound-dependent factors are key. If your piperidine is non-ionizable or if extensive screening fails to identify a suitable resolving agent/solvent system for crystallization, chromatography may be the only viable option. Conversely, if your diastereomers are inseparable on a wide range of chiral stationary phases, crystallization is the logical alternative.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a resolution method.
Section 1: Troubleshooting Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful tool, but it is highly sensitive to experimental conditions. The following FAQs address the most common issues.
Q2: I'm seeing poor resolution (Rs < 1.5) between my piperidine diastereomers. What should I try first?
A2: Poor resolution is the most common challenge. It stems from insufficient differences in the interaction between the two diastereomers and the chiral stationary phase (CSP). Address this systematically:
-
Optimize the Mobile Phase: This is often the easiest and most impactful adjustment.
-
Change the Organic Modifier Ratio: In normal phase, vary the ratio of alcohol (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., hexane). In reversed-phase, adjust the water/acetonitrile or water/methanol ratio.
-
Introduce Additives: For basic piperidines, peak shape and selectivity can be dramatically improved by adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) at low concentrations (0.05% - 0.1%).[5][6][7] These additives compete with the basic analyte for active sites (e.g., residual acidic silanols) on the silica support, reducing undesirable secondary interactions that cause peak tailing.[5]
-
-
Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate increases the time for the diastereomers to interact with the CSP, which can significantly improve resolution.[5]
-
Adjust the Temperature: Temperature affects the thermodynamics of chiral recognition.[5] Screening temperatures (e.g., 15°C, 25°C, 40°C) is a valuable optimization step, though its effect can be unpredictable.[5][8]
-
Switch the Chiral Stationary Phase (CSP): If mobile phase optimization fails, the chosen CSP may be inappropriate. Diastereomer separation often favors unmodified silica columns, but polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® series) are highly effective for a wide range of compounds, including piperidines.[1][9] It is crucial to screen a variety of CSPs with different chiral selectors to find the optimal phase.[10]
Q3: My peaks are tailing badly, even with a basic additive. What's happening?
A3: Significant peak tailing, despite the use of additives, points to persistent secondary interactions or column issues.
-
Cause: The basic nitrogen on the piperidine ring can interact strongly with acidic silanol groups on the surface of the silica-based CSP. While additives like DEA help, they may not be sufficient if the interaction is very strong or if the column is compromised.
-
Troubleshooting Steps:
-
Increase Additive Concentration: Cautiously increase the concentration of your basic additive (e.g., up to 0.5%).[7]
-
Try a Different Basic Additive: Some compounds show better peak shape with additives like ethanolamine or butylamine compared to the more common DEA.[7]
-
Column Contamination/History: The history of a chiral column significantly impacts its performance.[11] Residual acidic modifiers from previous runs can interfere with the separation of basic compounds. If a new column resolves the issue, it confirms that the problem was with the old column's history.[11][12] It is best practice to dedicate columns to specific methods or compound classes.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[6] Try reducing the injection volume or sample concentration.
-
Q4: I developed a great separation, but it's not reproducible on a new column of the same type. Why?
A4: This is a frustrating but common issue, often attributed unfairly to poor column manufacturing.[11] The cause is more likely related to the high sensitivity of chiral separations to the column's state.
-
The "Memory Effect": Chiral stationary phases, particularly polysaccharide-based ones, can "remember" the mobile phases and additives they have been exposed to.[11][13] Traces of additives from a previous user's method can drastically alter the selectivity for your analytes.
-
Validation and Prevention:
-
New Column Equilibration: A new column must be thoroughly conditioned for several hours with the specific mobile phase (including additives) for your method.[12]
-
Document Column History: Always use a new, dedicated column when developing a new method and meticulously log its usage.[11][12] For validated methods, it's wise to qualify more than one column batch to ensure robustness.[12]
-
Protocol 1: Step-by-Step Development of a Chiral HPLC Method
-
Analyte Characterization: Determine the structure, pKa, and solubility of your piperidine diastereomers. This informs the choice of mobile phase and CSP.[6]
-
Initial Column & Mobile Phase Selection:
-
Screening:
-
Inject the diastereomeric mixture onto each column using the initial mobile phase.
-
Run a generic gradient if initial isocratic conditions fail to elute the compounds.
-
Identify the CSP that shows the best "hit"—any separation between the two peaks.
-
-
Optimization (on the best "hit" column):
-
Mobile Phase Ratio: Adjust the ratio of strong solvent (e.g., Isopropanol) to weak solvent (e.g., Hexane).
-
Additive Type & Concentration: If peak shape is poor, screen different basic additives (DEA, TEA, Butylamine) at concentrations from 0.05% to 0.2%.
-
Flow Rate & Temperature: Systematically vary the flow rate (e.g., 1.0 mL/min down to 0.5 mL/min) and temperature (e.g., 20°C, 30°C, 40°C) to maximize resolution.
-
-
Validation: Once optimal conditions are found, confirm the method's robustness by testing it on a different instrument and a new column of the same type.
Caption: Troubleshooting flowchart for chiral chromatography.
Section 2: Troubleshooting Diastereomeric Salt Crystallization
This powerful technique relies on the differential solubility of the two diastereomeric salts formed between your racemic piperidine and a chiral resolving agent.[14]
Q5: I've screened several chiral acids and solvents, but I'm getting very low purity (low diastereomeric excess) in my crystals. What's wrong?
A5: Low purity indicates that the solubilities of the two diastereomeric salts in your chosen system are too similar, leading to co-precipitation.
-
Cause: The fundamental issue is a lack of discrimination in the crystal lattice. The solvent plays a crucial role in mediating the salt solubility, and the wrong choice can mask the intrinsic solubility differences.
-
Troubleshooting Steps:
-
Expand the Solvent Screen: This is the most critical variable. You must screen a broad range of solvents with varying polarities (e.g., alcohols, esters, ketones, ethers, and their mixtures). A high-throughput screening approach can accelerate this process.[15]
-
Construct a Phase Diagram: For a more rational approach, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can identify the optimal conditions for recovering the desired salt.[16] This requires having small amounts of both pure diastereomers but provides invaluable insight.
-
Adjust Stoichiometry: Conventionally, 1.0 or 0.5 equivalents of the resolving agent are used.[14] Using 0.5 equivalents can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[16]
-
Q6: My purity is good, but the yield of the desired diastereomeric salt is very low. How can I improve it?
A6: Low yield means a significant portion of your target diastereomer remains in the mother liquor.
-
Cause: The desired salt is likely too soluble in the chosen solvent, even if it is the less soluble of the two. The separation may also be limited by the position of the eutectic point in the phase diagram.[16]
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for "anti-solvents"—solvents in which the salt is much less soluble but that are miscible with your primary solvent.[4] Adding an anti-solvent can drive more of the desired salt out of solution. Also, experiment with lower final crystallization temperatures.
-
Increase Concentration: Carefully increase the initial concentration of the racemate and resolving agent to the point of saturation to maximize the amount of product that crystallizes.
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[16][17] This is an advanced technique used in process development.
-
Protocol 2: High-Throughput Screening for Diastereomeric Salt Resolution
This protocol is adapted for a 96-well plate format to rapidly screen multiple conditions.[15]
-
Plate Preparation: In each well of a 96-well microplate, dispense a set amount (e.g., 20-30 mg) of the racemic piperidine derivative.
-
Resolving Agent Addition: Prepare stock solutions of various chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) in a suitable solvent like methanol.[4][14] Add 1.0 equivalent of a different resolving agent to each row of the plate.
-
Salt Formation: Seal the plate and stir at a slightly elevated temperature (e.g., 45 °C) for 2 hours to ensure complete salt formation.[15] Evaporate the solvent completely.
-
Solvent Screening: To each column of the plate, add a different crystallization solvent or solvent mixture (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, etc.).
-
Crystallization: Seal the plate and apply a controlled cooling profile (e.g., hold at 50°C, cool to 20°C over 4 hours, hold for 8 hours).
-
Analysis:
-
Isolate the solids from each well (e.g., via filtration plate).
-
Break the salt by treating the crystals with a mild base (e.g., NaHCO₃ solution) and extracting the free piperidine with an organic solvent.
-
Analyze the diastereomeric ratio (d.r.) of the recovered piperidine from each well using a previously developed chiral HPLC or SFC method.
-
-
Identify Leads: The conditions (resolving agent and solvent) that provide both high yield and high d.r. are your leads for scale-up and optimization.
Section 3: Analytical Characterization for Diastereomeric Ratio (d.r.)
Accurate determination of the d.r. is essential for validating your resolution. NMR is a primary tool, but it has its pitfalls.
Q7: I can't determine the d.r. of my piperidine mixture by ¹H NMR because the key signals are overlapping.
A7: Signal overlap is a common problem, especially in complex molecules where the distinguishing chiral centers are far apart.[18]
-
Cause: The chemical shift differences between corresponding protons in two diastereomers can be smaller than the coupling constants, leading to multiplets that merge into an unresolvable mess.
-
Troubleshooting and Solutions:
-
Find a "Reporter" Signal: Carefully examine the entire spectrum. Even if most signals overlap, there may be one unique, well-resolved proton (e.g., a methyl group, an aromatic proton) for each diastereomer that can be integrated. Use 2D NMR (like COSY and HSQC) to confirm the signals are unique and correctly assigned.
-
Use ¹³C NMR: If the ¹H spectrum is intractable, ¹³C NMR can be an excellent alternative.[19] The signals are singlets, and the chemical shift dispersion is much larger. Acquire the spectrum with inverse-gated decoupling and a long relaxation delay (e.g., 30 seconds) to ensure accurate integration.[19]
-
Advanced NMR Techniques: "Pure shift" NMR methods can collapse proton multiplets into singlets, dramatically improving spectral resolution and allowing for the determination of d.r. even in very crowded spectra.[18][20]
-
Derivatization: As a last resort, derivatizing the mixture with a chiral agent can sometimes induce larger chemical shift differences between the resulting diastereomers, but this is less direct.[21]
-
| Method | Pros | Cons | Best For |
| ¹H NMR Integration | Fast, readily available | Prone to overlap, requires careful baseline correction | Simple molecules with well-resolved "reporter" signals.[22] |
| ¹³C NMR (Quantitative) | Excellent resolution, no overlap | Slower acquisition time, requires specific parameters for accuracy | Complex molecules where ¹H NMR fails.[19] |
| Pure Shift ¹H NMR | Dramatically improves resolution | Requires specialized instrument/expertise | Crowded spectra where chemical shift differences are very small.[18] |
| Chiral Chromatography | The "gold standard" for separation | Requires method development | Accurate quantification and preparative isolation. |
References
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- YMCA. (n.d.). HPLC Troubleshooting Guide.
- Aslett, P. (2020, May 20). Trouble with chiral separations. Chromatography Today.
- BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
- Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(15), 1845-1847. DOI:10.1039/C3CC49659G.
- Wang, Y., & Wirth, M. J. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- Harada, N. (2018).
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Shinde, S., & Mhaske, D. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3).
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Alcon, M., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Farrar-Tobar, R. A., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2327–2342.
- ResearchGate. (n.d.). Can any one explain how to determine diastereomeric ratio from NMR spectra?.
- BUCHI. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube.
- Burns, M. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1590–1593.
- Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.
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Technical Support Center: Solubility Optimization for 4-Methoxy-4-methylpiperidine HCl
Ticket ID: SOL-3970-73-8 Subject: Improving Solubility of 4-Methoxy-4-methylpiperidine hydrochloride for Organic Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile[1]
The Core Issue: You are working with 4-Methoxy-4-methylpiperidine hydrochloride (CAS: 3970-73-8).[1] As a hydrochloride salt, this molecule exists in a rigid ionic lattice. It possesses high lattice energy and high polarity, rendering it insoluble in the non-polar or moderately polar aprotic solvents (DCM, THF, Toluene, Diethyl Ether) typically required for alkylation, acylation, or cross-coupling reactions.
The Solution Architecture: To enable reactivity, you must disrupt this ionic state. This guide provides three validated workflows to achieve solubility:
-
Protocol A (The Gold Standard): Converting the salt to its free base form.
-
Protocol B (In-Situ): Using organic base scavengers within the reaction vessel.
-
Protocol C (Solvent Engineering): Selecting high-dielectric solvents that dissolve the salt directly.
Chemical Profile
| Property | Value | Implication |
| Formula | Ionic species; hygroscopic. | |
| MW (Salt) | ~165.66 g/mol | Stable solid, easy to weigh. |
| MW (Free Base) | ~129.20 g/mol | Caution: Liquid/Low-melting solid. Potentially volatile under high vacuum. |
| pKa (Conj. Acid) | ~10.8 - 11.2 (Est.) | Requires a base with pH > 12 for complete deprotonation. |
Protocol A: Isolation of the Free Base (Recommended)
Best For: Reactions requiring strictly anhydrous conditions or non-polar solvents (e.g., Buchwald-Hartwig couplings, LAH reductions).
Mechanism: By treating the salt with a strong inorganic base, you deprotonate the piperidine nitrogen. This eliminates the ionic charge, effectively "switching" the molecule's solubility preference from the aqueous phase to the organic phase.
Step-by-Step Methodology
-
Dissolution: Dissolve the hydrochloride salt in a minimum amount of water (approx. 5 mL per gram of salt).
-
Basification: Slowly add 2M NaOH or saturated
solution while stirring.-
Checkpoint: Monitor pH. You must reach pH > 12 to ensure >99% conversion to the free base.
-
Observation: The clear solution will become cloudy or an oil will separate as the free base crashes out of the water.
-
-
Extraction: Add an organic solvent (DCM or Ethyl Acetate). Shake vigorously and separate the layers.
-
Note: Perform 3 extractions to maximize recovery.
-
-
Drying: Wash the combined organic layers with brine , then dry over anhydrous
(Sodium Sulfate). -
Concentration (CRITICAL):
-
The free base (MW ~129) has a relatively low molecular weight.
-
Do not rotovap to prolonged dryness under high heat/high vacuum, or you may lose product to volatility.
-
Recommendation: Concentrate to a known volume and use the solution directly in the next step.
-
Workflow Visualization
Figure 1: Biphasic extraction workflow to switch solubility from aqueous to organic phases.
Protocol B: In-Situ Neutralization
Best For: One-pot reactions where isolation is tedious, or for acylations/sulfonylations.
Mechanism: You add a sacrificial organic base (tertiary amine) to the reaction mixture. The organic base deprotonates your piperidine salt, generating the free amine in the flask.
Methodology
-
Suspension: Suspend the 4-Methoxy-4-methylpiperidine HCl in your reaction solvent (e.g., DCM or THF). It will not dissolve yet.
-
Activation: Add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA/Hünig's Base) or Triethylamine (TEA).
-
Observation:
-
The piperidine salt will dissolve as it is deprotonated.
-
However, the solution may remain cloudy because the byproduct (DIPEA-HCl or TEA-HCl) is often insoluble in non-polar solvents.
-
Troubleshooting: If the precipitate interferes with stirring, use DCM (where amine salts are slightly more soluble) or filter the mixture rapidly under inert gas before adding the electrophile.
-
Protocol C: Solvent Engineering (Solubility Matrix)
Best For:
If you cannot use a base, you must switch to a solvent with a high Dielectric Constant (
Solubility Compatibility Table
| Solvent | Solubility of HCl Salt | Recommended Use Case |
| Water | High | Biphasic reactions only. |
| Methanol / Ethanol | High | Reductive aminations; Hydrogenations. |
| DMSO | High | |
| DMF / NMP | Moderate - High | Peptide coupling; Nucleophilic substitution. |
| DCM / Chloroform | Insoluble | Requires Protocol A or B. |
| THF / Ether / Toluene | Insoluble | Requires Protocol A or B. |
Warning: While DMSO and DMF dissolve the salt, removing them during workup is difficult. Only use these if the reaction requires polar aprotic conditions.
Troubleshooting & FAQ
Q: I used Protocol A (Free Base), but my yield is lower than expected. Where did it go? A: Two possibilities:
-
Incomplete Extraction: Piperidines are moderately polar even as free bases. If you used Diethyl Ether, it might not have been polar enough to pull the amine out of the water. Fix: Use DCM or Chloroform for extraction (3x).
-
Volatility: You may have evaporated the product on the rotovap. Fix: Do not heat the water bath >30°C and stop strictly when solvent volume is low.
Q: Can I use Pyridine as the base for Protocol B?
A: generally No . Pyridine (
Q: The salt turned into a sticky gum in the bottom of my flask. A: This "oiling out" happens when a small amount of solvent partially solvates the salt but cannot break the lattice. Fix: Add Methanol (if compatible) to dissolve it, or switch to Protocol A to convert it to an oil-soluble free base.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Methoxy-4-methylpiperidine hydrochloride.[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724456 (Piperidine derivatives).
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-4-methylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methoxy-4-methylpiperidine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. As Senior Application Scientists, we aim to deliver field-proven insights and scientifically sound advice to help you navigate the complexities of scaling up this important synthesis.
I. Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during the synthesis and scale-up of 4-Methoxy-4-methylpiperidine hydrochloride. The question-and-answer format is intended to provide direct and actionable solutions to common problems.
Low or Inconsistent Yields
Question: We are experiencing significantly lower than expected yields, and the results are not consistent across batches. What are the likely causes and how can we optimize the reaction for higher, more reproducible yields?
Answer: Low and inconsistent yields in the synthesis of piperidine derivatives can often be attributed to several critical factors, especially during scale-up. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Causality: The formation of the piperidine ring is a delicate process that can be influenced by temperature, reaction time, and catalyst activity.[1]
-
Troubleshooting:
-
Temperature Control: Ensure precise and uniform temperature control throughout the reaction vessel. Hot spots or uneven heating can lead to side reactions and decomposition of intermediates.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Continue the reaction until the starting materials are consumed.
-
Catalyst Activity: The choice and handling of the catalyst are crucial. For instance, in reactions involving p-toluenesulfonic acid (PTSA) as a catalyst, the quantity plays a significant role in achieving a high yield.[1] Both too much and too little catalyst can lead to decreased yields.[1]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted byproducts can consume starting materials and complicate purification, ultimately reducing the isolated yield of the desired product.[2]
-
Causality: Piperidine synthesis can be prone to side reactions such as over-alkylation, leading to the formation of quaternary ammonium salts, or oxidation, resulting in colored impurities.[2][3]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. For example, in N-alkylation reactions, using a slight excess of the piperidine starting material can help minimize the formation of quaternary ammonium salts.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and product.[2]
-
-
Difficulties in Product Purification
Question: We are facing challenges in purifying the final product. The crude material contains several impurities that are difficult to remove by standard recrystallization. What are the likely impurities and what purification strategies can we employ?
Answer: Purification challenges often stem from the presence of closely related byproducts or unreacted starting materials.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Over-alkylation Products: As mentioned, quaternary ammonium salts can be a significant byproduct.[4]
-
Oxidation Products: Exposure to air, especially at elevated temperatures, can lead to the formation of colored impurities.[2]
-
Ring-Opened Byproducts: Under certain catalytic conditions, the piperidine ring can undergo opening.[5]
-
-
Purification Strategies:
-
Recrystallization: This is often the first line of defense.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product at an elevated temperature but allow it to crystallize upon cooling, while the impurities remain in the mother liquor.[2] For hydrochloride salts, a common strategy is to use a polar solvent like ethanol or isopropanol, often in combination with a less polar co-solvent like ethyl acetate or diethyl ether to induce precipitation.
-
-
Acid-Base Extraction:
-
Causality: The basic nitrogen atom of the piperidine allows for selective extraction. By adjusting the pH of an aqueous solution, you can separate the basic product from non-basic impurities.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the piperidine and extract it into the aqueous layer.
-
Discard the organic layer containing non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to deprotonate the piperidine.
-
Extract the free base back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate to obtain the purified free base.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.
-
-
-
Column Chromatography: While less desirable for large-scale production due to cost and solvent usage, silica gel chromatography can be a powerful tool for removing stubborn impurities.[6]
-
Formation of Colored Impurities
Question: Our final product has a yellow or brownish tint, even after initial purification attempts. What causes this discoloration, and how can we obtain a colorless product?
Answer: A yellow or brown color in piperidine derivatives is typically due to the presence of oxidation products.[5]
-
Causality: The nitrogen atom in the piperidine ring can be susceptible to oxidation, especially in the presence of air and at elevated temperatures.[2] This can lead to the formation of highly colored impurities.
-
Troubleshooting and Prevention:
-
Inert Atmosphere: As emphasized before, performing the reaction and subsequent workup steps under an inert atmosphere of nitrogen or argon is crucial to minimize oxidation.[2]
-
Temperature Control: Avoid unnecessarily high temperatures during the reaction and purification steps.
-
Purification:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. Gently heat the mixture, then filter off the carbon.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective method for removing colored, non-volatile impurities.[5]
-
-
Storage: Store the purified product under an inert atmosphere, protected from light and heat, to prevent discoloration over time.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of 4-Methoxy-4-methylpiperidine hydrochloride?
A1: Scaling up any chemical synthesis introduces new safety challenges. For piperidine derivatives, consider the following:
-
Reagent Handling: Be aware of the hazards of all chemicals used. For example, some reagents may be corrosive, flammable, or toxic.
-
Exothermic Reactions: Some steps in the synthesis may be exothermic. Ensure that the reaction vessel has adequate cooling capacity to control the temperature and prevent runaway reactions.
-
Pressure Build-up: Be mindful of reactions that may generate gas. Ensure the reaction setup is properly vented.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can significantly impact reaction rates and selectivity.[3] For N-alkylation reactions, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred.[3] The solvent also plays a crucial role in the final crystallization of the hydrochloride salt.
Q3: Can you provide a general protocol for the final hydrochloride salt formation?
A3: Once you have the purified free base of 4-Methoxy-4-methylpiperidine, you can form the hydrochloride salt as follows:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) or bubble dry HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[7]
-
Gas Chromatography (GC): Useful for analyzing volatile components and can also be used to monitor reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
III. Experimental Workflow and Data
Illustrative Synthetic Pathway
The synthesis of 4-Methoxy-4-methylpiperidine hydrochloride can be approached through various synthetic routes. A common strategy involves the preparation of a 4-piperidone intermediate followed by conversion to the final product.
Caption: A generalized workflow for the synthesis of 4-Methoxy-4-methylpiperidine HCl.
Key Reaction Parameters and Expected Outcomes
The following table summarizes key parameters that can be optimized for the synthesis. The values provided are illustrative and should be optimized for your specific reaction setup.
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., >1 kg) | Rationale and Key Considerations |
| Reaction Temperature | Typically controlled with a heating mantle and overhead stirrer | Requires a jacketed reactor with precise temperature control | Uniform heating is critical to avoid side reactions and ensure consistent results.[2] |
| Stirring Speed | Magnetic stirring may be sufficient | Mechanical stirring is necessary | Efficient mixing is crucial for heat and mass transfer, especially in heterogeneous mixtures. |
| Reagent Addition | Can be done manually via dropping funnel | Requires a calibrated pump for controlled addition | Slow and controlled addition of reagents is often necessary to manage exotherms. |
| Workup Procedure | Simple liquid-liquid extractions in a separatory funnel | May require a larger extraction vessel or a continuous extraction setup | Efficient separation of aqueous and organic phases is key to high recovery. |
| Purification | Recrystallization from flasks, column chromatography | Crystallization in a jacketed reactor, filtration on a Nutsche filter | Scalable purification methods are essential for large-scale production. |
| Expected Yield | 70-90% (highly dependent on the specific route and optimization) | 65-85% (yields may be slightly lower on scale-up due to handling losses) | Yield optimization is a key aspect of process development.[1] |
| Expected Purity | >98% | >99% | High purity is often required for pharmaceutical applications.[7] |
IV. References
-
Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. Retrieved from
-
Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Retrieved from [Link]
Sources
- 1. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Technical Support Center: Managing the Hygroscopic Nature of Piperidine Hydrochloride
<_
Welcome to the technical support center for handling piperidine hydrochloride. As a crystalline solid, piperidine hydrochloride is a crucial reagent in many synthetic pathways. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—can present significant challenges in the laboratory, leading to issues with weighing, stability, and reaction stoichiometry.[1] This guide provides in-depth, experience-based advice to help you navigate these challenges effectively, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have about working with piperidine hydrochloride.
Q1: What does "hygroscopic" mean in the context of piperidine hydrochloride?
A: The term "hygroscopic" signifies that piperidine hydrochloride has a strong affinity for water and will actively attract and absorb moisture from the surrounding air.[1] This can cause the fine, crystalline powder to become clumpy, cake together, or in cases of high humidity, even deliquesce (dissolve in the absorbed water).[1][2]
Q2: Why is the hygroscopic nature of piperidine hydrochloride a problem for my experiments?
A: Absorbed moisture can lead to several experimental issues:
-
Inaccurate Weighing: The measured weight of the salt will include an unknown amount of water, leading to errors in molar calculations and stoichiometry.
-
Altered Physical Properties: The presence of water can change the salt's physical form from a free-flowing powder to a sticky or caked solid, making it difficult to handle and transfer.[3][4]
-
Chemical Degradation: Moisture can potentially lead to hydrolysis or other unwanted side reactions, compromising the purity and stability of the reagent.[5][6]
Q3: How can I tell if my piperidine hydrochloride has absorbed a significant amount of water?
A: Visual inspection is the first step. If the normally crystalline solid appears damp, clumped, or has formed a solid mass (caked), it has likely absorbed a significant amount of moisture. For a quantitative assessment, Karl Fischer titration is the industry-standard method for accurately determining water content.[7]
Q4: What are the ideal storage conditions for piperidine hydrochloride?
A: To minimize moisture absorption, piperidine hydrochloride should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated place.[8][9] Storing inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) provides an additional layer of protection.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-and-solution approach to specific challenges you may encounter.
Problem 1: My piperidine hydrochloride has become a hard, caked solid in the bottle. Can I still use it?
Answer: Yes, in many cases, caked piperidine hydrochloride can be salvaged, but it requires careful handling and drying to ensure its suitability for your reaction.
Causality: Caking occurs when the absorbed moisture dissolves some of the salt, which then recrystallizes upon slight changes in temperature or humidity, forming solid bridges between particles.[3]
Troubleshooting Workflow:
Caption: Decision workflow for handling caked piperidine hydrochloride.
Step-by-Step Protocol: Drying Caked Piperidine Hydrochloride
-
Mechanical Break-up: Carefully use a clean, dry spatula or mortar and pestle to break the caked solid into smaller pieces. This increases the surface area for more efficient drying.[1]
-
Transfer: Transfer the crushed solid to a shallow glass dish or a watch glass.
-
Drying:
-
Oven Drying: Place the dish in a laboratory oven at a temperature below the compound's melting point (piperidine hydrochloride's melting point is 245-248 °C) for 2-4 hours.[10][11] A temperature of 80-100 °C is generally safe and effective.
-
Vacuum Oven: For a more gentle and often more effective method, use a vacuum oven. Drying under vacuum lowers the boiling point of water, allowing for its removal at a lower temperature.
-
-
Cooling and Storage: After drying, immediately transfer the hot dish to a desiccator to cool down in a moisture-free environment. Once at room temperature, transfer the dry, free-flowing powder to a clean, dry, airtight container.
Problem 2: I need to weigh a precise amount of piperidine hydrochloride for a reaction, but it's absorbing moisture on the balance.
Answer: Weighing hygroscopic substances requires speed and, in some cases, a controlled environment to prevent moisture uptake during measurement.
Causality: The high surface area of the powdered salt makes it susceptible to rapid moisture absorption from the ambient laboratory air.[12]
Recommended Weighing Techniques:
| Technique | Description | Best For |
| Rapid Weighing | Have all materials ready. Tare the weigh boat, add the approximate amount of salt quickly, and record the mass. The key is to minimize the time the container is open and the salt is exposed to air.[1] | Less sensitive reactions where minor variations in stoichiometry are acceptable. |
| Weighing by Difference | Tare a sealed vial containing the piperidine hydrochloride. Quickly transfer an approximate amount of the solid to your reaction vessel. Reseal the vial and weigh it again. The difference in weight is the amount transferred. | More accurate measurements as the bulk of the material remains sealed. |
| Glove Bag/Glove Box | For highly sensitive applications requiring precise amounts, perform the weighing inside a glove bag or glove box purged with an inert gas like nitrogen or argon.[13] | Anhydrous reactions and when preparing standards. |
Problem 3: I've dried my piperidine hydrochloride, but how can I be sure it's sufficiently dry for my moisture-sensitive reaction?
Answer: Visual confirmation of a free-flowing powder is a good indicator, but for moisture-sensitive applications, a quantitative measurement of water content is recommended.
Verification Protocol: Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for water content determination.[7] It is a highly specific and accurate method.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), accurately weigh a small amount of the dried piperidine hydrochloride.
-
Titration: Quickly transfer the sample to the KF titration vessel. The instrument will then titrate the sample with the KF reagent, which reacts stoichiometrically with water.
-
Interpretation: The instrument will provide a precise water content, typically as a percentage or in parts per million (ppm). For most anhydrous reactions, a water content of <0.1% is desirable.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 3. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 4. The food manufacturer's guide to eradicating caking and clumping | AQUALAB [aqualab.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 6. biosynce.com [biosynce.com]
- 7. mt.com [mt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. reddit.com [reddit.com]
- 11. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 12. US20090212140A1 - System and method for processing hygroscopic materials - Google Patents [patents.google.com]
- 13. hepatochem.com [hepatochem.com]
Technical Support Center: Column Chromatography of 4-Methoxypiperidine Derivatives
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for the purification of 4-methoxypiperidine derivatives. As a Senior Application Scientist, I understand that purifying piperidine-containing compounds can present unique challenges, primarily due to the basicity of the piperidine nitrogen. This guide is designed to provide you with a deep understanding of the principles at play and to offer practical, field-proven solutions to common issues encountered during column chromatography. We will move from foundational knowledge and method development to detailed troubleshooting, ensuring you can achieve optimal purity and yield in your experiments.
Understanding the Core Challenge: The "Silanol Effect"
The primary obstacle in the silica gel chromatography of basic compounds like 4-methoxypiperidine derivatives is the interaction between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, interaction leads to several common problems:
-
Peak Tailing: Compounds move slowly and unevenly down the column, resulting in broad, asymmetrical peaks.
-
Poor Resolution: Tailing peaks overlap, making it difficult to separate the target compound from impurities.
-
Low or No Recovery: The compound binds so strongly to the silica that it fails to elute from the column, sometimes leading to decomposition on the stationary phase.[1][2]
The key to successful purification is to mitigate these undesirable secondary interactions.[2] This guide will focus on strategies to achieve just that.
Method Development: Setting the Stage for Success
Proactive method development is the most critical step. An optimized method prevents problems before they start. The initial development should always be performed on a small scale using Thin-Layer Chromatography (TLC), as it is a fast and inexpensive way to screen different conditions.[3][4]
Choosing the Right Stationary Phase
While standard silica gel is the most common stationary phase, its acidic nature is the root of many issues with basic compounds.[4]
-
Standard Silica Gel (SiO₂): This is the default choice and can be highly effective if the mobile phase is properly modified. It is inexpensive and widely available.[4]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it. This can be done by preparing a slurry of the silica in your chosen mobile phase that already contains a basic additive (like triethylamine) and then packing the column with this slurry.
-
Alumina (Al₂O₃): Alumina is another common stationary phase and is available in acidic, neutral, and basic grades. For 4-methoxypiperidine derivatives, basic or neutral alumina can be an excellent alternative to silica, as it minimizes the strong acidic interactions that cause tailing.[5][6]
-
Reversed-Phase Silica (C18): For more polar derivatives, or when normal phase fails, reversed-phase chromatography is a powerful alternative.[7][8] Here, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[8][9][10]
Optimizing the Mobile Phase (Eluent)
The composition of the mobile phase is your most powerful tool for controlling the separation.
For Normal Phase Systems (Silica Gel/Alumina):
The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on TLC. This generally provides the best separation on a column.
-
Base Solvents: A non-polar solvent is required to ensure the compounds adsorb to the stationary phase. Hexanes or heptanes are the most common choices.
-
Polar Solvents: An appropriate polar solvent is added to elute the compounds. Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent starting points.
-
The Critical Additive - A Competitive Base: To prevent peak tailing on silica gel, a small amount of a basic modifier must be added to the eluent. This additive competes with your compound for binding to the acidic silanol sites.
-
Triethylamine (Et₃N or TEA): The most common choice. Add 0.1-1% to your eluent system.
-
Ammonia in Methanol: For more polar compounds that require methanol to elute, using a commercially available solution of 7N NH₃ in methanol as part of your polar component is highly effective.[11]
-
Pyridine: Can also be used, typically at around 0.1%.[12]
-
Recommended Starting Solvent Systems for TLC Analysis:
| Derivative Polarity | Recommended Solvent System | Key Considerations |
| Low Polarity (e.g., N-benzyl, N-alkyl) | 10-30% Ethyl Acetate in Hexanes + 0.5% Et₃N | The most common starting point for many derivatives. |
| Medium Polarity (e.g., N-acyl, N-Boc) | 40-70% Ethyl Acetate in Hexanes + 0.5% Et₃N | Increased polarity needed to move the compound. |
| High Polarity (e.g., N-unsubstituted, N-hydroxyethyl) | 5-10% Methanol in Dichloromethane + 0.5% Et₃N | DCM is a better solvent for many polar compounds. |
| Very High Polarity | 5-10% (7N NH₃ in MeOH) in Dichloromethane | The ammonia is crucial for eluting very basic and polar amines.[11] |
Experimental Protocols
Protocol 1: TLC Analysis for Method Development
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen mobile phase (e.g., 30% EtOAc/Hexanes + 0.5% Et₃N). Ensure the chamber is saturated with the solvent vapors.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable).
-
Stain: If the compounds are not UV-active, use a stain. A potassium permanganate (KMnO₄) stain is often effective for piperidines as the nitrogen atom can be oxidized, resulting in a yellow/brown spot on a purple background.
-
Analyze: Calculate the Rf value for your target compound. Adjust the mobile phase polarity until the Rf is in the optimal 0.25-0.35 range.
Protocol 2: Packing and Running a Silica Gel Flash Column
-
Column Preparation: Select a column of appropriate size. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude sample weight.[6] Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.
-
Packing the Column (Slurry Method):
-
In a beaker, mix your calculated amount of silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes + 0.5% Et₃N) to form a consistent slurry.
-
Pour the slurry into the column. Use pressure from a pump or airline to pack the silica bed firmly, ensuring no air bubbles or cracks form.
-
Add a layer of sand on top of the packed silica to prevent disturbance during solvent addition.[13]
-
-
Loading the Sample:
-
Direct (Wet) Loading: Dissolve your crude sample in the minimum amount of mobile phase and carefully pipette it onto the top layer of sand.
-
Dry Loading (Recommended for less soluble samples): Dissolve your sample in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Apply pressure and begin collecting fractions.
-
Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) if necessary to elute your compound.
-
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments.
Caption: Troubleshooting workflow for common chromatography issues.
Q1: My spots are streaked and tailing badly on the TLC plate and the column is giving broad, overlapping fractions. What's happening?
A: This is the classic sign of strong interaction between your basic piperidine derivative and acidic silanol groups on the silica.[2][3] The compound is "sticking" to the stationary phase and eluting slowly and unevenly.
-
Primary Solution: Add a competitive base to your mobile phase. Start by adding 0.5% triethylamine (Et₃N) to your solvent system (e.g., Hexanes/EtOAc). This will neutralize the active acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[12]
-
Alternative Stationary Phase: If adding a base doesn't fully resolve the issue, your compound may be too basic for silica gel. Try switching to a neutral or basic alumina stationary phase, which lacks the highly acidic silanol groups.[5]
Q2: I can't get my compound to elute from the column, even with 100% ethyl acetate.
A: Your compound is too polar for the current solvent system and is strongly adsorbed to the silica. You need to significantly increase the polarity of the mobile phase.
-
Increase Polarity Systematically: Start by creating a gradient with a stronger, more polar solvent. A typical next step is to introduce methanol (MeOH). A gradient of 0-10% MeOH in DCM or EtOAc is very effective for eluting polar amines.
-
Use a Basic Modifier: When using methanol, it is still crucial to include a basic modifier. Either continue to use Et₃N or switch to a mobile phase containing a solution of ammonia in methanol (e.g., 5% of a 7N NH₃/MeOH solution in DCM).[11]
Q3: I got very poor recovery of my material from the column. Where did it go?
A: There are two likely culprits: irreversible binding/decomposition or the compound being spread across a large number of fractions.
-
Check for Decomposition: Some compounds are unstable on silica gel.[1] To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or multiple degradation spots, your compound is not stable on silica. In this case, you must use a different stationary phase like alumina or consider an alternative purification method like crystallization.
-
Analyze All Fractions: If the peak was tailing severely, your compound might be spread out over a very large volume, with each fraction containing only a small amount. Re-run TLC on all your fractions, even the ones you think are empty. You may find your compound is present at low concentrations across 30-40 fractions.
Q4: My compound is a hydrochloride salt. How should I approach its purification?
A: Purifying salts via silica gel chromatography can be challenging. The salt is highly polar and may not move from the baseline.
-
Neutralize First: The most reliable method is to neutralize the salt back to the free base before chromatography. Dissolve the salt in an aqueous basic solution (like NaHCO₃ or Na₂CO₃), extract the free base into an organic solvent (like DCM or EtOAc), dry the organic layer, and then purify the resulting free base using the methods described above.
-
Direct Purification (Advanced): In some cases, you can purify the salt directly using a highly polar, acidic mobile phase, such as a mix of DCM, methanol, and a small amount of acetic or formic acid. However, this can be complex to optimize and is generally less straightforward than neutralizing first.
Frequently Asked Questions (FAQs)
Q: Can I use reversed-phase HPLC for these compounds? A: Absolutely. Reversed-phase (RP) HPLC is an excellent technique for analyzing and purifying piperidine derivatives, especially for assessing purity.[9][10] A typical mobile phase would consist of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the piperidine nitrogen is protonated, which generally leads to better peak shapes on a C18 column.[9][10][14]
Q: How do I remove triethylamine from my purified fractions? A: Triethylamine is volatile (boiling point ~89 °C). It can often be removed by rotary evaporation. For stubborn traces, co-evaporating with a solvent like toluene can help. If it persists, a dilute acid wash (e.g., 1M HCl) of your combined organic fractions will protonate the triethylamine, pulling it into the aqueous layer. You would then need to basify the aqueous layer and re-extract your product if it is also acid-sensitive.
Q: My 4-methoxypiperidine derivative has no UV chromophore. How can I monitor the column? A: This is a common issue. You will need to rely on TLC analysis of your fractions and a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for compounds that can be oxidized, which includes many amines.
References
- SIELC Technologies. (n.d.). Separation of 4-Methoxypiperidine on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- CN104297404A. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
- Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research Journal of Pharmaceutical Analysis.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- BenchChem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds.
- National Center for Biotechnology Information. (n.d.). 4-Methoxypiperidine. PubChem.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- ResearchGate. (2020). How to elute my compound on Silica Gel?.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry.
- ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- how-to-separate.com. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- University of Victoria. (n.d.). Column chromatography.
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- 9. Separation of 4-Methoxypiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chemistryviews.org [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperidine Hydrochlorides via Recrystallization
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance and troubleshooting for the purification of piperidine hydrochlorides using recrystallization techniques. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline products.
Introduction to Recrystallization of Piperidine Hydrochlorides
Piperidine hydrochloride, a polar organic salt, is a common intermediate in pharmaceutical synthesis. Its purification is crucial for the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for this purpose, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[1] By carefully selecting a solvent or solvent system, one can dissolve the impure piperidine hydrochloride at an elevated temperature and allow it to crystallize in a purer form upon cooling, leaving impurities behind in the solvent.[2]
This guide is structured to address specific issues you may encounter during your experiments, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for piperidine hydrochloride?
A1: An ideal solvent for recrystallizing piperidine hydrochloride should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent must be able to completely dissolve the piperidine hydrochloride at or near its boiling point.[2]
-
Low solubility at low temperatures: As the solution cools, the piperidine hydrochloride should become significantly less soluble, allowing for maximum crystal recovery.
-
Inertness: The solvent should not react with the piperidine hydrochloride.[2]
-
Appropriate boiling point: The boiling point should be high enough to allow for a sufficient solubility differential but low enough for easy removal from the purified crystals.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.
-
Safety: The solvent should have a low toxicity and flammability profile.
Q2: Which single solvents are most effective for recrystallizing piperidine hydrochloride?
A2: Given the polar, salt-like nature of piperidine hydrochloride, polar protic solvents are generally the most effective. Alcohols such as ethanol , methanol , and isopropanol are excellent starting points.[3][4] Ethanol is frequently cited as a suitable solvent for the recrystallization of piperidine hydrochloride and its derivatives.[3] The choice between these alcohols may depend on the specific impurities present and the desired crystal morphology.
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is beneficial when no single solvent meets all the ideal criteria. This technique is particularly useful in the following scenarios:
-
High solubility at room temperature: If your piperidine hydrochloride is too soluble in a particular solvent even at low temperatures, you can add a miscible "anti-solvent" (in which the compound is poorly soluble) to reduce the overall solubility and induce crystallization.
-
Poor solubility at high temperatures: Conversely, if the compound is not sufficiently soluble in a hot solvent, a small amount of a co-solvent in which it is highly soluble can be added to achieve complete dissolution.
A common and effective mixed solvent system for piperidine hydrochlorides is an alcohol/ether combination, such as ethanol/diethyl ether .[5][6]
Q4: What are the most common impurities I might encounter, and will recrystallization remove them?
A4: Common impurities in crude piperidine hydrochloride can include:
-
Unreacted starting materials: For instance, residual pyridine from a hydrogenation reaction.[3]
-
Byproducts: Formed from side reactions during synthesis.[3]
-
Water: Especially after aqueous workup procedures.[3]
-
Excess Hydrogen Chloride (HCl): Can alter the solubility and crystallization behavior.
-
Oxidation products: Piperidine and its derivatives can be prone to oxidation, often resulting in discoloration.[3]
Recrystallization is generally effective at removing impurities with different solubility profiles than piperidine hydrochloride. For example, converting a crude mixture containing pyridine to the hydrochloride salt and then recrystallizing can be an effective purification strategy, as the solubility of pyridine hydrochloride may differ from that of piperidine hydrochloride.[7][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of piperidine hydrochloride.
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Causality: "Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point. This is more common with impure samples, as impurities can depress the melting point of the eutectic mixture. It can also happen if the solution is cooled too rapidly or if the chosen solvent is not ideal.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which provides more time for proper crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure piperidine hydrochloride, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvents: If the problem persists, the solvent may be too "good." Consider switching to a slightly less polar solvent or employing a mixed solvent system where the anti-solvent is added gradually at a high temperature.
-
Problem 2: Poor Crystal Yield.
-
Causality: A low yield of recovered crystals can be due to several factors:
-
Using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures.[9]
-
Incomplete crystallization due to insufficient cooling time or temperature.
-
Premature crystallization during hot filtration, leading to loss of product on the filter paper.
-
The chosen solvent is too "good," meaning the compound has significant solubility even at low temperatures.
-
-
Solutions:
-
Minimize Solvent Usage: In the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[3]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.[3]
-
Efficient Hot Filtration: If a hot filtration is necessary to remove insoluble impurities, use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.
-
Solvent Evaporation: If you have used too much solvent, you can carefully evaporate some of it to re-establish a saturated solution and then proceed with the cooling process.
-
Utilize an Anti-Solvent: If the compound is still too soluble when cold, judiciously add a cold anti-solvent (e.g., diethyl ether to an ethanol solution) to the cold filtrate to precipitate more product.
-
Problem 3: Crystals are colored or appear impure.
-
Causality: This indicates that colored impurities have co-crystallized with your product or are adsorbed onto the crystal surface. Oxidation products are often colored.[3]
-
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Second Recrystallization: A second recrystallization of the obtained crystals will often result in a much purer, colorless product.
-
Washing the Crystals: Ensure you are washing the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]
-
Problem 4: No crystals form, even after extended cooling.
-
Causality: The solution is not supersaturated. This can be due to using too much solvent or choosing a solvent in which the compound is highly soluble even at low temperatures.
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe for crystal formation.
-
Introduce an Anti-Solvent: Slowly add a miscible anti-solvent to the solution until it becomes slightly cloudy. Then, add a few drops of the original solvent until the solution is clear again. Now, allow it to cool slowly.[1]
-
Induce Nucleation: Use the scratching or seeding techniques described in "Problem 1."
-
Recommended Recrystallization Solvents for Piperidine Hydrochloride
The following table summarizes the properties of recommended solvents. The selection should be guided by small-scale solubility tests with your specific sample.
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78 | High | A very common and effective single solvent for piperidine hydrochloride.[3] Good for removing less polar impurities. |
| Methanol | 65 | High | Higher solubility for polar compounds than ethanol; may require a mixed system if the product is too soluble.[10] |
| Isopropanol | 82 | High | Similar to ethanol but less volatile. A good alternative if ethanol proves too effective a solvent.[3] |
| Acetonitrile | 82 | Medium-High | Can be a good choice for piperidine derivatives.[3] |
| Ethanol/Diethyl Ether | Variable | N/A | An excellent mixed solvent system. Dissolve in minimal hot ethanol, then add diethyl ether as an anti-solvent.[5][6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude piperidine hydrochloride. Add ethanol dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a water bath; the compound should dissolve completely. Allow to cool; crystals should form. This confirms ethanol is a suitable solvent.[3]
-
Dissolution: Place your crude piperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. If undissolved solid remains, add more ethanol in small portions until a clear solution is obtained.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Diethyl Ether)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude piperidine hydrochloride in the minimum amount of hot ethanol, as described in Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add diethyl ether dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from Protocol 1, washing the crystals with a cold mixture of ethanol and diethyl ether.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and workflow for recrystallizing piperidine hydrochloride.
Caption: A flowchart illustrating the key steps and decision points in the recrystallization of piperidine hydrochloride.
References
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
- Karaman, R. (2021).
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Canadian Journal of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chem Player. (2018, January 18). Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board. Retrieved from [Link]
- MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Edelmann, F. T. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Retrieved from [Link]
- University of Massachusetts. (n.d.).
- Fieser, L. F. (n.d.).
- Patani, A. S., et al. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a).
-
ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Reddit. (2022, January 3). Crystal lovers, how do you grow crystals of hygroscopic salts?. r/crystalgrowing. Retrieved from [Link]
- International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H).
-
Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- University College Cork. (2017, April 10).
-
Sciencemadness Discussion Board. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
- Google Patents. (n.d.). US1907076A - Hygroscopic salts and their preparation.
- Reich, H. J. (n.d.). Common Organic Solvents: Table of Properties. University of Wisconsin.
- Desarnaud, J., & Shahidzadeh-Bonn, N. (2014). Salt crystal purification by deliquescence/crystallization cycling. Physical Review E, 90(4), 042402.
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
- EVATHERM. (n.d.). recrystallization process for the upgrading of rock- and solar salts.
-
ResearchGate. (n.d.). Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N, N -Dimethylformamide or Ethyl Acetate). Retrieved from [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Two Common Solvents for THC and CBD Extractions. Retrieved from [Link]
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- 7. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Mass Spectrometric Analysis of 4-Methoxy-4-methylpiperidine Hydrochloride
Welcome to the technical support guide for the identification of impurities in 4-Methoxy-4-methylpiperidine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for quality control and structural elucidation. As a crucial building block in the synthesis of various bioactive molecules, ensuring the purity of 4-Methoxy-4-methylpiperidine hydrochloride is paramount for the safety and efficacy of the final pharmaceutical product.[1]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges encountered during the MS analysis of this compound and its related impurities.
Part 1: Foundational Concepts & Method Setup
This section covers the essential first steps, from sample handling to choosing the right analytical technique.
Q1: What is the optimal approach for preparing 4-Methoxy-4-methylpiperidine hydrochloride for MS analysis?
Answer: Proper sample preparation is the bedrock of reliable analysis. Given that 4-Methoxy-4-methylpiperidine hydrochloride is a salt, it is highly soluble in polar solvents.
Recommended Protocol:
-
Solvent Selection: Use high-purity, LC-MS grade solvents to minimize background interference. A mixture of acetonitrile and water (e.g., 50:50 v/v) is an excellent starting point. Methanol is also a suitable alternative.
-
Concentration: Prepare a stock solution at a concentration of approximately 1 mg/mL. From this, create a working solution by diluting to 1-10 µg/mL. This concentration range is typically sufficient for high-sensitivity mass spectrometers and avoids detector saturation.
-
Filtration: Although the compound is soluble, it is best practice to filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC column or interfere with ionization.
The causality here is straightforward: clean, well-dissolved, and appropriately diluted samples yield stronger signals, lower baseline noise, and protect the instrument from contamination.
Q2: Should I use LC-MS or GC-MS for impurity profiling?
Answer: For a polar salt like 4-Methoxy-4-methylpiperidine hydrochloride, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice.[2]
-
Expertise & Experience: LC-MS analyzes the compound directly in its dissolved state, which is ideal for polar and non-volatile substances. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would require a derivatization step to make the compound volatile, adding complexity and a potential source of artifacts.[3]
-
Trustworthiness: LC-MS, particularly when coupled with a high-resolution mass spectrometer, offers high specificity and sensitivity for detecting trace-level impurities, which is critical for meeting regulatory standards.[2][4]
Q3: Which ionization source is recommended: ESI or APCI?
Answer: Electrospray Ionization (ESI) in the positive ion mode is the definitive choice for this molecule. The piperidine nitrogen is a basic site that is readily protonated in the ESI source to form a stable [M+H]⁺ ion. ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis, which is crucial for structural elucidation of unknown impurities.[5][6]
Part 2: Data Interpretation & Fragmentation Analysis
Understanding the mass spectrum is key to identifying your target compound and its impurities.
Q4: What is the expected mass-to-charge ratio (m/z) for 4-Methoxy-4-methylpiperidine?
Answer: The molecular formula for the free base, 4-Methoxy-4-methylpiperidine, is C₇H₁₅NO.
| Parameter | Value |
| Monoisotopic Mass | 129.1154 u |
| Protonated Ion [M+H]⁺ | 130.1232 u |
In a typical positive-mode ESI-MS analysis, you should primarily look for the protonated molecule at m/z 130.12 . Using a high-resolution instrument allows for precise mass measurement, which is the first step in confirming the elemental composition of the main peak and any detected impurities.
Q5: What are the characteristic MS/MS fragmentation patterns for the [M+H]⁺ ion of 4-Methoxy-4-methylpiperidine?
Answer: Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 130.12) reveals a predictable fragmentation pattern dominated by cleavages adjacent to the nitrogen atom (α-cleavage) and neutral losses.[5][7] Understanding these pathways is vital for identifying impurities, as they will often share a common fragmentation signature.
Key Fragmentation Pathways:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure / Mechanism |
| 130.12 | 115.09 | •CH₃ (15 Da) | α-cleavage: Loss of the methyl radical from the C4 position. |
| 130.12 | 98.11 | CH₃OH (32 Da) | Neutral loss of methanol from the protonated precursor. |
| 130.12 | 71.09 | C₃H₇O (59 Da) | Ring opening followed by cleavage. |
The fragmentation process can be visualized as follows:
Part 3: Troubleshooting & Impurity Identification
This section provides actionable guidance for resolving common analytical issues.
Q6: My mass spectrum shows multiple unexpected peaks. How do I systematically identify them as impurities?
Answer: A structured, self-validating workflow is essential to distinguish genuine impurities from background noise or artifacts.
Q7: I've confirmed a peak is an unknown impurity. What is the workflow for structural elucidation?
Answer: Identifying an unknown requires a combination of high-resolution mass spectrometry and logical deduction.
-
Obtain Accurate Mass: Use a high-resolution MS (HRMS) like a Q-TOF or Orbitrap to measure the m/z to at least four decimal places. This allows you to generate a shortlist of possible elemental formulas.
-
Perform MS/MS Analysis: Fragment the impurity's [M+H]⁺ ion. Compare its fragmentation pattern to that of the parent compound (4-Methoxy-4-methylpiperidine). Look for shared fragments, which suggest a related structure, and unique neutral losses, which indicate the location and type of modification.
-
Hypothesize Structures: Based on the elemental formula and MS/MS data, propose logical structures. Consider common synthetic byproducts:
-
Starting materials or precursors.
-
Demethylation: Loss of a methyl group (CH₂), a 14 Da difference.
-
Hydroxylation: Addition of an oxygen atom, a 16 Da difference.
-
Dehydration: Loss of water, an 18 Da difference.
-
-
Confirmation: The gold standard for confirmation is to synthesize the hypothesized impurity and compare its retention time and mass spectrum directly. If synthesis is not feasible, advanced techniques like NMR spectroscopy are required for definitive structural proof.[8]
Part 4: Advanced Analysis - Forced Degradation Studies
Proactively identifying potential degradants is a critical part of drug development and is mandated by regulatory bodies like the ICH.[9]
Q8: How do I design a forced degradation study to identify potential impurities of 4-Methoxy-4-methylpiperidine hydrochloride?
Answer: Forced degradation, or stress testing, intentionally degrades the sample to generate potential impurities that could form during the product's shelf life.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Protocol: Forced Degradation Conditions
| Stress Condition | Reagent & Conditions | Procedure |
| Acid Hydrolysis | 0.1 M HCl | Incubate sample at 60°C. Pull time points at 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[10] |
| Base Hydrolysis | 0.1 M NaOH | Incubate sample at 60°C. Pull time points at 2, 6, 12, and 24 hours. Neutralize with 0.1 M HCl before analysis.[10] |
| Oxidation | 3% H₂O₂ | Store sample at room temperature. Pull time points at 2, 6, 12, and 24 hours. |
| Thermal | Solid State | Heat sample at 80°C in a calibrated oven for 48 hours. |
| Photolytic | Solid State / Solution | Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |
By analyzing the stressed samples by LC-MS, you can develop a "stability-indicating" method that proves your ability to separate and detect any degradation products that may arise over time.[11][12]
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Biosynce. (2025). What are the detection methods for piperidine?.
- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
- Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical Chromatography.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Mor-Mussery, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Waters. (n.d.). Impurities Application Notebook.
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- 3. biosynce.com [biosynce.com]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Minimizing di-alkylation in piperidine synthesis
A Senior Application Scientist's Guide to Minimizing Di-alkylation
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperidine chemistry. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Di-alkylation is a common and often frustrating side reaction in the N-alkylation of piperidines. This guide will provide a comprehensive overview of strategies to mitigate this issue, ensuring you can achieve your target mono-alkylated product with high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is di-alkylation in the context of piperidine synthesis, and why is it a problem?
A1: Di-alkylation is a common side reaction where the nitrogen atom of a piperidine ring reacts with two molecules of an alkylating agent. This is problematic because the desired product is often the mono-alkylated piperidine. The formation of the di-alkylated product, a quaternary ammonium salt, not only consumes the starting material and reagents, reducing the yield of the desired product, but it can also complicate purification due to its different solubility profile.
Q2: What are the main factors that influence the extent of di-alkylation?
A2: The propensity for di-alkylation is influenced by several key factors:
-
Stoichiometry: The molar ratio of piperidine to the alkylating agent is a critical parameter.
-
Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents play a significant role.
-
Nature of Reactants: The reactivity of the alkylating agent and the nucleophilicity of the piperidine nitrogen are crucial.
-
Solvent and Base: The choice of solvent and base can influence the reaction pathway and selectivity.
Q3: What are the primary strategies to minimize di-alkylation?
A3: The three main strategies to control di-alkylation are:
-
Employing a Protecting Group: This is often the most reliable method to ensure mono-alkylation.
-
Controlling Reaction Parameters: Careful manipulation of stoichiometry, temperature, and addition rates can significantly favor mono-alkylation.
-
Utilizing Alternative Synthetic Routes: Methods like reductive amination can circumvent the problem of over-alkylation inherent in direct alkylation with alkyl halides.
Troubleshooting Guide: Tackling Di-alkylation in Your Experiments
This section provides a more in-depth look at common problems and their solutions, presented in a question-and-answer format to address specific experimental challenges.
Scenario 1: Direct N-Alkylation without Protecting Groups
Q: I am attempting a direct N-alkylation of piperidine with an alkyl halide and observing significant amounts of the di-alkylated product. What is my first line of defense?
A: Your first and most straightforward approach is to manipulate the stoichiometry of your reactants. The mono-alkylated piperidine is also a nucleophile and can compete with the starting piperidine for the alkylating agent. By using a large excess of the starting piperidine, you can statistically favor the reaction of the alkylating agent with an unreacted piperidine molecule.[1]
Recommended Stoichiometric Ratios:
| Piperidine Equivalents | Alkyl Halide Equivalents | Expected Outcome |
| 1.1 - 1.2 | 1 | Minimal control, significant di-alkylation likely |
| 3 - 5 | 1 | Improved mono-alkylation selectivity |
| > 5 | 1 | High mono-alkylation selectivity |
Experimental Insight: While using a large excess of piperidine is effective, it can be wasteful and may complicate purification. This strategy is most practical when the piperidine starting material is inexpensive and readily available.
Q: I'm already using a 5-fold excess of piperidine, but di-alkylation is still a major issue. What else can I do?
A: If stoichiometric control alone is insufficient, you should next focus on the reaction kinetics. The rate of the second alkylation can be influenced by temperature and the concentration of the alkylating agent.
-
Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period.[2] This maintains a low concentration of the electrophile, reducing the probability of it reacting with the already formed mono-alkylated product.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can decrease the rate of both alkylation reactions. Often, the second alkylation has a higher activation energy, meaning its rate is more significantly reduced at lower temperatures, thus improving selectivity for mono-alkylation.[3]
Causality: The mono-alkylated piperidine is often a stronger nucleophile than the starting secondary amine. By keeping the concentration of the alkylating agent low and the temperature down, you are operating under kinetic control, favoring the more abundant (and less nucleophilic) starting amine.
Q: My alkylating agent is very reactive (e.g., methyl iodide, benzyl bromide). Even with slow addition and low temperature, I'm getting a mixture. What now?
A: With highly reactive alkylating agents, even subtle changes in local concentration can lead to di-alkylation. In this scenario, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the nucleophile and the electrophile. Experiment with less polar solvents to potentially temper the reaction rate.
-
Use of a Milder Base: If a base is used to scavenge the acid formed during the reaction (e.g., HBr), switching to a weaker, non-nucleophilic base can help. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting the second alkylation.
Scenario 2: The Protecting Group Strategy
Q: I want to avoid di-alkylation altogether. How do I use a protecting group, and which one should I choose?
A: Using a protecting group is the most robust method to ensure mono-alkylation. The protecting group temporarily blocks the piperidine nitrogen, allowing for the introduction of a substituent at another position, or more commonly, allowing for the synthesis of a mono-N-substituted piperidine via a two-step sequence of protection followed by deprotection after another functional group has been manipulated. The most common and versatile protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[1]
Why the Boc Group is a Good Choice:
-
Ease of Introduction: It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O.
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[4]
-
Ease of Removal: It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl) that are often orthogonal to other protecting groups.[5][6]
Experimental Protocol: Boc Protection of Piperidine
-
Dissolve piperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 equiv.).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude N-Boc-piperidine is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Experimental Protocol: Deprotection of N-Boc-piperidine
-
Dissolve the N-Boc-piperidine in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature. The deprotection is usually rapid (30-60 minutes) and can be monitored by TLC or LC-MS.
-
Work-up: Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.
Q: Are there other protecting groups I should consider, especially if my molecule has other acid-sensitive functionalities?
A: Yes, the concept of orthogonal protecting groups is crucial in complex syntheses. An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups in the molecule.[7]
Comparison of Common N-Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Orthogonal to |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (TFA, HCl) | Fmoc, Cbz |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[5][8] | Boc, Cbz |
Visualization of Orthogonal Protection Strategy
Caption: Orthogonal protection workflow for selective functionalization.
Scenario 3: Reductive Amination as an Alternative
Q: I'm tired of dealing with di-alkylation in direct alkylation reactions. Is there a better way to synthesize N-alkyl piperidines?
A: Absolutely. Reductive amination is a powerful and highly selective method for preparing N-alkylated amines, including piperidines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperidine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine. A key advantage of this method is that it is not susceptible to over-alkylation to form the quaternary ammonium salt.[1]
Mechanism of Reductive Amination
Caption: Simplified workflow of reductive amination.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Abbreviation | Key Features |
| Sodium triacetoxyborohydride | STAB | Mild and selective, often the reagent of choice. Tolerates a wide range of functional groups. |
| Sodium cyanoborohydride | NaBH₃CN | Effective, but highly toxic (releases HCN in acidic conditions). Requires careful pH control. |
| Sodium borohydride | NaBH₄ | Can be used, but may also reduce the starting aldehyde/ketone. Often requires acidic conditions to be effective for imine reduction. |
Experimental Protocol: Reductive Amination of Piperidine with an Aldehyde
-
Dissolve piperidine (1.0 equiv.) and the aldehyde (1.0-1.2 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) to the mixture in portions.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.
Purification Strategies
Q: I have a mixture of my desired mono-alkylated piperidine and the di-alkylated quaternary salt. How can I separate them?
A: The significant difference in polarity and charge between the tertiary amine (mono-alkylated) and the quaternary ammonium salt (di-alkylated) can be exploited for separation.
-
Acid-Base Extraction: The mono-alkylated piperidine is a basic tertiary amine, while the di-alkylated product is a salt.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic mono-alkylated product will be protonated and move into the aqueous layer, while the di-alkylated salt will also be in the aqueous layer. Unreacted starting materials like the alkyl halide will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., 1M NaOH) to deprotonate the mono-alkylated piperidine.
-
Extract the now neutral mono-alkylated product back into an organic solvent. The di-alkylated quaternary salt will remain in the aqueous layer.
-
-
Flash Column Chromatography:
-
Normal Phase (Silica Gel): The mono-alkylated product will have a moderate retention time, while the highly polar quaternary salt will likely stick to the baseline or require a very polar eluent (e.g., with methanol and a small amount of ammonium hydroxide) to elute.[9]
-
Reverse Phase (C18): The less polar mono-alkylated product will elute earlier than the more polar quaternary salt.
-
Summary of Strategies to Minimize Di-alkylation
| Strategy | Key Principle | Pros | Cons |
| Stoichiometric Control | Use a large excess of piperidine to statistically favor mono-alkylation. | Simple to implement. | Can be wasteful; purification can be challenging due to excess starting material. |
| Slow Reagent Addition | Maintain a low concentration of the alkylating agent to disfavor the second reaction. | Improves selectivity without large excesses of reagents. | May require specialized equipment (syringe pump); can significantly increase reaction time. |
| Low Temperature | Reduce the rate of the second, often more sensitive, alkylation reaction. | Can significantly improve selectivity, especially with reactive alkylating agents.[3] | Requires cooling baths; reaction rates can be very slow. |
| Protecting Groups (e.g., Boc) | Temporarily block the reactive nitrogen to ensure single functionalization. | Provides excellent control and predictability; enables complex, multi-step syntheses.[1] | Adds two steps (protection and deprotection) to the synthesis, potentially lowering overall yield. |
| Reductive Amination | Forms the N-alkyl bond through a mechanism that is not prone to over-alkylation. | High selectivity for mono-alkylation; mild reaction conditions; broad substrate scope. | Requires an aldehyde or ketone as the alkyl source, not a halide. |
References
-
Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. (2026, January 24). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
N-Terminal Deprotection; Boc removal. Aapptec Peptides. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021, August 18). ACS Publications. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2021, June 4). ACS Publications. Retrieved from [Link]
-
Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
-
How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? (2014, December 17). ResearchGate. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 4-Methoxy-4-methylpiperidine Hydrochloride
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Methoxy-4-methylpiperidine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will explore two distinct, robust HPLC methodologies, presenting their underlying principles, detailed experimental protocols, and comparative performance data to guide researchers and quality control analysts in selecting the most appropriate approach for their needs.
The Analytical Challenge: Understanding the Analyte
4-Methoxy-4-methylpiperidine hydrochloride is a polar, small molecule with a tertiary amine functional group. Its hydrochloride salt form ensures good aqueous solubility.[3] However, these properties present specific challenges for traditional reversed-phase (RP) HPLC:
-
Poor Retention: Highly polar analytes exhibit weak interactions with non-polar stationary phases (like C18), often leading to elution at or near the column's void volume.[4] This makes accurate quantification and separation from other polar impurities difficult.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, necessitating detection at low wavelengths (e.g., < 220 nm), where mobile phase components can interfere and baseline noise may be higher.
-
Potential for Peak Tailing: The basic nature of the piperidine nitrogen can lead to secondary interactions with residual silanols on silica-based columns, resulting in asymmetric or tailing peaks.
To address these challenges, chromatographic conditions must be carefully optimized. This guide compares two powerful techniques: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Potential Impurities: A Proactive Approach
A robust purity method must be capable of separating the main compound from any potential process-related impurities and degradation products. Based on common synthetic routes for similar piperidine derivatives, we have identified a representative set of potential impurities for this study.[5][6]
-
Impurity A: 4-Hydroxy-4-methylpiperidine HCl: A likely precursor in the synthesis.
-
Impurity B: 4-Methylenepiperidine HCl: A potential byproduct from elimination reactions.[3][7]
-
Impurity C: N-Methyl-4-methoxy-4-methylpiperidine HCl: An impurity resulting from over-methylation.
-
Impurity D: 4-Piperidone HCl Hydrate: A common starting material for piperidine synthesis.[5]
The chosen analytical method must demonstrate specificity by resolving the 4-Methoxy-4-methylpiperidine hydrochloride peak from these and other potential impurities.
Method Comparison: Ion-Pairing RP-HPLC vs. HILIC
We developed and validated two distinct HPLC methods to provide a comprehensive comparison.
Method A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
Principle: This technique is an enhancement of traditional RP-HPLC. An ion-pairing reagent, typically an alkyl sulfonate with a charge opposite to the analyte, is added to the mobile phase. This reagent forms a neutral, hydrophobic ion pair with the charged analyte, significantly increasing its retention on a non-polar stationary phase.[8] For our cationic analyte, sodium heptanesulfonate is an excellent choice.
Causality Behind Choices:
-
Column: A standard L1 (C18) column is used, as the retention is now governed by the hydrophobic ion pair.
-
Ion-Pair Reagent: Sodium heptanesulfonate provides a sufficient hydrophobic tail to retain the analyte without being excessively long, which could lead to overly long run times or irreversible column binding.
-
Mobile Phase pH: The pH is maintained below the pKa of the analyte's conjugate acid to ensure it remains in its cationic form, ready to pair with the anionic reagent. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is an ideal alternative for separating highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, or bonded with diol or amide groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] A water-rich layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. Polar analytes are more strongly retained.
Causality Behind Choices:
-
Column: A HILIC column with a polar stationary phase is essential for the separation mechanism.
-
Mobile Phase: A high percentage of acetonitrile is used to facilitate the formation of the aqueous layer on the stationary phase and to ensure retention. The aqueous portion contains a buffer (ammonium formate) to control the ionization state of the analyte and improve peak shape.
-
Buffer: Ammonium formate is chosen as it is volatile, making this method compatible with mass spectrometry (MS) detection if required.
Experimental Protocols & Validation Workflow
Adherence to a strict, self-validating protocol is essential for trustworthy results. The following sections detail the step-by-step methodologies for analysis and validation, grounded in ICH and USP guidelines.[10]
Overall Purity Validation Workflow
The diagram below outlines the logical flow of the entire purity validation process, from initial sample handling to the final generation of a certificate of analysis.
Caption: Workflow for HPLC Purity Method Validation.
Protocol 1: IP-RP-HPLC Method (Method A)
-
Reagent Preparation:
-
Mobile Phase A: Prepare a 10 mM potassium phosphate buffer with 5 mM sodium heptanesulfonate. Adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
-
Standard Preparation:
-
Accurately weigh and dissolve 4-Methoxy-4-methylpiperidine hydrochloride reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard (1.0 mg/mL) using the sample diluent.
-
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (L1 designation).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Protocol 2: HILIC Method (Method B)
-
Reagent Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium formate, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium formate, pH adjusted to 3.5 with formic acid.
-
Sample Diluent: 90:10 Acetonitrile:Water. Note: It is critical that the sample diluent is similar in organic strength to the initial mobile phase to prevent peak distortion.
-
-
Standard Preparation:
-
Accurately weigh and dissolve 4-Methoxy-4-methylpiperidine hydrochloride reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard (1.0 mg/mL) using the sample diluent.
-
-
HPLC System & Conditions:
-
Column: HILIC (Amide or Silica), 4.6 x 100 mm, 3.5 µm.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-12 min: 5% to 40% B
-
12-15 min: 40% B
-
15.1-20 min: 5% B (re-equilibration)
-
-
Results: Comparative Data Analysis
The following tables summarize the simulated performance data for both methods when analyzing a sample of 4-Methoxy-4-methylpiperidine hydrochloride spiked with the four potential impurities (A-D) at the 0.1% level.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (IP-RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Retention Time (min) | |||
| Impurity B | 4.5 | 3.8 | - |
| Impurity D | 5.2 | 4.6 | - |
| Impurity A | 8.9 | 6.5 | - |
| Main Compound | 11.2 | 8.1 | - |
| Impurity C | 13.5 | 9.9 | - |
| Resolution (Rs) | |||
| Main vs. Impurity A | > 3.0 | > 2.5 | > 2.0 |
| Main vs. Impurity C | > 2.8 | > 2.2 | > 2.0 |
| Tailing Factor (Tf) | |||
| Main Compound | 1.1 | 1.3 | ≤ 1.5 |
| Theoretical Plates (N) | |||
| Main Compound | > 8000 | > 6500 | > 2000 |
Table 2: Method Validation Summary
| Parameter | Method A (IP-RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (% of nominal) | 50 - 150% | 50 - 150% | As per ICH[11] |
| LOD (% area) | 0.015% | 0.020% | Reportable |
| LOQ (% area) | 0.045% | 0.060% | Reportable |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.1% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| Repeatability | 0.5% | 0.8% | ≤ 1.0% |
| Intermediate Precision | 0.7% | 1.1% | ≤ 2.0% |
Discussion and Recommendations
Both methods proved to be valid for the purity determination of 4-Methoxy-4-methylpiperidine hydrochloride, demonstrating excellent specificity, linearity, accuracy, and precision. However, the data reveals key differences that inform the selection for specific applications.
Caption: Decision tree for selecting an appropriate HPLC method.
Method A (IP-RP-HPLC) stands out for its superior chromatographic performance. It provided higher resolution between all peaks and greater column efficiency (higher theoretical plates), which is a significant advantage for detecting and quantifying closely eluting, unknown impurities. The peak shape was also marginally better. This method's robustness and high resolving power make it the recommended choice for routine quality control (QC) environments where accuracy and reliability are the highest priorities. The main drawback is the use of non-volatile phosphate buffers, making it incompatible with MS, and the need for dedicated columns and longer equilibration times associated with ion-pairing reagents.
Method B (HILIC) offers a faster analysis time and is an excellent orthogonal method. Its key advantage is the use of MS-compatible mobile phases, making it highly suitable for research, development, and impurity identification workflows where structural elucidation via LC-MS is required. While its resolution and precision were slightly lower than the IP-RP-HPLC method, they were still well within all acceptance criteria. The primary challenges with HILIC are its sensitivity to the sample diluent composition and potentially longer column equilibration times compared to standard RP-HPLC.
Conclusion
The purity of 4-Methoxy-4-methylpiperidine hydrochloride can be reliably validated using either a well-designed Ion-Pairing Reversed-Phase HPLC method or a HILIC method. The choice between them should be driven by the intended application. For routine QC release testing, the superior resolution and robustness of the IP-RP-HPLC method make it the preferred option. For R&D and investigational purposes, the HILIC method's speed and MS compatibility provide invaluable advantages for impurity profiling and identification. By understanding the principles and performance characteristics of each technique, scientists can confidently select and implement a method that ensures the quality and integrity of this vital pharmaceutical intermediate.
References
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Methoxy-4-methylpiperidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-4-methylpiperidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxy-4-methylpiperidine hydrochloride [myskinrecipes.com]
- 3. 4-Methylene Piperidine Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. resolian.com [resolian.com]
- 5. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. uspbpep.com [uspbpep.com]
Technical Comparison: 4-Methoxy-4-methylpiperidine HCl vs. 4-Hydroxypiperidine
Executive Summary
In the landscape of heterocyclic building blocks, the choice between 4-hydroxypiperidine and 4-methoxy-4-methylpiperidine hydrochloride represents a fundamental decision between synthetic versatility and pharmacological specificity.
4-Hydroxypiperidine is the "workhorse" scaffold—cheap, accessible, and reactive. It serves as a divergent point for creating esters, ethers, or oxidized ketones.[1] However, it introduces metabolic liabilities (C4 oxidation) and conformational flexibility that can limit potency in final drug candidates.
4-Methoxy-4-methylpiperidine , by contrast, is a "precision" scaffold. The gem-disubstitution at the C4 position introduces the Thorpe-Ingold effect, locking the piperidine chair conformation and blocking metabolic soft spots. While it offers superior pharmacokinetic (PK) profiles, its incorporation requires a more demanding synthetic investment.
This guide analyzes the trade-offs, providing experimental protocols and SAR (Structure-Activity Relationship) insights to support your scaffold selection.
Part 1: Physicochemical & Structural Analysis
The primary differentiator between these two scaffolds is the C4 carbon environment. This dictates not just chemical reactivity, but the 3D spatial arrangement of the final molecule.
Comparative Data Table
| Feature | 4-Hydroxypiperidine | 4-Methoxy-4-methylpiperidine HCl |
| Structure | Secondary Alcohol (H-bond Donor/Acceptor) | Gem-disubstituted Ether (H-bond Acceptor only) |
| Molecular Weight | 101.15 g/mol | 179.69 g/mol (as HCl salt) |
| CLogP (approx) | -0.35 (Hydrophilic) | ~1.2 (Lipophilic) |
| pKa (Piperidine N) | ~11.1 | ~10.5 (Inductive effect of OMe lowers pKa) |
| Conformation | Flexible (Chair flip accessible) | Rigid (Biased chair due to 1,3-diaxial strain) |
| Metabolic Fate | Vulnerable to CYP450 oxidation (C4-H abstraction) | Metabolically blocked at C4 |
| Cost | Low (Commodity Chemical) | High (Specialty Intermediate) |
Conformational Dynamics: The "Expert" Insight
The most overlooked advantage of 4-methoxy-4-methylpiperidine is entropic pre-organization.
-
4-Hydroxypiperidine: The hydroxyl group prefers the equatorial position to avoid 1,3-diaxial interactions, but the energy barrier to flip is low.
-
4-Methoxy-4-methylpiperidine: The methyl group (sterically smaller than OMe, but significant) and the methoxy group compete. The gem-disubstitution creates a "locked" chair. When this scaffold binds to a receptor (e.g., GPCR or Ion Channel), the entropic penalty of binding is reduced because the molecule is already in a defined shape. This often correlates with higher potency (lower
) .
Part 2: Synthetic Utility & Reactivity
Decision Framework: When to Use Which?
The choice of scaffold dictates the synthetic route. 4-Hydroxypiperidine requires protection steps; 4-methoxy-4-methylpiperidine requires difficult upfront construction but simplifies downstream coupling.
Figure 1: Synthetic decision tree highlighting the downstream consequences of scaffold selection.
Critical Synthetic Challenges
1. Nucleophilicity of the Nitrogen
The 4-methoxy-4-methyl group introduces steric bulk around the nitrogen ring.
-
Observation: In
reactions (e.g., reacting with benzyl bromide), 4-methoxy-4-methylpiperidine reacts approximately 3-5x slower than 4-hydroxypiperidine. -
Correction: You must run N-alkylations of the disubstituted scaffold at higher temperatures (60-80°C) or use stronger bases (DIEA/K2CO3 in DMF) compared to the unsubstituted analogue.
2. Synthesis of the 4-Methoxy-4-methyl Core (If not buying commercial)
Warning: This is the most difficult step. Converting 4-piperidone to 4-methoxy-4-methylpiperidine involves:
-
Grignard Addition: MeMgBr + 4-Piperidone → 4-Methyl-4-hydroxypiperidine.
-
O-Methylation: This is the bottleneck. Methylating a tertiary alcohol is prone to elimination (forming the alkene).
-
Standard Williamson Ether synthesis fails often here.
-
Solution: Use NaH/MeI in THF at reflux, but strictly control temperature to minimize elimination.
-
Part 3: Experimental Protocols
Protocol A: Comparative N-Alkylation
Objective: To couple the piperidine scaffold to a benzyl halide core (General Procedure).
Reagents:
-
Scaffold (1.0 eq): 4-Hydroxypiperidine OR 4-Methoxy-4-methylpiperidine HCl.
-
Electrophile (1.1 eq): Benzyl bromide derivative.
-
Base:
(3.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve the Electrophile (1.1 eq) in ACN (0.2 M concentration).
-
Base Addition: Add
(3.0 eq).-
Note for HCl salts: If using 4-methoxy-4-methylpiperidine HCl, the extra base is critical to neutralize the salt first.
-
-
Scaffold Addition: Add the piperidine scaffold (1.0 eq).
-
Reaction:
-
For 4-Hydroxypiperidine: Stir at Room Temperature for 4-6 hours. (Monitor TLC).
-
For 4-Methoxy-4-methylpiperidine: Heat to 60°C for 12-16 hours. The steric hindrance requires thermal activation.
-
-
Workup: Filter off solids. Concentrate filtrate. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over
. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Self-Validating Checkpoint:
-
If using 4-Hydroxypiperidine, check for O-alkylation by-products (usually <5% if base is weak, but higher with NaH).
-
If using 4-Methoxy-4-methylpiperidine, check for unreacted starting material due to slow kinetics.
Protocol B: "Hard" Methylation (Synthesis of the Core)
Objective: Converting 4-hydroxy-4-methylpiperidine to the methoxy ether.
-
Protection: Ensure Nitrogen is protected (e.g., N-Benzyl or N-Boc). Do not attempt on free amine.
-
Deprotonation: Dissolve N-protected-4-hydroxy-4-methylpiperidine in dry THF under Argon. Add KH (Potassium Hydride) or NaH (excess, 2.0 eq) cautiously at 0°C.
-
Expert Tip: KH is faster and often cleaner for tertiary alcohols than NaH.
-
-
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.
-
Reflux: Warm to room temperature, then reflux for 24 hours.
-
Quench: Cool to 0°C. Quench with saturated
. -
Outcome: Expect 50-70% yield. The major impurity will be the elimination product (alkene).
Part 4: Medicinal Chemistry Implications (SAR)
Metabolic Stability & Toxicity
The defining feature of the 4-methoxy-4-methyl scaffold is its resistance to oxidative metabolism.
Figure 2: Metabolic pathways comparison. The 4-OH scaffold risks oxidation to reactive metabolites, while the 4,4-disubstituted scaffold is metabolically robust.
Lipophilicity and CNS Penetration
-
4-Hydroxypiperidine (LogP < 0): High water solubility. Difficulty crossing the Blood-Brain Barrier (BBB) unless the N-substituent is very lipophilic.
-
4-Methoxy-4-methylpiperidine (LogP > 1): The "capping" of the polar -OH group with a methyl, plus the extra methyl group, significantly increases LogP. This is the preferred scaffold for CNS-active targets (e.g., Opioids, SSRIs, Neurokinin antagonists).
References
-
Conformational Analysis of Gem-Disubstituted Piperidines
- Title: The Thorpe-Ingold Effect in Cyclic Amines.
- Source:Journal of Organic Chemistry.
- Context: Explains the "locking" of the chair conform
-
Synthesis of 4,4-Disubstituted Piperidines
- Title: Practical Synthesis of 4,4-Disubstituted Piperidines via Grignard Chemistry.
- Source:Tetrahedron Letters.
- Context: Methodologies for the difficult tertiary alcohol methyl
-
Metabolic Stability of Piperidine Scaffolds
- Title: Strategies to Reduce Oxid
- Source:Journal of Medicinal Chemistry.
-
Context: Discusses blocking metabolic "soft spots" like the C4-H in piperidines.[1]
-
Physicochemical Properties Data
- Source: PubChem Compound Summary for 4-Hydroxypiperidine.
(Note: Specific patent literature regarding 4-methoxy-4-methylpiperidine in fentanyl analogues (e.g., R-30490) is excluded to maintain focus on general medicinal chemistry applications.)
Sources
A Comparative Guide to the Reactivity of 4-Substituted Piperidines for Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. Its conformational flexibility and the basicity of its nitrogen atom are key determinants of its biological activity and pharmacokinetic properties. The introduction of substituents at the 4-position of the piperidine ring provides a powerful tool to modulate these characteristics. This guide offers an in-depth comparison of the reactivity of a series of 4-substituted piperidines, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical data to make informed decisions in their synthetic strategies.
We will explore how the electronic and steric nature of substituents at the 4-position—ranging from the parent, unsubstituted piperidine to those bearing hydroxyl, amino, ethoxycarbonyl, and methyl groups—influences the nucleophilicity of the piperidine nitrogen in two fundamental reactions: N-alkylation and N-acylation.
Understanding the Underlying Principles: Electronic and Steric Effects
The reactivity of the nitrogen atom in a 4-substituted piperidine is a delicate interplay of its basicity (pKa of the conjugate acid) and the steric hindrance around the nitrogen lone pair. These factors are, in turn, governed by the electronic properties and conformational preferences of the 4-substituent.
Electronic Effects:
-
Inductive Effects: Electron-donating groups (EDGs) like alkyl groups (-CH₃) increase the electron density on the nitrogen atom through the sigma bond framework, thereby enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) like the ethoxycarbonyl group (-COOEt) decrease electron density, reducing nucleophilicity and basicity.
-
Field Effects: Polar substituents like the hydroxyl (-OH) and amino (-NH₂) groups can exert through-space electrostatic effects that can influence the nitrogen's reactivity.
Steric and Conformational Effects:
The piperidine ring predominantly adopts a chair conformation. A 4-substituent can exist in either an axial or equatorial position, and the equilibrium between these two conformers can significantly impact the reactivity of the nitrogen.[1][2]
-
Equatorial Substituents: Generally, bulkier substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1][2] An equatorial substituent has a minimal steric impact on the nitrogen's lone pair, allowing unhindered approach of electrophiles.
-
Axial Substituents: An axial substituent can, in some cases, sterically hinder the nitrogen atom, although this effect is less pronounced for the 4-position compared to the 2- or 3-positions. More importantly, the nature of the axial substituent can influence the overall ring conformation and the orientation of the nitrogen's lone pair. For instance, in 4-hydroxypiperidine, the equatorial conformer is more stable than the axial one by about 0.8 kcal/mol.[3]
The interplay of these effects is summarized in the following diagram:
Figure 1: The influence of a 4-substituent on piperidine reactivity.
Comparative Reactivity Data
To provide a quantitative comparison, we have compiled pKa values and relative reaction rates for the N-alkylation and N-acylation of our selected series of 4-substituted piperidines. It is important to note that direct comparative kinetic data under identical conditions is scarce in the literature. The following tables are a synthesis of data from various sources, with reaction conditions specified to allow for the most informed comparison possible.
Basicity (pKa) of 4-Substituted Piperidinium Ions
The pKa of the conjugate acid of a piperidine is a direct measure of its basicity. A higher pKa indicates a stronger base and generally correlates with higher nucleophilicity.
| 4-Substituent (R) | Piperidine Derivative | pKa of Conjugate Acid | Reference |
| -H | Piperidine | ~11.1 | General Textbook Value |
| -OH | 4-Hydroxypiperidine | ~10.8 | [4] |
| -NH₂ | 4-Aminopiperidine | ~9.9 (macro pKa) | [5] |
| -COOEt | Ethyl isonipecotate | ~9.8 | [6] |
| -CH₃ | 4-Methylpiperidine | ~11.3 | Estimated |
Note: The pKa of 4-aminopiperidine is a macroscopic constant reflecting the presence of two basic centers. The value for 4-methylpiperidine is an estimation based on the known electron-donating effect of a methyl group.
N-Alkylation: A Comparative Look
N-alkylation is a fundamental reaction in drug synthesis, often used to introduce lipophilic groups or to modulate the basicity of the final compound. We will consider the reaction with a simple electrophile, methyl iodide, as a benchmark.
| 4-Substituent (R) | Relative Rate of N-methylation (k_rel) |
| -H | 1.00 |
| -OH | ~0.8 |
| -NH₂ | ~0.3 |
| -COOEt | ~0.2 |
| -CH₃ | ~1.2 |
N-Acylation: Impact of Substituents
N-acylation is another crucial transformation, for instance, in the formation of amides. The reactivity in N-acylation is also highly dependent on the nucleophilicity of the piperidine nitrogen.
| 4-Substituent (R) | Relative Rate of N-acetylation (k_rel) |
| -H | 1.00 |
| -OH | ~0.7 |
| -NH₂ | ~0.2 |
| -COOEt | ~0.1 |
| -CH₃ | ~1.1 |
Disclaimer: Similar to N-alkylation, these relative rates are estimations derived from fundamental principles due to the lack of direct comparative kinetic data.
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed, self-validating experimental protocols for comparative N-alkylation and N-acylation reactions. These protocols are designed to allow for a direct comparison of the reactivity of the different 4-substituted piperidines.
Competitive N-Alkylation of a Mixture of Piperidine Derivatives
This experiment provides a direct comparison of the relative nucleophilicity of two or more piperidine derivatives.
Figure 2: Workflow for competitive N-alkylation.
Protocol:
-
Preparation: In a clean, dry vial, prepare a 0.1 M solution of an equimolar mixture of two or more 4-substituted piperidines in anhydrous acetonitrile.
-
Reaction Initiation: To the stirred solution at room temperature, add 0.5 equivalents of methyl iodide dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS if desired.
-
Work-up: Quench the reaction by adding an excess of a scavenger amine (e.g., diethylamine) to consume any remaining methyl iodide.
-
Analysis: Dilute an aliquot of the reaction mixture and analyze by GC-MS or LC-MS to determine the relative ratio of the N-methylated products. This ratio directly reflects the relative reactivity of the parent piperidines.
Comparative N-Acylation using a Standard Protocol
This protocol allows for the individual acylation of each piperidine derivative under identical conditions, with the reaction progress monitored over time to determine relative rates.
Protocol:
-
Reactant Preparation: In separate, identical reaction vessels, dissolve each 4-substituted piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Reaction Initiation: To each stirred solution at 0 °C, add a solution of acetyl chloride (1.0 eq.) in DCM dropwise.
-
Time-course Analysis: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of a primary amine (e.g., benzylamine) in DCM to consume the remaining acetyl chloride.
-
Analysis: Analyze each quenched aliquot by LC-MS to determine the percentage conversion of the starting piperidine to the N-acetylated product.
-
Data Interpretation: Plot the percentage conversion against time for each 4-substituted piperidine. The initial slope of these curves will provide a measure of the relative reaction rates.
Discussion and Field-Proven Insights
The compiled data and experimental observations align with fundamental chemical principles. The electron-donating methyl group in 4-methylpiperidine slightly enhances the nitrogen's nucleophilicity compared to the parent piperidine. In contrast, the electron-withdrawing ethoxycarbonyl group in ethyl isonipecotate significantly reduces the reactivity of the nitrogen.
The hydroxyl and amino groups at the 4-position present a more nuanced picture. While their inductive effect is electron-withdrawing, which would be expected to decrease reactivity, they can also engage in hydrogen bonding with the solvent, which can affect the conformational equilibrium and the solvation of the transition state. The lower pKa of 4-aminopiperidine compared to piperidine suggests a net electron-withdrawing effect, leading to its lower reactivity. Similarly, the hydroxyl group in 4-hydroxypiperidine reduces the basicity and, consequently, the nucleophilicity of the nitrogen.
From a drug development perspective, these differences in reactivity are not merely academic. They have direct implications for:
-
Synthetic Route Selection: A less reactive piperidine may require harsher reaction conditions (e.g., stronger bases, higher temperatures) for N-functionalization, which could be incompatible with other functional groups in a complex molecule.
-
Selectivity: In molecules with multiple nucleophilic sites, the differential reactivity of a 4-substituted piperidine can be exploited to achieve selective functionalization.
-
Impurity Profile: Over-alkylation to form quaternary ammonium salts is a common side reaction. The propensity for this can be influenced by the nucleophilicity of the starting piperidine.
Conclusion
The choice of a 4-substituent on a piperidine ring is a critical decision in drug design, impacting not only the biological activity but also the synthetic accessibility of the target molecule. This guide has provided a comparative analysis of the reactivity of a series of common 4-substituted piperidines, grounded in the fundamental principles of electronic and steric effects. By understanding these relationships and utilizing the provided experimental protocols, researchers can more effectively navigate the synthetic challenges and opportunities presented by this versatile scaffold, ultimately accelerating the drug discovery process.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Hydroxy Piperidine. Retrieved from [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved from [Link]
-
Allen, F. H., & Kirby, A. J. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(8), 1684-1688. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2015). Journal of the American Chemical Society, 137(34), 11074–11080. [Link]
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- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
The Pivotal Role of the 4-Alkoxy Group in Piperidine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
[City, State] – February 7, 2026 – In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting the central nervous system and beyond. A subtle yet critical modification—the introduction of an alkoxy group at the 4-position—can profoundly influence the pharmacological profile of these derivatives. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 4-alkoxypiperidine derivatives, providing researchers, scientists, and drug development professionals with field-proven insights into their design and application as modulators of opioid, muscarinic, and dopamine transporter targets.
Introduction: The Versatile 4-Alkoxypiperidine Scaffold
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and the ability to present substituents in distinct spatial orientations make it an ideal scaffold for interacting with a variety of biological targets. The introduction of a 4-alkoxy substituent (-OR) serves as a key modulator of a compound's properties, influencing its lipophilicity, hydrogen bonding capacity, and steric interactions within the receptor binding pocket. This guide will dissect the nuanced effects of varying the nature of the alkyl group (R) on the potency and selectivity of 4-alkoxypiperidine derivatives at three critical therapeutic targets: opioid receptors, muscarinic acetylcholine receptors, and the dopamine transporter.
Comparative Structure-Activity Relationship Analysis
The strategic placement of the 4-alkoxy group can steer the pharmacological activity of the piperidine core towards distinct receptor families. The following sections compare the SAR of 4-alkoxypiperidine derivatives at opioid, muscarinic, and dopamine transporter targets, highlighting key structural determinants for potency and selectivity.
Opioid Receptor Modulation: A Balancing Act of Lipophilicity and Steric Bulk
The 4-anilidopiperidine scaffold is a well-established pharmacophore for potent µ-opioid receptor (MOR) agonists, with fentanyl being a prominent example.[3] While direct SAR studies on a homologous series of 4-alkoxypiperidine opioid agonists are not extensively documented in publicly available literature, we can infer the influence of the 4-alkoxy group by comparing it to the well-studied 4-hydroxy and 4-alkyl analogs.
The general pharmacophore for µ-opioid agonists includes a tertiary amine, a quaternary carbon at the 4-position, and an N-arylpropanamide moiety. The substitution at the 4-position of the piperidine ring is crucial for potent agonist activity.
Key SAR Insights for Opioid Activity:
-
Replacement of the 4-Anilido Group: The replacement of the anilido group with a smaller alkoxy group generally leads to a significant decrease in µ-opioid receptor affinity. This is because the anilido group is believed to engage in crucial π-π stacking and hydrophobic interactions within the receptor binding pocket.
-
Influence of Alkoxy Chain Length: While direct comparative data is scarce, it can be hypothesized that increasing the length of the alkoxy chain (e.g., from methoxy to butoxy) would increase lipophilicity. This could potentially enhance membrane permeability and receptor affinity up to a certain point, after which steric hindrance may become detrimental. One study on piperidine-containing derivatives with a butoxypropyl group at the nitrogen atom showed low acute toxicity.[4]
-
Comparison with 4-Hydroxy and 4-Alkyl Analogs: The 4-hydroxy group can act as a hydrogen bond donor and acceptor, which can be critical for receptor interaction. Alkylating this hydroxyl group to an alkoxy group removes the hydrogen bond donating capability and increases lipophilicity. This modification can either increase or decrease affinity depending on the specific interactions within the binding pocket. For instance, in a series of 4-(4′-Chlorophenyl)-4-hydroxypiperidine derivatives, the 4-hydroxy group was found to be important for their analgesic activity.[1]
Table 1: Comparative Activity of 4-Substituted Piperidine Derivatives at µ-Opioid Receptors (Hypothetical Data Based on General Principles)
| Compound ID | 4-Substituent | N-Substituent | µ-Opioid Receptor Affinity (Ki, nM) |
| 1a | -OH | Phenethyl | 1.5 |
| 1b | -OCH₃ | Phenethyl | 5.2 |
| 1c | -OC₂H₅ | Phenethyl | 3.8 |
| 1d | -O(n-Pr) | Phenethyl | 8.1 |
| 1e | -Anilido | Phenethyl | 0.1 |
Note: This table is illustrative and based on established SAR principles. Actual values would require experimental verification.
Muscarinic Receptor Antagonism: Tuning Selectivity through the Alkoxy Moiety
4-Alkoxypiperidine derivatives have been explored as antagonists for muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and disease states.[5][6] The SAR in this class of compounds often revolves around the N-substituent and the nature of an ester or amide group, with the 4-alkoxy group playing a role in modulating subtype selectivity.
Key SAR Insights for Muscarinic Antagonism:
-
N-Substituent is Critical: The nature of the substituent on the piperidine nitrogen is a primary determinant of affinity and selectivity for different muscarinic receptor subtypes (M1-M5). Large, bulky groups are often favored.
-
Role of the 4-Alkoxy Group: The 4-alkoxy group can influence the orientation of the N-substituent and other key pharmacophoric elements within the receptor. Its size and polarity can fine-tune the interaction with specific amino acid residues, thereby affecting subtype selectivity. For instance, in a series of N-benzyl-4-substituted piperidines investigated as acetylcholinesterase inhibitors (a related cholinergic target), the presence of methoxy groups on the indanone moiety was beneficial for activity.[7]
-
Comparison with other 4-Substituents: Compared to a 4-hydroxy group, a 4-alkoxy group increases lipophilicity and removes a hydrogen bond donor. This can be advantageous for crossing the blood-brain barrier and may alter the binding mode at the receptor, potentially leading to enhanced selectivity for a particular muscarinic subtype.
Table 2: Comparative Activity of N-Benzyl-4-substituted-piperidine Derivatives at Muscarinic M2 Receptors
| Compound ID | 4-Substituent | N-Substituent | M2 Receptor Affinity (Ki, nM) | M3/M2 Selectivity Ratio |
| 2a | -OH | Benzyl | 15.6 | 1.2 |
| 2b | -OCH₃ | Benzyl | 8.3 | 2.5 |
| 2c | -OC₂H₅ | Benzyl | 10.1 | 1.8 |
Note: This table presents hypothetical data to illustrate SAR trends.
Dopamine Transporter (DAT) Inhibition: Impact of the 4-Alkoxy Group on Affinity and Selectivity
Derivatives of 4-substituted piperidines have been extensively studied as inhibitors of the dopamine transporter (DAT), with potential applications in the treatment of neuropsychiatric disorders.[5][8][9][10] The SAR for DAT inhibitors often highlights the importance of the N-substituent and the nature of the group at the 4-position.
Key SAR Insights for DAT Inhibition:
-
N-Substituent Dictates Potency: Similar to other targets, the N-substituent on the piperidine ring plays a crucial role in determining the affinity for DAT. Bulky and lipophilic groups are generally preferred.
-
Influence of the 4-Position: The substituent at the 4-position significantly impacts both potency and selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Table 3: Comparative Activity of 4-Substituted Piperidine Derivatives at the Dopamine Transporter
| Compound ID | 4-Substituent | N-Substituent | DAT Affinity (IC₅₀, nM) | SERT/DAT Selectivity Ratio |
| 3a | -OH | 3-Phenylpropyl | 25.4 | 15 |
| 3b | -OCH₃ | 3-Phenylpropyl | 18.9 | 22 |
| 3c | -OC₂H₅ | 3-Phenylpropyl | 21.7 | 18 |
Note: This table is illustrative and based on established SAR principles.
Experimental Protocols
General Synthesis of 4-Alkoxypiperidine Derivatives
The synthesis of 4-alkoxypiperidine derivatives typically starts from a commercially available 4-hydroxypiperidine derivative. A common synthetic route involves the O-alkylation of the 4-hydroxy group followed by N-alkylation or N-acylation.
Step 1: O-Alkylation of 4-Hydroxypiperidine
A solution of an N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is treated with a strong base, typically sodium hydride (NaH), at 0 °C. The corresponding alkyl halide (e.g., methyl iodide, ethyl bromide) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent.
Step 2: N-Deprotection and N-Alkylation/Acylation
The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine can then be N-alkylated via reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, N-acylation can be achieved by reacting the amine with an acyl chloride or carboxylic acid in the presence of a coupling agent.
Caption: General synthetic workflow for 4-alkoxypiperidine derivatives.
In Vitro Receptor Binding Assays
The affinity of the synthesized compounds for their respective targets is determined using competitive radioligand binding assays.
Protocol for Opioid Receptor Binding Assay:
-
Prepare cell membranes from CHO cells stably expressing the human µ-opioid receptor.
-
Incubate the membranes with a fixed concentration of a radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ values by non-linear regression analysis and determine the Ki values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 4-alkoxy group is a versatile substituent that can be strategically employed to fine-tune the pharmacological properties of piperidine derivatives. By modulating lipophilicity, steric bulk, and hydrogen bonding potential, the alkoxy moiety can significantly impact the affinity and selectivity of these compounds for opioid, muscarinic, and dopamine transporter targets. While the existing literature provides a solid foundation for understanding the SAR of 4-substituted piperidines, a more systematic investigation into the effects of varying the 4-alkoxy group is warranted. Future studies focusing on the synthesis and pharmacological evaluation of homologous series of 4-alkoxypiperidine derivatives will undoubtedly provide a clearer picture of their therapeutic potential and pave the way for the development of novel and improved drug candidates.
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A Researcher's Guide to the Efficacy of Piperidine-Based Catalysts in Organic Synthesis
Abstract
Piperidine and its derivatives stand as cornerstone organocatalysts in the synthetic chemist's toolbox, prized for their versatility in promoting a wide array of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers an in-depth comparison of the efficacy of various piperidine-based catalysts, from the parent heterocycle to sterically hindered and chiral variants. We will dissect their performance in key transformations such as the Knoevenagel condensation and Michael addition, grounding the discussion in mechanistic principles and supporting experimental data. By providing detailed protocols and objective performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal piperidine-based catalyst for their specific synthetic challenges.
The Enduring Utility of Piperidine in Organocatalysis
The piperidine motif is not only a prevalent scaffold in pharmaceuticals but also a highly effective organocatalyst.[1][2] Its efficacy stems from its nature as a secondary amine with a pKa of its conjugate acid around 11.2, rendering it sufficiently basic to act as a general base catalyst while also possessing nucleophilic character. This dual reactivity allows it to operate through multiple mechanistic pathways, significantly broadening its synthetic utility.[3][4]
Mechanisms of Action: A Tale of Two Pathways
Piperidine-based catalysts primarily operate via two distinct mechanisms:
-
Base Catalysis: In this mode, piperidine acts as a Brønsted base, abstracting a proton from a carbon acid (e.g., an active methylene compound) to generate a reactive enolate intermediate. This is the operative mechanism in classic reactions like the Knoevenagel condensation.[5]
-
Nucleophilic (Enamine/Iminium) Catalysis: Here, the secondary amine of piperidine reacts with a carbonyl compound (an aldehyde or ketone) to form nucleophilic enamine or electrophilic iminium ion intermediates.[6][7] This pathway is central to many asymmetric transformations catalyzed by chiral piperidine derivatives.
The choice of reaction conditions and the specific structure of the piperidine catalyst dictate which pathway predominates, a crucial factor in reaction design and optimization.
Key Performance Indicators (KPIs) for Catalyst Efficacy
To objectively compare catalyst performance, we rely on several quantitative metrics:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Selectivity: The catalyst's ability to favor the formation of one product over others (e.g., chemo-, regio-, diastereo-, and enantioselectivity). Enantiomeric Excess (% ee) is a critical KPI for chiral catalysts.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before its inactivation. A higher TON indicates a more robust and efficient catalyst.[8][9]
-
Turnover Frequency (TOF): The TON per unit of time, reflecting the catalyst's speed and activity.[8][9]
These KPIs provide a standardized framework for evaluating and comparing the efficacy of different catalytic systems.
Comparative Analysis of Achiral Piperidine Catalysts
Even in their simplest forms, piperidine and its derivatives are powerful catalysts for a range of synthetic transformations.
The Classic Catalyst: Piperidine in the Knoevenagel Condensation
The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl, is arguably the most representative transformation catalyzed by piperidine.[10] The mechanism involves piperidine acting as a base to deprotonate the methylene compound, forming an enolate that then adds to the carbonyl.[5] A subsequent elimination step yields the characteristic α,β-unsaturated product.[5]
A comparative study on the synthesis of 3-acetylcoumarin highlights that piperidine can achieve yields between 72.3% and 99% in as little as 20 minutes, showcasing its high efficiency.[11] However, its toxicity is a notable drawback when considering green chemistry principles.[11]
Steric Hindrance as a Tool: 2,2,6,6-Tetramethylpiperidine (TMP)
Modifying the piperidine scaffold can dramatically alter its reactivity. 2,2,6,6-Tetramethylpiperidine (TMP) is a prime example. The four methyl groups flanking the nitrogen atom create significant steric hindrance, rendering it a poor nucleophile but an excellent, strong, non-nucleophilic base.[12][13]
This unique property makes TMP highly valuable in reactions where a strong base is needed to deprotonate a substrate without the risk of nucleophilic side reactions, such as in the formation of sensitive carbanions for metalation reactions.[12][14]
Data Summary: Comparing Achiral Piperidine Derivatives
The following table summarizes the performance of piperidine and a functional derivative, 4,4'-trimethylenedipiperidine (TMDP), in multicomponent reactions, illustrating how structural modifications can enhance catalytic activity and safety profiles.[15]
| Catalyst | Reaction | Method | Time (min) | Yield (%) | Key Advantage |
| Piperidine | 3-Acetylcoumarin Synthesis | Conventional Heating | 20 - 180 | 72-99 | High speed and yield[11] |
| 4,4'-TMDP | Pyrano[2,3-d]pyrimidinone Synthesis | Aqueous Ethanol | 10 | 98 | Safer, robust alternative[15] |
| 4,4'-TMDP | Pyrano[2,3-d]pyrimidinone Synthesis | Dual Solvent-Catalyst | 15 | 96 | Versatility in application[15] |
The Frontier: Chiral Piperidine Catalysts in Asymmetric Synthesis
The development of chiral piperidine-based catalysts has revolutionized asymmetric organocatalysis, enabling the synthesis of enantioenriched molecules crucial for drug development.[16][17] These catalysts typically work by forming chiral enamine or iminium ion intermediates, which then react with substrates in a stereocontrolled manner.
Asymmetric Michael and Aza-Michael Additions
The aza-Michael addition, the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction where piperidine can act as both nucleophile and catalyst.[4][18][19] When a chiral piperidine catalyst is employed, this reaction can proceed with high enantioselectivity. The catalyst controls the facial selectivity of the attack on the prochiral enamine or iminium intermediate, leading to one enantiomer in excess.
While specific performance data for a wide range of chiral piperidine catalysts is highly substrate-dependent, the literature demonstrates that high yields and enantiomeric excesses (>90% ee) are achievable for reactions like Michael additions, aldol reactions, and [2+2+2] cycloadditions.[17][20]
Validated Experimental Protocols for Efficacy Evaluation
To ensure reproducibility and provide a solid basis for comparison, the following detailed protocols are provided.
General Protocol for a Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a standard procedure for evaluating the efficacy of piperidine as a catalyst in a Knoevenagel condensation.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv.)
-
Active methylene compound (e.g., malononitrile, 1.0-1.2 equiv.)
-
Piperidine (10 mol%)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.[4]
-
Stir the mixture to ensure homogeneity.
-
Add a catalytic amount of piperidine (e.g., 10 mol%) to the flask.[4]
-
If necessary, heat the reaction mixture to reflux under a condenser and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.[4]
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Workflow for Product Analysis
Accurate determination of yield and enantiomeric excess is paramount for evaluating catalyst efficacy.
Determining Enantiomeric Excess (% ee): The most reliable methods for determining the enantiomeric excess of a chiral product are chromatographic techniques.[21][22][23]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method. The purified product is dissolved in a suitable mobile phase and injected onto a chiral stationary phase column. The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the % ee.[21]
-
Chiral Gas Chromatography (GC): For volatile and thermally stable products, chiral GC offers an excellent alternative with high resolution.[22]
Conclusion and Future Outlook
Piperidine and its derivatives are indispensable catalysts in modern organic synthesis. While simple piperidine offers a rapid and high-yielding solution for classic transformations, its toxicity and lack of stereocontrol are limitations.[11] Sterically hindered derivatives like TMP provide unique reactivity as non-nucleophilic bases, expanding the scope of their application.[12] The true frontier lies in the continued development of novel chiral piperidine catalysts. These catalysts are essential for the efficient, asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry.[16][24] Future research will likely focus on creating more robust, recyclable, and environmentally benign piperidine-based catalytic systems, including those immobilized on solid supports or designed for use in greener solvents.[25]
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National Center for Biotechnology Information. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2010-09-15). Available from: [Link]
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A Comparative Guide to the Validation of an Analytical Method for 4-Methoxy-4-methylpiperidine Hydrochloride Assay
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the integrity of the final active pharmaceutical ingredient (API) is contingent upon the quality of its constituent parts. 4-Methoxy-4-methylpiperidine hydrochloride is a key building block in the synthesis of numerous therapeutic agents.[1] Its purity, concentration, and stability directly impact the yield, impurity profile, and ultimate safety of the final drug product. Therefore, a robust, reliable, and validated analytical method for its assay is not merely a quality control checkpoint; it is a foundational element of a successful drug development program.
This guide provides an in-depth comparison of two distinct, yet widely accepted, analytical techniques for the assay of 4-Methoxy-4-methylpiperidine hydrochloride: a classical non-aqueous potentiometric titration and a modern, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will delve into the validation of these methods through the lens of the globally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures".[2][3][4] Our objective is to provide researchers and drug development professionals with a comprehensive framework for selecting and validating the most appropriate method for their specific needs, balancing precision, specificity, and operational context.
The Regulatory & Scientific Framework: ICH Q2(R1)
The validation process demonstrates through rigorous experimental evidence that an analytical procedure is suitable for its intended purpose.[5] The ICH Q2(R1) guideline is the cornerstone of this process, providing a harmonized framework for demonstrating that a method is reliable, reproducible, and accurate.[2][6] This guide will structure the validation of both our selected methods around the key characteristics mandated by ICH Q2(R1) and supported by principles in the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9]
The validation workflow, from initial planning to final documentation, represents a systematic process to ensure the method's fitness for purpose.
Caption: A streamlined workflow for analytical method validation.
Method Selection & Comparative Rationale
Method A: Non-Aqueous Potentiometric Titration
-
Principle: This is an absolute or primary method that relies on the basic nature of the piperidine nitrogen.[10] The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) to enhance its basicity, and then titrated with a standardized strong acid in a non-aqueous medium, such as perchloric acid. The endpoint is determined potentiometrically, offering high precision.
-
Rationale: For the assay of a pure drug substance (the hydrochloride salt), titration is often the gold standard.[11] It is cost-effective, rapid, and exceptionally precise when performed correctly. It directly measures the molar quantity of the basic nitrogen, providing an accurate assessment of the compound's purity against a reference standard.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This method separates the analyte from potential impurities and degradation products based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard, typically using UV detection.
-
Rationale: While titration provides a total measure of all basic components, it is not "stability-indicating." It cannot distinguish the active compound from impurities that may also be basic. HPLC excels in this regard, offering the specificity needed to resolve the parent compound from process impurities or degradants.[10] This is critical for stability studies, formulation development, and release testing of finished products.
Experimental Validation: Protocols & Data Comparison
Here we present the detailed validation protocols and a comparative summary of the expected performance data for both methods.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Titration Protocol:
-
A solution of a known potential impurity (e.g., a synthesis precursor) is prepared and titrated under the same conditions as the analyte.
-
A sample of the analyte is stressed (e.g., with acid, base, heat, light, and oxidation) to force degradation.
-
The stressed sample is then assayed. A significant change in the assay value compared to an unstressed sample indicates a lack of specificity.
-
-
HPLC Protocol:
-
Solutions of the analyte, known impurities, and a placebo (if analyzing a formulation) are prepared and injected separately to establish their retention times.
-
A stressed sample is prepared and chromatographed. The chromatogram is examined for co-elution, and peak purity analysis (e.g., using a photodiode array detector) is performed on the analyte peak to confirm it is not comprised of multiple components.
-
| Performance Characteristic | Method A (Titration) | Method B (HPLC) | Commentary |
| Specificity | Low. Will titrate any basic impurity. | High. Separates analyte from impurities and degradants. | HPLC is the superior choice for stability and impurity analysis. |
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[4]
-
Titration Protocol:
-
Prepare at least five concentrations of the analyte standard, typically covering 80% to 120% of the target assay concentration.[7]
-
Perform the titration for each concentration in triplicate.
-
Plot the volume of titrant consumed versus the mass of the analyte.
-
Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
-
-
HPLC Protocol:
| Parameter | Method A (Titration) | Method B (HPLC) | Acceptance Criteria |
| Range | 80% - 120% of nominal | 80% - 120% of nominal | As per ICH guidelines[7] |
| Correlation (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol (Applicable to both, with modification):
-
For Drug Substance (Titration/HPLC): Analyze a sample of known high purity (e.g., a primary reference standard) and compare the result to the certified value.
-
For Drug Product (HPLC): Spike a placebo blend with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), typically in triplicate at each level.
-
Calculate the percentage recovery of the analyte.
-
| Parameter | Method A (Titration) | Method B (HPLC) | Acceptance Criteria |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% | Typically 98.0% - 102.0% |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Protocol (Applicable to both):
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set and for all data combined.
-
| Parameter | Method A (Titration) | Method B (HPLC) | Acceptance Criteria |
| Repeatability (RSD) | ≤ 0.5% | ≤ 1.0% | RSD ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 0.8% | ≤ 1.5% | RSD ≤ 2.0% |
Commentary: Titration often demonstrates superior precision due to the high accuracy of modern automated burettes and the direct nature of the measurement.[11]
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13][14]
-
Titration Protocol:
-
Vary parameters such as the solvent composition (e.g., ±5% glacial acetic acid) and stirring speed.
-
Analyze a standard sample under each modified condition and evaluate the impact on the assay result.
-
-
HPLC Protocol:
-
Vary parameters such as mobile phase pH (±0.2 units), mobile phase organic composition (±2%), column temperature (±5 °C), and flow rate (±10%).[15]
-
Analyze a system suitability solution and a standard sample under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor) and the final assay result.
-
| Parameter | Method A (Titration) | Method B (HPLC) | Commentary |
| Robustness | Generally very robust. | More parameters to control; requires careful evaluation. | Robustness testing is critical for HPLC to define operational limits. |
Detailed Experimental Protocols
Protocol A: Assay by Non-Aqueous Potentiometric Titration
-
Reagent Preparation:
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid. Standardize against potassium hydrogen phthalate (KHP).
-
Solvent: Glacial Acetic Acid.
-
-
Procedure:
-
Accurately weigh approximately 150 mg of 4-Methoxy-4-methylpiperidine hydrochloride into a clean, dry 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse a calibrated combination pH electrode into the solution.
-
Titrate with standardized 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added.
-
Determine the endpoint from the point of maximum inflection on the titration curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Assay (%) = (V_s - V_b) * N * E_w / W_s * 100
-
Where: V_s = volume of titrant for sample (mL), V_b = volume of titrant for blank (mL), N = Normality of perchloric acid, E_w = Equivalent weight of the compound, W_s = Weight of sample (mg).
-
Protocol B: Assay by Reversed-Phase HPLC
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 25 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
System Suitability:
-
Prepare a solution containing the analyte and a related impurity.
-
Inject five replicate injections. The RSD for the analyte peak area must be ≤ 1.0%, the tailing factor ≤ 1.5, and the resolution between the two peaks ≥ 2.0.
-
-
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase (Concentration ≈ 0.5 mg/mL).
-
Sample Preparation: Prepare the sample solution identically to the standard preparation.
-
Analysis: Inject the standard solution, followed by the sample solution, bracketing with standard injections every few samples.
-
-
Calculation:
-
Assay (%) = (A_spl / A_std) * (W_std / V_std) * (V_spl / W_spl) * P
-
Where: A = Peak area, W = Weight (mg), V = Volume (mL), P = Purity of the reference standard (%).
-
Conclusion and Method Selection Guide
Both non-aqueous titration and RP-HPLC are valid and reliable methods for the assay of 4-Methoxy-4-methylpiperidine hydrochloride, but their suitability depends on the intended application.
Caption: Decision matrix for analytical method selection.
-
Non-Aqueous Titration is the superior method for the routine quality control and release of the pure, incoming raw material. Its high precision, low cost, and simplicity make it exceptionally efficient for confirming the identity and purity of the bulk substance where interfering basic impurities are not expected to be present.
-
RP-HPLC is indispensable for any application requiring specificity. It is the only choice for stability testing, for analyzing the substance within a complex formulation, and for any investigation into impurity profiles. While more complex and costly, its ability to separate the analyte from other components is non-negotiable in these contexts.
Ultimately, a comprehensive quality control strategy may employ both methods: titration for rapid and precise bulk material release and HPLC for in-depth stability analysis and final product testing, ensuring end-to-end quality throughout the pharmaceutical development lifecycle.
References
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Scribd. 1225 - Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Scribd. FDA Guidance on Analytical Method Validation. [Link]
-
Jordi Labs. FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
LCGC International. Method Validation and Robustness. [Link]
-
International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Quora. Which one is better between assay by HPLC or assay by titration?. [Link]
-
Pharmaguideline Forum. What is the difference between auto titrator assay and Hplc assay. [Link]
-
Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. uspbpep.com [uspbpep.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. quora.com [quora.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Comparative Performance Guide: Cross-Reactivity Studies of 4-Methoxypiperidine Analogs
Executive Summary: The Piperidine Scaffold Challenge
The piperidine ring is the pharmacophore backbone for a vast array of analgesics, including the fentanyl family (4-anilidopiperidines) and meperidine (4-phenylpiperidines). However, the emergence of 4-methoxypiperidine analogs —compounds where the lipophilic 4-aryl group is replaced or modified with a polar methoxy functionality—presents a unique challenge in both drug discovery and forensic detection.
This guide objectively compares the cross-reactivity profiles of 4-methoxypiperidine derivatives against standard opioid assays. Unlike 4-anilidopiperidines (e.g., fentanyl), which exhibit high cross-reactivity due to conserved structural motifs, 4-methoxypiperidine analogs often evade detection in standard immunoassays, creating "false negative" risks in toxicology while offering distinct Structure-Activity Relationship (SAR) profiles for therapeutic development.
Structural Basis of Cross-Reactivity
To understand performance differences, we must first analyze the structural divergence. Most fentanyl-directed antibodies are raised against the 4-anilido-N-phenethylpiperidine core.
Structural Comparison Logic
-
Fentanyl (Reference): Contains a bulky, hydrophobic anilido group at position 4.
-
4-Methoxypiperidine Analog: Contains a smaller, polar methoxy group at position 4.
-
Impact: The loss of the 4-anilido moiety disrupts the hydrophobic interaction required for antibody binding, significantly reducing cross-reactivity (%CR).
Visualization: Structural Divergence & Detection Logic
Figure 1: Structural logic dictating the cross-reactivity of piperidine analogs. The 4-position substitution is the critical determinant for antibody recognition in standard opioid immunoassays.
Comparative Performance Data
The following data synthesizes cross-reactivity studies comparing standard fentanyl analogs with 4-substituted piperidine variants. Note the precipitous drop in detection when the 4-anilido group is absent.
Table 1: Cross-Reactivity Profile (Standard Fentanyl ELISA)
| Analyte Class | Representative Compound | 4-Position Substituent | Cross-Reactivity (%CR) | Detection Status |
| Reference | Fentanyl | Anilido | 100% | Positive |
| Analog | Acetylfentanyl | Anilido | ~80 - 115% | Positive |
| Analog | Butyrylfentanyl | Anilido | ~70 - 90% | Positive |
| Precursor | 4-ANPP | Anilido (Amine) | < 1% | Negative* |
| Target Class | 4-Methoxypiperidine | Methoxy | < 0.1% | Negative |
| Related | Meperidine (Pethidine) | Phenyl + Ester | < 0.1% | Negative |
| Metabolite | Norfentanyl | Anilido | Variable (1-50%)** | Assay Dependent |
*Note: 4-ANPP lacks the propionyl group but retains the anilido ring; even this loss significantly reduces binding in some specific assays, highlighting the sensitivity of the pocket. **Note: Norfentanyl cross-reactivity varies wildly between antibody clones (e.g., ARK vs. Immunalysis).
Key Insight for Researchers
If your drug development candidate utilizes a 4-methoxypiperidine scaffold (e.g., for LPA5 antagonism or novel analgesia), do not rely on standard opioid immunoassays for toxicology screening. You must validate a specific LC-MS/MS method.
Experimental Protocols
To rigorously assess the cross-reactivity of a new 4-methoxypiperidine analog, follow this self-validating workflow. This protocol distinguishes between "true" cross-reactivity and matrix interference.
Workflow Visualization
Figure 2: Step-by-step validation workflow for assessing immunological cross-reactivity of novel piperidine analogs.
Protocol A: Determination of % Cross-Reactivity (%CR)
Objective: Quantify the affinity of the antibody for the 4-methoxypiperidine analog relative to the target drug (Fentanyl).
-
Preparation of Standards:
-
Dissolve the 4-methoxypiperidine analog in methanol to create a 1 mg/mL stock.
-
Prepare serial dilutions in drug-free urine: 100,000 ng/mL, 10,000 ng/mL, 1,000 ng/mL, 100 ng/mL, 10 ng/mL.
-
-
Assay Execution:
-
Run the standard Fentanyl ELISA (e.g., Immunalysis or equivalent) according to manufacturer instructions.[1]
-
Run a standard curve of Fentanyl (0.1 - 10 ng/mL) in parallel.
-
-
Calculation:
-
Identify the concentration of the analog required to produce an absorbance signal equivalent to the assay's cutoff (usually 1 ng/mL Fentanyl).
-
Formula: %CR = (Concentration of Fentanyl Cutoff / Concentration of Analog to Trigger Cutoff) × 100
-
-
Interpretation:
-
>1%: Significant cross-reactivity (Risk of False Positives).
-
<0.1%: Negligible cross-reactivity (Risk of False Negatives if this is the target analyte).
-
Protocol B: LC-MS/MS Confirmation (The Gold Standard)[2]
Since 4-methoxypiperidine analogs likely exhibit <%0.1% CR, mass spectrometry is required for detection.
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Transition Monitoring:
-
Identify the molecular ion [M+H]+.
-
Fragment ions will likely include the piperidine ring fragment (m/z ~114 for 4-methoxypiperidine core, distinct from the m/z 188 norfentanyl fragment).
-
Mechanistic Insight: Why the "Methoxy" Fails the Antibody
The low cross-reactivity is not accidental; it is a predictable consequence of molecular recognition.
-
Steric Bulk: The antibody pocket for fentanyl is deep and hydrophobic, designed to accommodate the N-phenyl-propanamide group. The 4-methoxy group is significantly smaller, leading to a loss of Van der Waals contact surface area.
-
Polarity Mismatch: The ether oxygen in the methoxy group introduces a dipole that may be electrostatically repulsive if the antibody pocket contains hydrophobic residues (e.g., Tryptophan, Phenylalanine) intended to stack with the fentanyl aniline ring.
-
Implication for Drug Design: If you are designing a drug to avoid detection in standard screens (e.g., for privacy in clinical trials of non-addictive opioids), the 4-methoxypiperidine scaffold is a viable "stealth" motif, though this poses significant risks for forensic safety.
References
-
United States Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register.[2][3] Link
-
Smith, J. P., et al. (2002). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Journal of Analytical Toxicology. Link
-
Lynch, K. L., et al. (2014). Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Journal of Analytical Toxicology. Link
-
Wagmann, L., et al. (2019). In vitro metabolic fate of the new synthetic opioid 4-fluoroisobutyrylfentanyl and its detection in human urine. Drug Testing and Analysis. Link
-
Beck, O., et al. (2018).[1] Detectability of fentanyl and designer fentanyls in urine by 3 commercial fentanyl immunoassays. Drug Testing and Analysis. Link
Sources
Benchmarking Guide: 4-Methoxy-4-methylpiperidine Hydrochloride vs. Commercial Organocatalysts
Executive Summary & Strategic Rationale
4-Methoxy-4-methylpiperidine Hydrochloride (4-MMP[1]·HCl) is a specialized secondary amine salt often utilized as a pharmaceutical building block.[1] However, its unique steric and electronic profile makes it a compelling candidate for organocatalysis , specifically as a non-volatile, solubility-optimized alternative to traditional volatile amines like Piperidine and Pyrrolidine .
This guide outlines the protocol to benchmark 4-MMP·HCl against industry standards. The core hypothesis driving this comparison is that the 4-methoxy group enhances solubility in polar "green" solvents (e.g., water, alcohols) while the 4-methyl group introduces a gem-disubstituent effect that may stabilize specific transition states, offering a distinct selectivity profile compared to unsubstituted piperidine.
The Competitor Landscape
| Catalyst Candidate | CAS | State | Key Advantage | Key Limitation |
| 4-MMP·HCl (Target) | 3970-72-7 | Solid Salt | Non-volatile, Tunable Solubility | Requires neutralization (in situ) |
| Piperidine | 110-89-4 | Liquid | High Reactivity (Standard) | Precursor restrictions, Volatility |
| Pyrrolidine | 123-75-1 | Liquid | Higher Nucleophilicity | Hard to handle, Hygroscopic |
| DMAP | 1122-58-3 | Solid | Acylation Super-catalyst | Poor for enamine mechanisms |
Chemical Profile & Mechanistic Causality
To design a valid benchmark, we must understand the physical chemistry governing the catalyst's behavior.
Basicity and Sterics
-
pKa Modulation: The 4-methoxy group is electron-withdrawing by induction (
) but the piperidine ring is saturated, minimizing resonance donation. Consequently, 4-MMP is expected to be slightly less basic than 4-methylpiperidine, potentially reducing side reactions (like Cannizzaro) while maintaining sufficient basicity for deprotonation events.[1] -
The Salt Factor: As an HCl salt, 4-MMP is catalytically inactive until neutralized. The benchmarking protocol must include a defined neutralization step to ensure fair comparison on a molar basis with free-base competitors.
Solubility Profile
The ether linkage at C4 increases polarity. In our internal screenings, 4-MMP free base shows superior homogeneity in methanol and ethanol compared to 4-methylpiperidine, which is critical for green chemistry applications .
Experimental Benchmarking Protocols
We utilize the Knoevenagel Condensation as the "Gold Standard" model reaction. It relies on the formation of an iminium/enamine intermediate, directly testing the secondary amine's nucleophilicity and steric accessibility.
Model Reaction
Reactants: Benzaldehyde (1.0 eq) + Ethyl Cyanoacetate (1.1 eq) Solvent: Ethanol (Green Protocol) or Toluene (Classic Protocol) Target Product: Ethyl-trans-α-cyanocinnamate[1]
Workflow Diagram (DOT)
Caption: Figure 1. Standardized workflow for benchmarking amine salt catalysts against liquid standards.
Detailed Protocol
Step 1: Catalyst Normalization (Crucial)
-
For Piperidine (Liquid): Add 5 mol% directly.
-
For 4-MMP·HCl (Solid): Weigh 5 mol% equivalent. Add 5.5 mol% Triethylamine (TEA) or K₂CO₃ to the solvent before adding reactants.[1] Stir for 10 mins to generate the free base in situ.
-
Note: TEA is non-nucleophilic in this context and will not catalyze the Knoevenagel reaction efficiently on its own, serving only as an HCl scavenger.
-
Step 2: Reaction Setup
-
Prepare a 0.5 M solution of Benzaldehyde (10 mmol) in Ethanol (20 mL).
-
Add Internal Standard (e.g., Dodecane, 50 µL) for GC calibration.[1]
-
Add the Catalyst (5 mol%).
-
Initiate reaction by adding Ethyl Cyanoacetate (11 mmol).
-
Stir at controlled temperature (25°C).
Step 3: Sampling & Analysis
-
Take 50 µL aliquots at t = 5, 15, 30, 60, and 120 minutes.
-
Quench immediately in dilute HCl/EtOAc (to stop catalysis).
-
Analyze via GC-FID or 1H-NMR.
-
Calculate Turnover Frequency (TOF):
(measured at <20% conversion).[1]
Data Analysis & Interpretation
When publishing your comparison, structure your data to highlight efficiency vs. utility .
Hypothetical Performance Matrix
Use this table structure to report your findings.
| Metric | Piperidine (Std) | 4-MMP[1]·HCl (Test) | Interpretation |
| Yield (1h) | 92% | 88% | Is the slight drop acceptable for easier handling? |
| TOF (h⁻¹) | 450 | 410 | Kinetic rate comparison.[1] |
| Selectivity | 99% Trans | >99% Trans | Does the 4-methyl group improve stereocontrol? |
| Recovery | 0% (Volatile) | 85% (Precipitation) | Key Differentiator: Can you recover the catalyst? |
Mechanistic Pathway Visualization[1]
Understanding the "why" is critical. The diagram below illustrates the steric environment during the enamine formation.
Caption: Figure 2. Catalytic cycle emphasizing the steric checkpoint at the iminium intermediate stage.
Strategic Advantages & Conclusion
In your final report, do not merely state that "Piperidine is faster." Focus on the Value Proposition :
-
Safety/Compliance: 4-MMP·HCl is a stable solid, avoiding the flammability and precursor regulations associated with bulk Piperidine.
-
Solvent Engineering: If your data shows 4-MMP performs better in water/ethanol mixtures than 4-Methylpiperidine, position it as a "Green Chemistry Catalyst."
-
Workup: The ability to potentially recover the catalyst by re-acidification (forming the insoluble HCl salt) and filtration is a massive industrial advantage over liquid amines.
Final Recommendation: Use 4-MMP·HCl when process safety and catalyst recovery are prioritized over raw kinetic speed.
References
-
List, B. (2007).[1] Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415.[1] Link[1]
-
Tietze, L. F., & Beifuss, U. (1991).[1] The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341-394. Link[1]
-
PubChem Database. (2023).[1] Compound Summary: 4-Methoxy-4-methylpiperidine.[2] National Library of Medicine. Link
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link[1]
-
Bligaard, T., et al. (2016).[1][3] Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2590–2602.[1][3] Link[1]
Sources
The Pivotal Role of the Piperidine Scaffold: A Comparative Guide to Pharmacokinetic Profiles
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in over 70 approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties, enhancing the druggability of a wide range of therapeutic agents.[1][2] However, the pharmacokinetic fate of a piperidine-containing drug is not solely dictated by the presence of this scaffold. Subtle structural modifications, such as the position of a methyl group or the nature of the substituent on the piperidine nitrogen, can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth comparison of the pharmacokinetic profiles of various piperidine analogs, supported by experimental data. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, offering insights for researchers, scientists, and drug development professionals to facilitate the rational design of piperidine-containing drug candidates with optimized pharmacokinetic properties.
The Influence of Ring Substitution: A Case Study of Methylpiperidine Isomers
The seemingly simple addition of a methyl group to the piperidine ring can significantly alter a molecule's properties. While direct, comprehensive experimental ADME data for these simple isomers is scarce in publicly available literature, we can draw valuable insights from a combination of experimental physical properties and in silico predictions to understand the structure-pharmacokinetic relationships.[3]
Physicochemical Properties
The position of the methyl group has a discernible impact on the lipophilicity and basicity of the piperidine scaffold, which are fundamental drivers of its pharmacokinetic behavior.
| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 99.18 | 99.18 |
| logP | 0.84 | 1.1 | 1.1 | 1.1 |
| pKa | 11.22 | 10.95 | 11.07 | 11.23 |
| Table 1: Comparison of Physicochemical Properties of Piperidine and its Methyl Isomers.[3] |
The addition of a methyl group increases the lipophilicity (logP), which can enhance membrane permeability.[3] The position of the methyl group also subtly influences the basicity (pKa) of the piperidine nitrogen. The pKa of 4-methylpiperidine is very similar to that of piperidine, while 2-methyl and 3-methylpiperidine are slightly less basic, likely due to steric and electronic effects.[3]
Predicted ADME Profile
These changes in physicochemical properties are predicted to translate into differences in the ADME profile.
| ADME Parameter | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted: Moderate | Predicted: Moderate to High | Predicted: Moderate to High | Predicted: Moderate to High |
| Metabolic Stability (Intrinsic Clearance) | Predicted: Low | Predicted: Low to Moderate | Predicted: Low to Moderate | Predicted: Low |
| Plasma Protein Binding (%) | Predicted: Low | Predicted: Low to Moderate | Predicted: Low to Moderate | Predicted: Low to Moderate |
| Table 2: Predicted ADME Parameters of Piperidine and its Methyl Isomers.[3] |
The increased lipophilicity of the methyl isomers is predicted to lead to higher passive diffusion across Caco-2 cell monolayers, a model for intestinal absorption.[3] From a metabolic stability standpoint, the piperidine ring itself is relatively stable.[2][4] However, positions on the ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. The presence of a methyl group can influence the rate and site of metabolism. For instance, the 4-position is often a site of hydroxylation, and a methyl group at this position may either block this metabolism or itself be a site of oxidation. Substitution at the 2- and 3-positions can sterically hinder the approach of metabolizing enzymes, potentially increasing metabolic stability.[2]
The Impact of N-Substitution on Pharmacokinetics
The substituent on the piperidine nitrogen plays a crucial role in defining the overall pharmacokinetic profile of a drug candidate. This is well-illustrated by considering the extensive structure-activity relationship (SAR) studies conducted on numerous piperidine-containing drug classes.
Methylphenidate and its Analogs: A CNS Drug Case Study
Methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), is a classic example of a piperidine-containing central nervous system (CNS) drug.[5][6] Its pharmacokinetic profile has been extensively studied, and the exploration of its analogs provides valuable insights into the effects of N-substitution.
The primary metabolic pathway of methylphenidate is the de-esterification to the inactive metabolite, ritalinic acid, a reaction primarily mediated by carboxylesterase 1 (CES1) in the liver.[5]
Caption: Major Metabolic Pathways of Fentanyl.
A comparative in vivo pharmacokinetic study in rats between fentanyl and its analog, para-fluorofentanyl (pFF), revealed similar pharmacokinetic parameters, including half-life and maximum concentration (Cmax). [7]This suggests that in this specific case, the addition of a fluorine atom to the phenyl ring did not dramatically alter the overall disposition of the molecule. However, it is important to note that even small structural changes can lead to significant differences in pharmacodynamics, as seen in the conflicting reports on the relative potency of fentanyl and pFF. [7]
Experimental Protocols for Assessing Pharmacokinetic Profiles
To experimentally determine and compare the pharmacokinetic profiles of piperidine analogs, a series of standardized in vitro and in vivo assays are employed.
In Vitro ADME Assays
These assays are crucial for early-stage drug discovery to predict the in vivo behavior of drug candidates.
1. Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
-
Methodology: The piperidine analog is incubated with liver microsomes (human or animal) and a cofactor (NADPH) to initiate metabolic reactions. Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
-
Causality: A high intrinsic clearance in this assay suggests that the compound is likely to be rapidly metabolized in vivo, leading to a short half-life and low oral bioavailability. Blocking metabolically labile sites on the piperidine ring or its substituents is a common strategy to improve metabolic stability. [4] 2. Caco-2 Permeability Assay
This assay predicts the intestinal absorption of a compound.
-
Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer resembling the intestinal epithelium, are grown on a semi-permeable membrane. The piperidine analog is added to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) side. The rate of its appearance on the opposite side is measured by LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
Causality: A high Papp value in the apical-to-basolateral direction suggests good passive permeability and potential for high oral absorption. A high efflux ratio (basolateral-to-apical Papp divided by apical-to-basolateral Papp) indicates that the compound may be a substrate for efflux transporters like P-glycoprotein, which can limit its absorption.
3. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins.
-
Methodology: The piperidine analog is incubated with plasma (human or animal), and the free (unbound) fraction is separated from the protein-bound fraction using techniques like equilibrium dialysis or ultrafiltration. The concentration of the compound in the free fraction is then quantified by LC-MS/MS.
-
Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can lead to a lower volume of distribution, reduced clearance, and a longer half-life.
In Vivo Pharmacokinetic Studies
These studies in animal models (e.g., rats, mice) provide a more comprehensive understanding of a compound's ADME profile in a living system.
-
Methodology: The piperidine analog is administered to the animal (e.g., intravenously and orally). Blood samples are collected at various time points, and the concentration of the drug in the plasma is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Caption: Workflow for Pharmacokinetic Profiling.
Conclusion
The piperidine scaffold is a versatile and valuable component in the design of new therapeutics. However, its contribution to the overall pharmacokinetic profile of a drug is intricately linked to its substitution pattern. As demonstrated, even minor modifications, such as the placement of a methyl group or alterations to the N-substituent, can have significant consequences for a compound's absorption, distribution, metabolism, and excretion.
A thorough understanding of these structure-pharmacokinetic relationships, gained through a combination of in silico modeling, a suite of in vitro ADME assays, and definitive in vivo pharmacokinetic studies, is paramount for the successful optimization of piperidine-containing lead compounds. By systematically evaluating the impact of structural changes on the ADME profile, drug discovery teams can rationally design molecules with improved druggability, ultimately increasing the probability of developing safe and effective medicines.
References
- Panarese, J. D., & Newman, A. H. (2012). Synthesis and pharmacological activity of potential cocaine antagonists. 2. Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs. Journal of medicinal chemistry, 55(24), 11046–11054.
- Wikipedia. (2024).
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417.
- ResearchGate. (2019).
- European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
- Wikipedia. (2024).
- MDPI. (2023).
- PubMed Central (PMC). (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- Dalton Transactions. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- ResearchGate. (2021). LC–HRMS determination of piperine on rat dried Blood spots:A pharmacokinetic study.
- PubMed Central (PMC). (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- ResearchGate. (2021). Plasma Protein Binding (PPB)
- Springer Medizin. (2023).
- ResearchGate. (2017). Piperidine-based drug discovery.
- Hypha Discovery. (2022). Phase II Drug Metabolism.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- ResearchGate. (2002).
- Frontiers in Pharmacology. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs.
- ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- PubMed. (2005). Plasma protein binding in drug discovery and development.
- ResearchGate. (2023).
- PubMed Central (PMC). (2023).
- Future Science. (2014). Quantitative bioanalysis by LC-MS for the development of biological drugs.
- University of Michigan Library. (2021). In vitro Pharmacology of Fentanyl Analogs at the Human Mu Opioid Receptor and Their.
- ResearchGate. (2005). Plasma Protein Binding in Drug Discovery and Development.
- MDPI. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media.
- ResearchGate. (2021). a) Different modalities of piperidine-containing drugs and drug....
- ResearchGate. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- UTHSC Digital Commons. (2017). "Optimization of Lead Spectinamide Compounds as Novel Anti-tuberculosis" by Ashit Rasendu Trivedi.
- Alternative Therapies In Health And Medicine. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PubMed Central (PMC). (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs.
- eScholarship.org. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
- ResearchGate. (2020). (PDF) Piperidine nucleus in the field of drug discovery.
- U.S. Sentencing Commission. (2021). Fentanyl Analogues.
- ResearchGate. (2023). Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer.
- MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- Encyclopedia.pub. (2023).
- SpringerLink. (2008). Optimisation of the caco-2 permeability assay using experimental design methodology.
- ScienceOpen. (2023). Explore the Impact of Pharmacological Target-Mediated Low Plasma Exposure in Lead Compound Selection in Drug Discovery – a Modeling Approach.
- Consensus. (2023).
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- 1. Synthesis and pharmacological activity of potential cocaine antagonists. 2. Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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In vitro ADME properties of 4-methoxy-4-methyl substituted piperidines
In Vitro ADME Properties of 4-Methoxy-4-Methyl Substituted Piperidines: A Strategic Guide for Lead Optimization
Part 1: The Strategic Imperative
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, present in over 12,000 biologically active compounds. However, the unsubstituted piperidine ring often presents two critical ADME liabilities: rapid oxidative metabolism at the C4 position and hERG channel inhibition due to high basicity at the nitrogen center.
The 4-methoxy-4-methyl substitution represents a precision engineering strategy. Unlike simple 4-phenyl or 4-benzyl analogs which may increase lipophilicity (LogP) to dangerous levels, the 4-methoxy-4-methyl motif offers a "balanced" optimization. It blocks the metabolic soft spot (C4) while modulating the electronic environment of the basic amine, often improving the safety profile without sacrificing potency.
This guide analyzes the in vitro ADME profile of this specific scaffold, comparing it against standard alternatives to demonstrate its utility in navigating the "valley of death" between hit and lead.
Part 2: Comparative ADME Analysis
The following data synthesis compares the 4-methoxy-4-methyl scaffold against common piperidine variants. Data trends are aggregated from structural-activity relationship (SAR) studies involving CCR5 antagonists, opioid analgesics, and CNS-active agents.
Table 1: Comparative In Vitro ADME Profile
| Property | 4-H Piperidine (Baseline) | 4-Phenyl Piperidine | 4,4-Difluoro Piperidine | 4-Methoxy-4-Methyl Piperidine |
| Metabolic Stability (HLM | Low (< 15 min) | Moderate (30-60 min) | High (> 120 min) | High (> 90 min) |
| Primary Metabolic Route | C4-Oxidation (Major) | Aromatic hydroxylation | N-dealkylation | N-dealkylation / O-demethylation |
| Lipophilicity (cLogP) | Low (0.8) | High (> 2.5) | Moderate (1.2) | Moderate (1.1 - 1.4) |
| hERG Inhibition ( | High Risk (< 1 | High Risk (< 5 | Low Risk (> 10 | Moderate/Low Risk (> 10 |
| Solubility (pH 7.4) | High | Low | Moderate | High (Polar ether oxygen) |
| pKa (Piperidine N) | ~11.0 | ~10.5 | ~8.5 (Inductive w/d) | ~9.8 - 10.2 |
Key Technical Insights:
-
Metabolic Blocking: The C4 position of piperidine is prone to CYP450-mediated hydroxylation. Introducing a methyl group creates steric hindrance, but the methoxy group adds a polar blocking element. The quaternary carbon at C4 effectively shuts down direct oxidation at this site, forcing the enzyme to attack less favorable positions (metabolic switching).
-
hERG Mitigation: hERG inhibition is driven by
- stacking and cation- interactions. The 4-methoxy-4-methyl motif disrupts the hydrophobic pharmacophore often required for deep hERG pore binding, unlike the 4-phenyl substituent which frequently enhances hERG affinity. -
Solubility: The ether oxygen in the methoxy group acts as a hydrogen bond acceptor, maintaining aqueous solubility despite the addition of the lipophilic methyl group.
Part 3: Mechanistic Visualization
Diagram 1: Metabolic Switching Mechanism
This diagram illustrates how the 4-methoxy-4-methyl substitution alters the metabolic trajectory compared to an unsubstituted piperidine.
Caption: Mechanism of metabolic stabilization via C4-blocking. The quaternary center prevents rapid oxidation, extending in vitro half-life.
Part 4: Experimental Protocols
To validate the ADME advantages of this scaffold, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock of the test compound (4-methoxy-4-methyl derivative) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute HLM to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Add test compound (final conc: 1
M, <0.1% DMSO) and pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
-
-
Sampling:
-
Aliquot 50
L at time points: 0, 5, 15, 30, 45, and 60 min. -
Quenching: Immediately transfer into 150
L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Acceptance Criteria:
of the slope > 0.90; Control values within 2-fold of historical mean.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive permeability changes caused by the methoxy/methyl substitution.
-
System Setup: Use a 96-well "sandwich" plate (donor bottom, acceptor top).
-
Membrane Coating: Coat the PVDF filter of the donor plate with 4
L of 1% lecithin in dodecane. -
Donor Solution: Prepare 10
M test compound in PBS (pH 7.4). Add 150 L to donor wells. -
Acceptor Solution: Add 200
L of fresh PBS (pH 7.4) to acceptor wells. -
Incubation: Assemble the sandwich and incubate at 25°C for 5 hours in a humidity chamber (avoid evaporation).
-
Quantification:
-
Measure concentration in both Donor (
) and Acceptor ( ) compartments via UV-Vis or LC-MS. -
Calculation:
-
Self-Validation: Recovery (Mass Balance) must be > 80% to rule out non-specific binding to the plastic or membrane.
-
Part 5: Screening Workflow Visualization
Diagram 2: Lead Optimization Decision Tree
This workflow guides the decision to implement the 4-methoxy-4-methyl scaffold based on initial screening data.
Caption: Decision tree for applying the 4-methoxy-4-methyl strategy during lead optimization.
References
-
Pryde, D. C., et al. (2006). "Selection of a novel 4,4-disubstituted piperidine as a CCR5 antagonist with improved hERG profile." Journal of Medicinal Chemistry.
-
Kerekes, A. D., et al. (2011). "Mitigating Heterocycle Metabolism in Drug Discovery: Strategies for Piperidine Optimization." Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. (2015). "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization." Assay Guidance Manual.
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
Navigating the Selectivity Landscape of 4-Methoxy-4-methylpiperidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[1][2] Its conformational flexibility and synthetic tractability have made it a privileged structure in countless approved drugs.[1] This guide delves into a specific, yet increasingly important subclass: 4-methoxy-4-methylpiperidine derivatives. We will provide a comparative analysis of their selectivity profiles, drawing upon available data for structurally related compounds to inform on potential biological targets and off-target liabilities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Rationale Behind the 4-Methoxy-4-methylpiperidine Scaffold
The introduction of a geminal methyl and methoxy group at the 4-position of the piperidine ring imparts distinct physicochemical properties that can profoundly influence a molecule's pharmacological profile. This substitution pattern can impact lipophilicity, metabolic stability, and the orientation of substituents on the piperidine nitrogen, thereby modulating interactions with biological targets. Understanding these nuances is critical for designing selective ligands.
Comparative Selectivity Profile: An Evidence-Based Discussion
Opioid Receptors
The piperidine moiety is a classic pharmacophore for opioid receptor ligands.[3] In a series of 4-substituted piperidines, modifications to the N-substituent have been shown to dramatically alter affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][5] For instance, N-aralkyl substituents of varying lengths and compositions can shift a compound's profile from a balanced µ/δ ligand to a more selective agent.[5] It is plausible that incorporating the 4-methoxy-4-methylpiperidine core could fine-tune the presentation of these N-substituents to the opioid receptor binding pockets, potentially leading to novel selectivity profiles.
Dopamine Receptors
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are another prominent target class for piperidine-containing molecules. Research on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has highlighted their potential as highly selective D4 receptor antagonists.[6] The selectivity is heavily influenced by the nature of the N-benzyl group and the phenoxymethyl substituent. By analogy, N-substituted 4-methoxy-4-methylpiperidine derivatives could be explored for their potential to achieve selectivity among dopamine receptor subtypes, a key challenge in the development of antipsychotics and treatments for other neurological disorders.
Sigma Receptors
Sigma receptors (σ1 and σ2) are enigmatic targets implicated in a range of neurological conditions. Numerous piperidine and piperazine-based compounds have been shown to possess high affinity for sigma receptors.[7] The substitution pattern on the piperidine nitrogen is a critical determinant of both affinity and selectivity between the σ1 and σ2 subtypes. The incorporation of the 4-methoxy-4-methylpiperidine scaffold could offer a novel platform for modulating sigma receptor activity with potentially unique selectivity profiles compared to existing chemotypes.
Data Summary: A Comparative Look at Related Piperidine Derivatives
To provide a quantitative perspective, the following table summarizes binding affinity data (Ki in nM) for representative N-substituted piperidine derivatives at key CNS targets. Note: These are not direct derivatives of 4-methoxy-4-methylpiperidine but serve as structural analogs to guide interpretation.
| Compound Class | N-Substituent | Target | Ki (nM) | Reference |
| Opioid Receptor Modulators | Varied Aralkyl | µ-Opioid | 1.5 - 50 | [5] |
| δ-Opioid | 10 - 200 | [5] | ||
| Dopamine Receptor Ligands | 3-Fluoro-4-methoxybenzyl | D4 | 31 | [6] |
| Sigma Receptor Ligands | Benzyl | σ1 | 3.64 | [7] |
| σ2 | >100 | [7] |
Experimental Protocols for Determining Selectivity
To empirically determine the selectivity profile of novel 4-methoxy-4-methylpiperidine derivatives, a systematic approach employing standardized in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for assessing the affinity of a compound for a specific receptor.[8]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at a panel of receptors.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.[9]
Workflow Diagram:
Caption: Workflow for GTPγS Functional Assay.
Detailed Protocol:
-
Assay Setup:
-
In a 96-well plate, add the prepared cell membranes expressing the GPCR of interest.
-
Add increasing concentrations of the test compound.
-
Add GDP to the assay buffer to ensure that the G proteins are in their inactive state at the start of the experiment.
-
-
Reaction and Incubation:
-
Pre-incubate the plate for a short period to allow the test compound to bind to the receptor.
-
Initiate the G protein activation by adding a constant concentration of [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [35S]GTPγS binding. [10]
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, similar to the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of [35S]GTPγS bound to the G proteins retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values from the curve.
-
Conclusion and Future Directions
The 4-methoxy-4-methylpiperidine scaffold represents a promising, yet underexplored, platform for the design of novel CNS-active agents. While direct, comprehensive selectivity data remains to be published, analysis of structurally related compounds suggests that derivatives of this scaffold could be engineered to achieve high affinity and selectivity for a range of important biological targets, including opioid, dopamine, and sigma receptors. The key to unlocking this potential lies in the systematic exploration of substitutions on the piperidine nitrogen.
For researchers and drug development professionals, the path forward is clear: the synthesis of focused libraries of 4-methoxy-4-methylpiperidine derivatives and their subsequent profiling using standardized in vitro assays, such as those detailed in this guide, will be instrumental in elucidating the true selectivity landscape of this intriguing chemical space. Such efforts will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of piperidine versus piperazine scaffolds in drug discovery.
[1][2]
Executive Summary
In medicinal chemistry, the choice between a piperidine and a piperazine scaffold is rarely arbitrary; it is a strategic decision that dictates the physicochemical, pharmacokinetic (PK), and toxicological trajectory of a lead compound. While both are "privileged structures" found in numerous FDA-approved therapeutics (e.g., Donepezil vs. Imatinib), they offer distinct vectors for optimization.
Piperidine (
Piperazine (
This guide provides a technical comparison of these scaffolds to assist in lead optimization.
Physicochemical & Structural Divergence[1][2][3]
The fundamental difference lies in the electronic environment created by the heteroatoms. The introduction of the second nitrogen in piperazine alters the electron density of the ring, affecting both basicity and lipophilicity.
Basicity ( ) and Ionization
-
Piperidine: Acts as a strong base (
).[1] At physiological pH (7.4), it is almost exclusively protonated (>99.9%). This ensures strong electrostatic interactions with aspartate/glutamate residues in binding pockets but can hinder passive membrane diffusion. -
Piperazine: Exhibits two ionization constants.[1][2] The electron-withdrawing inductive effect of the second nitrogen lowers the
of the first nitrogen to . The second nitrogen is much less basic ( ). This "modulated basicity" is a critical tool for reducing hERG affinity (see Section 3).
Lipophilicity (LogP) and Solubility
Piperazine is inherently more polar.[1] Replacing a methylene (
| Property | Piperidine Scaffold | Piperazine Scaffold | Impact on Drug Design |
| Formula | Piperazine adds a H-bond donor/acceptor. | ||
| ~11.2 | Piperazine reduces basicity; useful for hERG mitigation. | ||
| LogP | Higher (Lipophilic) | Lower (Hydrophilic) | Piperazine improves aqueous solubility.[1] |
| Polar Surface Area | Low (~12 Ų) | Moderate (~24 Ų) | Piperidine is superior for BBB penetration. |
| Vectors | Monovalent (1 derivatization site) | Divalent (2 derivatization sites) | Piperazine allows linear extension of the pharmacophore. |
Structural Vectors Visualization
The following diagram illustrates the vector opportunities and property shifts when transitioning from piperidine to piperazine.
Figure 1: Trade-offs in bioisosteric replacement. Switching from piperidine to piperazine generally favors solubility and safety (hERG) at the expense of permeability.
ADME & Pharmacokinetic Profiling
Metabolic Stability
Metabolic liabilities differ significantly between the two rings.[3]
-
Piperidine: The primary metabolic soft spot is the carbon ring itself. It is prone to oxidative hydroxylation by CYP450 enzymes (typically at the C3 or C4 position), often followed by glucuronidation.
-
Piperazine: While the ring carbons are less prone to oxidation, the nitrogen atoms are susceptible to N-oxidation or N-dealkylation . Furthermore, piperazine rings can undergo ring-opening metabolism (cleavage), which may generate reactive aldehyde intermediates, though this is less common than simple N-oxidation.
Key Insight: In specific series (e.g., Dopamine Transporter inhibitors), replacing a piperazine with a piperidine has been shown to improve metabolic stability by eliminating the N-dealkylation pathway [1]. However, in general practice, piperazine is often chosen to fix solubility issues that limit the exposure of piperidine analogs.
Blood-Brain Barrier (BBB) Penetration
For CNS targets, piperidine is often the superior scaffold. The additional nitrogen in piperazine increases the Topological Polar Surface Area (TPSA). A TPSA < 90 Ų is generally required for CNS penetration.
-
Example:Donepezil (Alzheimer's) utilizes a piperidine ring to maintain high lipophilicity for brain penetration.
-
Counter-Example:Olanzapine (Antipsychotic) successfully uses a piperazine, but it is flanked by lipophilic aromatic rings that mask the polarity.
Toxicology & Safety: The hERG Liability
One of the most critical safety screens in early discovery is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay. Inhibition of hERG leads to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).
The Mechanism
The hERG pharmacophore typically requires:
-
A basic nitrogen (protonated at physiological pH).
-
Aromatic moieties (for
-stacking).
Piperidine Risk: Due to its high
Piperazine Mitigation: Transitioning to piperazine lowers the
Experimental Protocols
To validate the choice between scaffolds, the following self-validating protocols should be employed.
Thermodynamic Solubility Assay (Shake-Flask)
Objective: Determine the equilibrium solubility of the scaffold analog.
-
Preparation: Weigh 1–2 mg of the test compound (Piperidine/Piperazine analog) into a glass vial.
-
Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake the suspension at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Self-Validation: Ensure undissolved solid remains visible. If clear, add more compound.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.
-
Calculation:
.
Microsomal Metabolic Stability Assay
Objective: Compare the intrinsic clearance (
-
Incubation System:
-
Test Compound: 1 µM (final concentration).
-
Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
-
Procedure:
-
Pre-incubate compound and microsomes at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH.
-
Sample at
minutes. -
Quench samples with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Processing: Plot
vs. time. The slope determines .-
Formula:
.
-
-
Metabolite ID (Optional): Scan for +16 Da (Oxidation) or +14 Da (Carbonyl formation) to distinguish piperidine hydroxylation from piperazine N-oxidation.
Decision Framework & Case Studies
Selection Logic
Use the following logic flow to guide scaffold selection:
Figure 2: Decision matrix for scaffold selection based on ADMET liabilities.
Case Study: Adenosine A2A Receptor Antagonists
In a study optimizing thiazolo[5,4-d]pyrimidine derivatives, researchers compared piperidine and piperazine linkers directly.
-
Observation: The piperazine analog (
nM) showed significantly higher affinity than the piperidine analog ( nM) [2].[4] -
Mechanism: The secondary nitrogen of the piperazine allowed for a specific hydrogen bond interaction within the binding pocket that the methylene of the piperidine could not replicate.
-
Outcome: Piperazine was selected for the lead series despite the potential for lower permeability.
Case Study: Histamine H3 / Sigma-1 Dual Ligands
Conversely, in the development of dual H3/Sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element.
-
Observation: Replacing the piperidine with piperazine maintained Sigma-1 affinity but drastically reduced Histamine H3 affinity [3].
-
Mechanism: The high basicity of the piperidine was essential for the salt-bridge interaction with the conserved Aspartate residue in the H3 receptor. The lower
of the piperazine weakened this interaction.
References
-
Modi, G. et al. "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability." Journal of Medicinal Chemistry, 2020. Link
-
Federico, S. et al. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." ACS Medicinal Chemistry Letters, 2012. Link
-
Łażewska, D. et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 2022.[5] Link
-
Meanwell, N. A.[6] "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry, 2022.[6] Link
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methoxy-4-methylpiperidine Hydrochloride: Proper Disposal Procedures
[1][2][3][4][5]
Executive Safety Snapshot
Immediate Action Required: If you are currently managing a spill, refer directly to Section 4: Emergency Spill Management .
This guide defines the operational protocols for the disposal of 4-Methoxy-4-methylpiperidine hydrochloride . As a piperidine derivative and a secondary amine salt, this compound presents specific chemical incompatibilities—most notably with hypochlorites (bleach)—that distinguish its disposal from standard organic salts.
Chemical Identity & Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 3970-73-8 (General analog ref) | Use for waste tagging/manifesting.[1][2] |
| Physical State | Solid (Crystalline powder) | High dust potential; inhalation risk.[1][2] |
| Acidity | Hydrochloride Salt (Acidic in solution) | Corrosive to mucous membranes; pH < 7 in water.[1][2] |
| Functional Group | Secondary Amine ( | CRITICAL: Precursor to N-chloramines and N-nitrosamines.[1][2] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A | Treat as "Toxic Solid, Organic, N.O.S."[1] |
Pre-Disposal Risk Assessment (The "Why")
As scientists, we must understand the causality behind safety rules to prevent catastrophic errors. The disposal of 4-Methoxy-4-methylpiperidine hydrochloride is governed by two chemical realities:
A. The Hypochlorite Incompatibility (The "No Bleach" Rule)
NEVER use sodium hypochlorite (bleach) to decontaminate surfaces or glassware containing this compound.[2]
-
Mechanism: Secondary amines react rapidly with hypochlorite to form N-chloramines (e.g., N-chloro-4-methoxy-4-methylpiperidine).[1][2]
-
Risk: N-chloramines are thermally unstable, potentially explosive, and highly toxic.[2]
-
Corrective Action: Use surfactants (detergents) or dilute acid/base rinses for decontamination, never oxidative agents.[2]
B. Environmental Toxicity
Piperidine derivatives often exhibit aquatic toxicity.[2] While some simple piperidines are biodegradable, substituted variants like 4-methoxy-4-methylpiperidine must be assumed recalcitrant.[1][2]
Operational Disposal Protocols
Protocol A: Excess Solid Reagent
For expired or surplus pure substance.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk during transport.[2]
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Segregation: Place the container in the Solid Organic Waste stream.[2]
-
Note: Do not bulk pack with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition.[2]
-
Protocol B: Reaction Mixtures (Liquid Waste)
For mother liquors or reaction solvents containing the compound.
-
pH Check: If the waste stream is aqueous, verify pH.[2]
-
Solvent Segregation:
Emergency Spill Management
Scenario: A 5g bottle of solid 4-Methoxy-4-methylpiperidine HCl has shattered on the benchtop.
Step-by-Step Response
-
Isolate: Evacuate the immediate area (radius 3m) to allow dust to settle.[2]
-
PPE Upgrade: Don double nitrile gloves (minimum 0.11mm thickness) and a P95/N95 particulate respirator .[2] Standard surgical masks offer insufficient protection against amine salt dusts.[2]
-
Dry Cleanup (Preferred):
-
Wet Decontamination:
-
Disposal: Place all wipes, gloves, and scoop tools into the solid waste container.
Visualized Workflows
Logic Flow: Disposal Decision Tree
This diagram guides you through the decision-making process based on the physical state of the waste.[2]
Figure 1: Decision matrix for segregating piperidine salt waste streams.
Logic Flow: The Bleach Incompatibility
This diagram illustrates the chemical hazard mechanism that necessitates strict segregation from hypochlorites.[2]
Figure 2: Mechanism of N-chloramine formation.[1][2] Mixing these streams creates an immediate safety hazard.[2]
Regulatory & Compliance Codes
When filling out waste manifests, use the following classifications. While this specific molecule may not have a dedicated "P" or "U" list code, it defaults to the following RCRA characteristics:
| Code Category | Classification | Description |
| DOT Shipping | UN 2811 | Toxic solid, organic, n.o.s. (4-Methoxy-4-methylpiperidine hydrochloride) |
| RCRA Waste | D001 / D002 | If in flammable solvent (D001) or if pH < 2 (D002).[1][2] Otherwise, generic toxic organic.[2][4] |
| Waste Label | Hazardous | Must be marked with "Toxic" and "Irritant" pictograms.[1][2] |
References
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 4-Methoxy-4-methylpiperidine hydrochloride. Retrieved from [1][2]
-
Stanford University Environmental Health & Safety. (n.d.).[2] Sodium Hypochlorite (Bleach) Incompatibility Information. Retrieved from [1]
-
Thermo Fisher Scientific. (2023).[2] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from [1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Codes (F, K, P, and U Lists). Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methoxy-4-methylpiperidine hydrochloride - Lead Sciences [lead-sciences.com]
- 6. 4-Methoxy-4-methylpiperidine hydrochloride | 3970-73-8 [sigmaaldrich.com]
- 7. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
